SIS17
Beschreibung
Structure
2D Structure
Eigenschaften
IUPAC Name |
N'-hexadecylthiophene-2-carbohydrazide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H38N2OS/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-18-22-23-21(24)20-17-16-19-25-20/h16-17,19,22H,2-15,18H2,1H3,(H,23,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSHXDCVZWHOWCS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCNNC(=O)C1=CC=CS1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H38N2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701238689 | |
| Record name | 2-Thiophenecarboxylic acid, 2-hexadecylhydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701238689 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
366.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Slightly hygroscopic white or slightly yellowish or greyish odourless and tasteless, granular or fibrous powder | |
| Record name | HYDROXYPROPYL METHYL CELLULOSE | |
| Source | EU Food Improvement Agents | |
| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |
| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |
Solubility |
Swelling in water, producing a clear to opalescent, viscous, colloidal solution. Insoluble in ethanol | |
| Record name | HYDROXYPROPYL METHYL CELLULOSE | |
| Source | EU Food Improvement Agents | |
| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |
| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |
CAS No. |
2374313-54-7 | |
| Record name | 2-Thiophenecarboxylic acid, 2-hexadecylhydrazide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2374313-54-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Thiophenecarboxylic acid, 2-hexadecylhydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701238689 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
SIS17: A Technical Guide to a Selective HDAC11 Inhibitor
Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
Histone Deacetylase 11 (HDAC11) is the sole member of the class IV HDAC family, distinguished by its unique enzymatic function as an efficient ε-N-myristoyllysine hydrolase, or "defatty-acylase," rather than a traditional histone deacetylase.[1][2] This distinct activity profile has implicated HDAC11 in a variety of pathological and physiological processes, including immune regulation, metabolic disorders, and cancer, making it a compelling therapeutic target.[1] The development of selective inhibitors is crucial to dissect its biological functions and to minimize off-target effects associated with pan-HDAC inhibitors.[1] SIS17 has emerged as a potent, cell-permeable, and highly selective inhibitor of HDAC11.[2] Developed through an activity-guided design approach, this compound mimics the long-chain fatty acyl lysine substrate of HDAC11, enabling potent and specific target engagement.[2] This document provides a comprehensive technical overview of this compound, including its mechanism of action, quantitative inhibitory data, relevant signaling pathways, and detailed experimental protocols for its characterization.
Chemical Properties and Structure
This compound is an alkyl hydrazide containing a thiophene ring, designed to occupy the active site of HDAC11 which accommodates long-chain fatty acids.[1][2] While its long alkyl chain is key to its potency and selectivity, it may also contribute to limited aqueous solubility.[1]
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Chemical Name: this compound
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Molecular Formula: C21H38N2OS[3]
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Molecular Weight: 366.60 g/mol [3]
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Class: Alkyl hydrazide[1]
Quantitative Data: Inhibitory Activity and Selectivity
This compound demonstrates potent and selective inhibition of HDAC11's demyristoylation activity. Its efficacy has been quantified using various substrates, highlighting its specificity for its intended target.
Table 1: In Vitro Inhibitory Activity of this compound against HDAC11
| Compound | Substrate | Assay Type | IC50 Value | Reference |
|---|---|---|---|---|
| This compound | Myristoyl-H3K9 peptide | HPLC-based | 0.83 µM | [2][3][4][5] |
| This compound | Myristoyl-H3K9 peptide | (Reported as) | 0.85 µM | [1] |
| this compound | Myristoyl-SHMT2 peptide | In Vitro Assay | 270 nM |[2] |
Table 2: Selectivity Profile of this compound
| HDAC/Sirtuin Isoform | Class | % Inhibition at 100 µM this compound | Reference |
|---|---|---|---|
| HDAC1 | Class I | Not significant | [2] |
| HDAC8 | Class I | Not significant | [2] |
| HDAC4 | Class IIa | Not significant | [2] |
| SIRT1 | Class III | Not significant | [2] |
| SIRT2 | Class III | Not significant | [2] |
| SIRT3 | Class III | Not significant | [2] |
| SIRT6 | Class III | Not significant |[2] |
Mechanism of Action and Signaling Pathways
This compound functions by directly inhibiting the defatty-acylase activity of HDAC11.[2] A primary physiological substrate of HDAC11 is the metabolic enzyme Serine Hydroxymethyltransferase 2 (SHMT2).[2][6] By preventing the HDAC11-mediated demyristoylation of SHMT2, this compound modulates downstream signaling pathways, most notably the Type I Interferon (IFN) response.[2][6]
Regulation of Type I Interferon Signaling
HDAC11 negatively regulates the Type I IFN pathway.[6] Myristoylated SHMT2 acts to deubiquitinate the Type I Interferon receptor, IFNαR1, stabilizing it at the cell surface and promoting downstream signaling.[2][6] HDAC11 removes this myristoyl group, leading to IFNαR1 ubiquitination, degradation, and a dampened IFN response.[6] By inhibiting HDAC11, this compound preserves the myristoylated state of SHMT2, thereby increasing IFNαR1 levels and enhancing Type I IFN signaling.[2][6]
Experimental Protocols
In Vitro HDAC11 Inhibition Assay (HPLC-based)
This protocol is adapted from the methodology used in the initial characterization of this compound.[2] It measures the ability of an inhibitor to prevent HDAC11 from removing a myristoyl group from a peptide substrate.
Materials:
-
Recombinant human HDAC11
-
Myristoyl-H3K9 peptide substrate
-
Assay Buffer (e.g., 25 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)
-
This compound (or other test inhibitors) dissolved in DMSO
-
Quenching solution (e.g., trifluoroacetic acid)
-
HPLC system with a C18 column
Procedure:
-
Prepare serial dilutions of this compound in Assay Buffer.
-
In a microplate, combine recombinant HDAC11 and the diluted this compound. Incubate for 10-15 minutes at room temperature to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding the myristoyl-H3K9 peptide substrate.
-
Incubate the reaction at 37°C for a defined period (e.g., 1-2 hours).
-
Stop the reaction by adding a quenching solution.
-
Analyze the samples by reverse-phase HPLC. Monitor the elution of both the myristoylated substrate and the de-myristoylated product.
-
Quantify the peak areas to determine the percentage of substrate conversion.
-
Calculate the percent inhibition for each this compound concentration relative to a DMSO vehicle control.
-
Determine the IC50 value by fitting the dose-response data to a suitable nonlinear regression model.
Cellular Target Engagement: SHMT2 Acylation Assay
This assay confirms that this compound can enter cells and inhibit HDAC11, leading to an accumulation of its acylated substrate, SHMT2.[2]
Materials:
-
MCF7 cells (or other suitable cell line)
-
Cell culture medium and reagents
-
Alkyne-tagged palmitic acid analog (e.g., Alk14)
-
This compound dissolved in DMSO
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
Click chemistry reagents (e.g., Biotin-Azide, copper catalyst, ligand)
-
Streptavidin-conjugated magnetic beads
-
SDS-PAGE and Western blotting reagents
-
Primary antibody against SHMT2
-
HRP-conjugated secondary antibody and chemiluminescent substrate
Procedure:
-
Metabolic Labeling: Culture MCF7 cells and treat them for 6 hours with 50 µM of the alkyne-tagged palmitic acid analog (Alk14) in the presence of varying concentrations of this compound (e.g., 0, 12.5, 25, 50 µM).[2]
-
Cell Lysis: Harvest and lyse the cells.
-
Click Chemistry: To the cell lysate, add the click chemistry reaction cocktail containing biotin-azide to covalently link biotin to the alkyne-labeled, acylated proteins.
-
Affinity Pulldown: Incubate the lysate with streptavidin beads to capture the biotinylated proteins. Wash the beads extensively to remove non-specifically bound proteins.
-
Elution and Western Blot: Elute the captured proteins from the beads by boiling in SDS-PAGE sample buffer. Separate the proteins by SDS-PAGE, transfer to a membrane, and probe with an anti-SHMT2 antibody to detect the amount of acylated SHMT2.
-
Analysis: Quantify the band intensity. A dose-dependent increase in the SHMT2 signal in this compound-treated samples indicates successful cellular inhibition of HDAC11.[2]
Conclusion and Future Directions
This compound is a valuable chemical probe for elucidating the biological roles of HDAC11.[2] Its high selectivity distinguishes it from pan-HDAC inhibitors and even other reported HDAC11 inhibitors like FT895, which show activity against other HDACs.[2] The ability of this compound to penetrate cells and engage its target, as demonstrated by the increase in SHMT2 acylation, makes it a powerful tool for cellular and in vivo studies.[2] Future research may focus on optimizing the pharmacokinetic properties of this compound to improve its potential for clinical translation in diseases where HDAC11 is dysregulated, such as in specific cancers and immune-related disorders.[1][7] Furthermore, its mechanism of enhancing Type I interferon signaling suggests potential applications in virology and immuno-oncology.[2][6]
References
SIS17: A Technical Guide to the Inhibition of Demyristoylation via HDAC11
For Researchers, Scientists, and Drug Development Professionals
Abstract
Protein N-myristoylation, the attachment of a 14-carbon myristate group to N-terminal glycine residues, is a critical lipid modification that governs protein localization, function, and stability. This process is dynamically regulated by N-myristoyltransferases (NMTs), which catalyze the modification, and by enzymes that can reverse it. Recent discoveries have identified Histone Deacetylase 11 (HDAC11) as an efficient ε-N-myristoyllysine hydrolase, capable of removing myristoyl groups from substrates, a process known as demyristoylation. The compound SIS17 has emerged as a potent and selective inhibitor of HDAC11, thereby preventing demyristoylation. This technical guide provides an in-depth analysis of this compound's mechanism of action, presents quantitative data on its inhibitory effects, details key experimental protocols for its study, and explores its potential in research and therapeutic development.
Introduction: The Dynamics of Protein Myristoylation
N-myristoylation is a ubiquitous and essential co-translational and post-translational modification in eukaryotes, catalyzed by N-myristoyltransferase (NMT).[1] This lipid modification is crucial for a wide array of cellular processes, including signal transduction, immune regulation, and apoptosis, by facilitating membrane targeting and protein-protein interactions.[1][2] Many proteins involved in these pathways, such as the proto-oncogene Src, are NMT substrates.[1]
Consequently, NMT has been identified as a promising therapeutic target for various diseases, including cancer and infectious diseases caused by fungi and parasitic protozoa.[1][3][4] The human genome encodes two isoforms, NMT1 and NMT2, which have similar but distinct substrate specificities.[5]
While the addition of the myristoyl group has been studied extensively, the reverse process—demyristoylation—has been less understood. The discovery that HDAC11 functions as a robust "defatty-acylase" or demyristoylase has unveiled a critical regulatory axis.[6] HDAC11 can hydrolyze the amide bond of ε-N-myristoyllysine, removing the lipid modification and altering the substrate protein's function.[6] This finding positions HDAC11 as a key regulator of cellular signaling and a potential drug target. This compound is a selective small molecule inhibitor designed to target this specific activity of HDAC11.[6][7]
This compound: A Selective Inhibitor of HDAC11-Mediated Demyristoylation
This compound was developed through an activity-guided rational design approach to create a highly specific inhibitor for HDAC11.[6] It acts by targeting the enzymatic pocket of HDAC11, preventing it from removing myristoyl groups from its substrates. A key known substrate of HDAC11 is the enzyme Serine Hydroxymethyltransferase 2 (SHMT2).[6][7] By inhibiting HDAC11, this compound effectively increases and maintains the myristoylated state of SHMT2, thereby modulating its activity and downstream signaling.[6]
Mechanism of Action
The primary mechanism of this compound is the direct inhibition of the demyristoylase activity of HDAC11. This prevents the removal of myristate from lysine residues on substrate proteins like SHMT2. The carbohydrazide moiety of this compound is presumed to be a crucial zinc-chelating group that interacts with the zinc ion in the active site of HDAC11, which is essential for its catalytic activity.[6][8]
Quantitative Data: Potency and Selectivity
The efficacy of an inhibitor is defined by its potency (IC50) and its selectivity against other related enzymes. This compound has been shown to be a potent inhibitor of HDAC11 with high selectivity over other HDAC isoforms.
| Compound | Target | Substrate Used | IC50 | Reference |
| This compound | HDAC11 | myristoyl-H3K9 peptide | 0.83 µM | [6][7][9] |
| This compound | HDAC11 | myristoyl-SHMT2 peptide | 270 nM | [6] |
| This compound | HDAC4 | - | > 50 µM | [6] |
| This compound | HDAC8 | - | > 50 µM | [6] |
| FT895 | HDAC11 | myristoyl-H3K9 peptide | 0.74 µM | [6] |
| FT895 | HDAC4 | - | 25 µM | [6] |
| FT895 | HDAC8 | - | 9.2 µM | [6] |
| SIS7 | HDAC11 | myristoyl-H3K9 peptide | 0.91 µM | [6] |
| SIS7 | HDAC11 | myristoyl-SHMT2 peptide | 1.0 µM | [6] |
Table 1: In vitro inhibitory activity (IC50) of this compound and related compounds against various HDACs. The data highlights the high selectivity of this compound for HDAC11, as it shows no significant inhibition of HDAC4 or HDAC8 at concentrations up to 50 µM.[6]
Furthermore, studies demonstrated that this compound, at concentrations up to 50 μM, did not affect the acetylation levels of α-tubulin or histone H3, unlike pan-HDAC inhibitors such as SAHA.[6] This confirms that the selectivity of this compound for HDAC11's demyristoylase activity is maintained in cellular contexts.[6]
Experimental Protocols
Investigating the effects of this compound requires robust in vitro and cellular assays. The following are detailed methodologies for key experiments cited in the literature.
In Vitro HDAC11 Inhibition Assay (HPLC-Based)
This assay quantifies the ability of this compound to inhibit the enzymatic activity of HDAC11 on a synthetic myristoylated peptide substrate.
-
Reagents and Materials:
-
Recombinant human HDAC11 enzyme.
-
Myristoylated peptide substrate (e.g., myristoyl-H3K9 or myristoyl-SHMT2 peptide).
-
Assay Buffer: Tris-based buffer at physiological pH.
-
This compound stock solution (in DMSO).
-
HPLC system with a C18 column.
-
-
Procedure:
-
Prepare serial dilutions of this compound in the assay buffer.
-
In a microplate, add the HDAC11 enzyme to each well containing the different concentrations of this compound or DMSO (vehicle control).
-
Incubate for a pre-determined time at 37°C to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding the myristoylated peptide substrate.
-
Incubate the reaction mixture for 1-2 hours at 37°C.
-
Stop the reaction by adding a quenching solution (e.g., trifluoroacetic acid).
-
Analyze the samples by reverse-phase HPLC. The substrate and the de-myristoylated product will have different retention times.
-
Quantify the peak areas for both substrate and product to determine the percentage of inhibition at each this compound concentration.
-
Calculate the IC50 value by fitting the dose-response curve using appropriate software (e.g., GraphPad Prism).
-
Cellular Demyristoylation Inhibition Assay
This assay measures the ability of this compound to inhibit HDAC11 in living cells, leading to an accumulation of acylated substrates.[6]
-
Reagents and Materials:
-
Cell line (e.g., MCF7).[6]
-
Cell culture medium and supplements.
-
Alkyne-tagged fatty acid analog (e.g., Alk14, a palmitic acid analog).[6]
-
This compound stock solution (in DMSO).
-
Lysis buffer.
-
Click Chemistry reagents: Biotin-azide, copper (I) catalyst, ligands.
-
Streptavidin-conjugated beads.
-
Primary antibody against the substrate of interest (e.g., anti-SHMT2).
-
Secondary HRP-conjugated antibody.
-
Western blot equipment and reagents.
-
-
Procedure:
-
Metabolic Labeling: Culture MCF7 cells and treat them with various concentrations of this compound (e.g., 12.5, 25, 50 µM) and 50 µM of the alkyne-tagged fatty acid analog for 6 hours.[6]
-
Cell Lysis: Harvest and lyse the cells to release total protein.
-
Click Chemistry: To the cell lysate, add the biotin-azide tag and click chemistry catalysts. This reaction specifically attaches a biotin tag to the metabolically incorporated alkyne-fatty acid.
-
Affinity Pulldown: Incubate the biotin-labeled lysate with streptavidin beads to capture all proteins that were fatty-acylated.
-
Elution and Western Blot: Wash the beads extensively to remove non-specifically bound proteins. Elute the captured proteins from the beads.
-
Separate the eluted proteins by SDS-PAGE, transfer to a membrane, and perform a Western blot using a primary antibody against SHMT2 to detect the amount of acylated SHMT2.
-
Quantification: Use a secondary antibody and chemiluminescence to visualize the bands. Quantify the band intensity using software like ImageJ to determine the relative increase in SHMT2 acylation in this compound-treated cells compared to the control.[6]
-
Conclusion and Future Directions
This compound is a valuable chemical probe for studying the biological roles of HDAC11 and the significance of dynamic demyristoylation. Its high potency and, most importantly, its selectivity make it a superior tool compared to less specific HDAC inhibitors.[6] By inhibiting HDAC11, this compound effectively blocks the demyristoylation of key cellular proteins like SHMT2, providing a method to investigate the downstream consequences of this post-translational modification.
For drug development professionals, the specificity of this compound offers a promising scaffold. Given that HDAC11 has been implicated in viral infections, multiple sclerosis, and metabolic diseases, selective inhibitors like this compound could pave the way for novel therapeutic strategies with potentially lower off-target effects than pan-HDAC inhibitors.[6] Future research should focus on elucidating the full range of HDAC11 substrates, understanding the broader signaling networks regulated by demyristoylation, and optimizing the pharmacological properties of this compound-based compounds for in vivo studies.
References
- 1. Protein myristoylation in health and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The role of N-myristoyltransferase 1 in tumour development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel Hits for N-Myristoyltransferase Inhibition Discovered by Docking-Based Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. What are NMT2 inhibitors and how do they work? [synapse.patsnap.com]
- 6. Activity-Guided Design of HDAC11-Specific Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
- 8. Structure, Mechanism, and Inhibition of Histone Deacetylases and Related Metalloenzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
Understanding the function of HDAC11 with SIS17
An In-depth Technical Guide to the Function of HDAC11 and its Modulation by SIS17
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
Histone deacetylase 11 (HDAC11) is a unique, class IV enzyme with proficient defatty-acylase activity that significantly outweighs its deacetylase function. This distinct catalytic preference sets it apart from other HDAC family members and positions it as a critical regulator in diverse cellular processes, including immune signaling and metabolic homeostasis. The development of selective inhibitors is paramount to dissecting its specific roles and evaluating its therapeutic potential. This compound has emerged as a potent and selective small molecule inhibitor of HDAC11, primarily targeting its demyristoylation activity. This technical guide provides a comprehensive overview of HDAC11 function, its interaction with the specific inhibitor this compound, key signaling pathways it modulates, and detailed experimental protocols for its study.
Core Concepts: HDAC11 and the Selective Inhibitor this compound
Histone deacetylases (HDACs) are a family of enzymes that remove acetyl groups from lysine residues on both histone and non-histone proteins, thereby regulating chromatin structure, gene expression, and other cellular functions.[1][2] The HDAC family is traditionally divided into four classes based on sequence homology.[2]
1.1. HDAC11: The Sole Class IV HDAC
HDAC11 is the most recently identified member of the zinc-dependent HDACs and is the only member of class IV, sharing features with both class I and II enzymes.[2] It is highly expressed in the brain, heart, skeletal muscle, and kidney.[3][4]
A defining feature of HDAC11 is its enzymatic activity. While it possesses weak deacetylase activity, it is a highly efficient fatty-acid deacylase .[5][6] Its catalytic efficiency for removing long-chain fatty acyl groups, such as myristoyl (C14) and palmitoyl (C16) moieties, is over 10,000 times greater than for removing acetyl groups.[5][7] This proficient defatty-acylation activity is now considered its primary biological function, implicating it in the regulation of protein lipidation, a critical post-translational modification.[5][8]
1.2. This compound: A Specific Tool for Probing HDAC11 Function
The study of individual HDAC isoforms has been hampered by a lack of selective inhibitors.[6] this compound was developed through an activity-guided rational design approach to specifically target HDAC11.[9] It is a potent, cell-permeable inhibitor that selectively blocks the demyristoylation activity of HDAC11 without significantly affecting other HDACs.[9][10] This selectivity makes this compound an invaluable chemical probe for elucidating the specific cellular functions of HDAC11 and validating it as a therapeutic target.[9][11]
Mechanism of Action: HDAC11, SHMT2, and Interferon Signaling
Recent research has identified serine hydroxymethyltransferase 2 (SHMT2) as a key substrate of HDAC11.[6][9] This interaction is central to a signaling pathway that regulates the immune system's response to type I interferons (IFN).
2.1. The HDAC11-SHMT2 Axis
HDAC11 directly removes the myristoyl group from a lysine residue on SHMT2.[9][12] The acylation status of SHMT2, in turn, controls the stability of the type I interferon receptor, IFNαR1. When HDAC11 is active, it defatty-acylates SHMT2, which leads to the ubiquitination and subsequent degradation of IFNαR1. This dampens the cell's ability to respond to type I interferons.
2.2. This compound-Mediated Pathway Inhibition
This compound inhibits the enzymatic activity of HDAC11, preventing the defatty-acylation of SHMT2.[9] This leads to an accumulation of myristoylated SHMT2. The acylated form of SHMT2 stabilizes IFNαR1 at the cell surface, resulting in an enhanced and prolonged downstream signaling cascade upon interferon stimulation.[12] This is evidenced by the increased expression of interferon-stimulated genes (ISGs) such as ISG15 and PKR in cells treated with this compound.[12]
HDAC11 in Metabolic Regulation
Beyond immunology, HDAC11 is a crucial regulator of metabolic homeostasis.[4][8] Genetic knockout of HDAC11 in mice confers resistance to high-fat diet-induced obesity, improves insulin sensitivity, and enhances glucose tolerance.[8][13]
HDAC11 exerts its metabolic control through at least two key mechanisms:
-
Brown Adipose Tissue (BAT) Thermogenesis: HDAC11 suppresses the thermogenic program in adipose tissue. It achieves this by interacting with the transcriptional repressor BRD2, which inhibits the expression of Uncoupling Protein 1 (UCP1), a key protein for heat generation in BAT.[4] Inhibition of HDAC11 leads to increased UCP1 expression and enhanced energy expenditure.[4][8]
-
Hepatic Metabolism: Loss of HDAC11 activates the adiponectin-AdipoR-AMPK signaling pathway in the liver.[8] This pathway is critical for regulating fatty acid oxidation and glucose metabolism, and its activation helps reverse hepatosteatosis (fatty liver).
Quantitative Data on Inhibitor Selectivity
The selectivity of this compound for HDAC11 is a key attribute. The following table summarizes the half-maximal inhibitory concentrations (IC₅₀) of this compound and a related compound, FT895, against HDAC11 and other HDAC isoforms, demonstrating the superior selectivity of this compound.
| Inhibitor | HDAC11 IC₅₀ (μM) | HDAC4 IC₅₀ (μM) | HDAC8 IC₅₀ (μM) | Selectivity Notes | Reference |
| This compound | 0.83 | > 100 | > 100 | Highly selective for HDAC11. No significant inhibition of other HDACs observed. | [9] |
| FT895 | 0.74 | 25 | 9.2 | Less selective than this compound, with off-target inhibition of HDAC4 and HDAC8. | [9] |
IC₅₀ values were determined using an in vitro HPLC-based assay with a myristoylated H3K9 peptide substrate.[9]
Experimental Protocols
Precise methodologies are crucial for studying the HDAC11-SIS17 interaction. Below are detailed protocols for key experiments.
5.1. In Vitro HDAC11 Inhibition Assay
This protocol determines the IC₅₀ value of an inhibitor against HDAC11's deacylation activity.
Methodology:
-
Reagents:
-
Recombinant human HDAC11 enzyme.
-
Fluorogenic or peptide substrate (e.g., myristoyl-H3K9 peptide).
-
Assay Buffer (e.g., 25 mM Tris-HCl pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl₂, 1 mg/mL BSA).
-
Inhibitor (e.g., this compound) dissolved in DMSO.
-
Developer solution (for fluorogenic assays) or HPLC system for peptide analysis.
-
-
Procedure:
-
Prepare serial dilutions of the inhibitor (e.g., this compound) in assay buffer.
-
In a 96-well plate, add the HDAC11 enzyme to each well (except for no-enzyme controls).
-
Add the inhibitor dilutions to the respective wells and pre-incubate for 10-15 minutes at 37°C.
-
Initiate the reaction by adding the substrate to all wells.
-
Incubate the reaction at 37°C for a defined period (e.g., 60-120 minutes).
-
Stop the reaction (e.g., by adding a developer solution like Trichostatin A or by acid quenching for HPLC).
-
Measure the output: fluorescence (e.g., λex = 380 nm / λem = 500 nm) or peptide cleavage via HPLC.
-
-
Data Analysis:
-
Normalize the data to controls (100% activity for no inhibitor, 0% for no enzyme).
-
Plot the percentage of HDAC11 activity against the logarithm of the inhibitor concentration.
-
Calculate the IC₅₀ value using a nonlinear regression fit (log(inhibitor) vs. response -- variable slope).
-
5.2. Cellular SHMT2 Fatty-Acylation Assay
This protocol measures the effect of this compound on the fatty-acylation level of endogenous SHMT2 in living cells.[9]
Methodology:
-
Reagents & Materials:
-
Cell line (e.g., MCF7).
-
Alkyne-tagged fatty acid analog (e.g., alkyne-palmitate, Alk14).
-
This compound inhibitor.
-
Cell lysis buffer (RIPA buffer with protease inhibitors).
-
Click chemistry reagents: Biotin-azide, CuSO₄, TBTA ligand, TCEP.
-
Streptavidin-conjugated magnetic beads.
-
SDS-PAGE and Western blot reagents.
-
Primary antibody against SHMT2.
-
-
Procedure:
-
Culture MCF7 cells to ~80% confluency.
-
Treat cells with the alkyne-fatty acid analog (e.g., 50 μM Alk14) and varying concentrations of this compound (e.g., 0, 12.5, 25, 50 μM) for 6 hours at 37°C.
-
Harvest and lyse the cells. Quantify total protein concentration (e.g., BCA assay).
-
Perform a click chemistry reaction on the cell lysate to conjugate a biotin-azide tag to the alkyne-acylated proteins.
-
Incubate the biotin-tagged lysate with streptavidin beads to pull down the acylated proteins.
-
Wash the beads extensively to remove non-specifically bound proteins.
-
Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.
-
Separate the proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Perform a Western blot using an anti-SHMT2 antibody to detect the amount of pulled-down (i.e., acylated) SHMT2.
-
-
Data Analysis:
-
Quantify the band intensity for SHMT2 in each lane. Compare the intensity in this compound-treated samples to the vehicle control to determine the fold-increase in SHMT2 acylation.
-
References
- 1. m.youtube.com [m.youtube.com]
- 2. The HDAC interaction network - PMC [pmc.ncbi.nlm.nih.gov]
- 3. uniprot.org [uniprot.org]
- 4. HDAC11, an emerging therapeutic target for metabolic disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Activity-Guided Design of HDAC11-Specific Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. HDAC11 is a fatty-acid deacylase | bioRxiv [biorxiv.org]
- 8. Programming and Regulation of Metabolic Homeostasis by HDAC11 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Activity-Guided Design of HDAC11-Specific Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. alzdiscovery.org [alzdiscovery.org]
- 12. pnas.org [pnas.org]
- 13. Frontiers | Emerging role of HDAC11 in skeletal muscle biology [frontiersin.org]
The Modulatory Effect of SIS17 on Serine Hydroxymethyltransferase 2: A Technical Overview
For Immediate Release
This technical guide provides an in-depth analysis of the mechanism of action of SIS17, a selective inhibitor of Histone Deacetylase 11 (HDAC11), and its subsequent regulatory effect on Serine Hydroxymethyltransferase 2 (SHMT2). This document is intended for researchers, scientists, and drug development professionals interested in the expanding field of epigenetic modulation and its intersection with cancer metabolism.
Core Concepts: SHMT2 and One-Carbon Metabolism
Serine Hydroxymethyltransferase 2 (SHMT2) is a critical mitochondrial enzyme that plays a central role in one-carbon metabolism.[1][2] This metabolic pathway is fundamental for the biosynthesis of nucleotides (purines and thymidylate), amino acids, and for cellular methylation reactions.[1] SHMT2 catalyzes the conversion of serine and tetrahydrofolate (THF) into glycine and 5,10-methylenetetrahydrofolate (CH2-THF).[1][2] The CH2-THF produced is a key one-carbon donor for various biosynthetic pathways essential for rapidly proliferating cells, including cancer cells.[1][2] Elevated expression of SHMT2 has been observed in numerous cancers, including breast, colorectal, and lung cancer, and is often correlated with a poor prognosis.[2] Consequently, SHMT2 has emerged as a promising target for novel anticancer therapies.[1][2]
This compound: An Indirect Modulator of SHMT2 Activity
This compound is a potent and selective small molecule inhibitor of HDAC11.[3][4][5] It is important to note that this compound does not directly inhibit SHMT2. Instead, its effect on SHMT2 is mediated through the inhibition of HDAC11, an enzyme responsible for the de-fatty-acylation of SHMT2.[3] By inhibiting HDAC11, this compound leads to an increase in the fatty acylation of SHMT2, thereby modulating its function.[3]
Quantitative Data on this compound Inhibition of HDAC11
The inhibitory potency of this compound against HDAC11 has been quantified in vitro. The half-maximal inhibitory concentration (IC50) values demonstrate the selectivity of this compound for HDAC11.
| Compound | Substrate | IC50 (μM) | Reference |
| This compound | myristoyl-H3K9 peptide | 0.83 | [4][5] |
| This compound | myristoyl-SHMT2 peptide | 0.27 | [3] |
| SIS7 | myristoyl-SHMT2 peptide | 1.0 | [3] |
Cellular Effects of this compound on SHMT2
In cellular assays, this compound has been shown to effectively increase the fatty acylation level of endogenous SHMT2 in MCF7 breast cancer cells. This effect was observed in a dose-dependent manner.
| Cell Line | Treatment | Concentration (μM) | Effect on SHMT2 Fatty Acylation | Reference |
| MCF7 | This compound | 12.5 | Significant Increase | [3] |
| MCF7 | This compound | 25.0 | Significant Increase | [3] |
| MCF7 | This compound | 50.0 | Significant Increase | [3] |
| MCF7 | SIS7 | 12.5, 25.0, 50.0 | Less effective than this compound | [3] |
Signaling Pathway and Experimental Workflow
The interaction between this compound, HDAC11, and SHMT2 can be visualized as a signaling cascade. The experimental workflow to determine the effect of this compound on SHMT2 acylation is a multi-step process.
Experimental Protocols
In Vitro HDAC11 Inhibition Assay
To determine the IC50 value of this compound against HDAC11, an in vitro enzymatic assay is performed.[3]
-
Substrate: A myristoylated peptide derived from SHMT2 is used as the substrate.[3]
-
Enzyme: Recombinant human HDAC11 is incubated with the substrate in the presence of varying concentrations of this compound.
-
Detection: The reaction progress is monitored by a suitable method, such as HPLC, to quantify the amount of de-acylated peptide product.
-
Analysis: The IC50 value is calculated by plotting the percentage of enzyme inhibition against the logarithm of the inhibitor concentration.
Cellular SHMT2 Fatty-Acylation Assay
This protocol details the steps to measure the effect of this compound on the fatty acylation of endogenous SHMT2 in cells.[3]
-
Cell Culture and Labeling: MCF7 cells are cultured and treated with a vehicle control or different concentrations of this compound (e.g., 12.5, 25.0, and 50.0 μM) for a specified period (e.g., 6 hours). Concurrently, the cells are incubated with an alkyne-tagged palmitic acid analog (e.g., 50 μM Alk14) to allow for its incorporation into cellular proteins.[3]
-
Cell Lysis: After treatment, the cells are harvested and lysed to extract total cellular proteins.
-
Click Chemistry: The alkyne-tagged proteins in the cell lysate are then conjugated to a biotin tag via a copper-catalyzed azide-alkyne cycloaddition (Click Chemistry) reaction.[3]
-
Streptavidin Pulldown: The biotin-labeled proteins, including the acylated SHMT2, are affinity-purified from the total lysate using streptavidin-coated beads.[3]
-
Western Blot Analysis: The pulled-down proteins are separated by SDS-PAGE, transferred to a membrane, and probed with a primary antibody specific for SHMT2. A secondary antibody conjugated to a detection enzyme (e.g., HRP) is then used, and the signal is visualized using a chemiluminescent substrate.[3]
-
Quantification: The intensity of the SHMT2 band in each lane is quantified using densitometry software (e.g., ImageJ). The signal from the control group (no inhibitor) is set to 1.0, and the relative signal intensities of the treated groups are calculated to determine the change in SHMT2 acylation.[3]
Conclusion
This compound represents a valuable research tool for studying the role of HDAC11 and the post-translational modification of its substrates, such as SHMT2. The indirect modulation of SHMT2 function through the inhibition of its de-acylating enzyme, HDAC11, provides a novel approach to investigate the intricate regulation of one-carbon metabolism. The data and protocols presented in this guide offer a solid foundation for further research into the therapeutic potential of targeting the HDAC11-SHMT2 axis in cancer and other diseases characterized by metabolic dysregulation.
References
- 1. What are SHMT2 inhibitors and how do they work? [synapse.patsnap.com]
- 2. Roles of Mitochondrial Serine Hydroxymethyltransferase 2 (SHMT2) in Human Carcinogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Activity-Guided Design of HDAC11-Specific Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. selleckchem.com [selleckchem.com]
Investigating the Biological Pathways Affected by SIS17: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
SIS17 is a potent and selective small molecule inhibitor of histone deacetylase 11 (HDAC11), the sole member of the class IV HDAC family.[1][2] Unlike pan-HDAC inhibitors, which target multiple HDAC isoforms and can lead to broad biological effects and toxicity, this compound offers a targeted approach to dissect the specific functions of HDAC11.[1] Recent research has revealed that HDAC11 possesses robust defatty-acylation activity, a function that is over 10,000-fold more efficient than its deacetylase activity.[2][3] this compound specifically inhibits this defatty-acylation function, with its primary known substrate being the mitochondrial enzyme serine hydroxymethyltransferase 2 (SHMT2).[1][2][3] By modulating the acylation status of SHMT2, this compound impacts critical biological pathways, including innate immune signaling. This guide provides an in-depth overview of the biological pathways affected by this compound, supported by quantitative data, detailed experimental methodologies, and visual diagrams of the underlying molecular interactions.
Data Presentation
Quantitative Analysis of this compound Activity
The inhibitory activity of this compound has been quantified through in vitro enzymatic assays and cellular experiments. The following tables summarize the key quantitative data regarding the potency and selectivity of this compound.
Table 1: In Vitro Inhibitory Activity of this compound against HDAC11
| Substrate | IC50 (μM) |
| Myristoyl-H3K9 peptide | 0.83[1] |
| Myristoyl-SHMT2 peptide | 0.27[1] |
Table 2: Selectivity Profile of this compound against Other HDAC Isoforms
| HDAC Isoform | Inhibition at 100 μM |
| HDAC1 | No significant inhibition |
| HDAC8 | No significant inhibition |
| HDAC4 | No significant inhibition |
| SIRT1 | No significant inhibition |
| SIRT2 | No significant inhibition |
| SIRT3 | No significant inhibition |
| SIRT6 | No significant inhibition |
Data derived from Son et al., 2019.[1]
Table 3: Cellular Activity of this compound on SHMT2 Acylation in MCF7 Cells
| This compound Concentration (μM) | Relative SHMT2 Fatty Acylation Level (Fold Change) |
| 12.5 | Increased |
| 25.0 | Significantly Increased |
| 50.0 | Significantly Increased |
Data derived from Son et al., 2019.[1]
Core Signaling Pathway Affected by this compound
The primary biological pathway modulated by this compound is the HDAC11-SHMT2-Type I Interferon (IFN) signaling axis.
HDAC11-Mediated Defatty-Acylation of SHMT2: HDAC11 functions to remove fatty acyl groups from lysine residues on substrate proteins.[2] A key substrate of HDAC11 is SHMT2, a mitochondrial enzyme that also has a cytosolic isoform.[2][4]
Role of SHMT2 in Type I Interferon Signaling: The fatty-acylation status of cytosolic SHMT2 is critical for its ability to regulate the stability of the Type I Interferon Alpha Receptor 1 (IFNAR1).[2][3] Fatty-acylated SHMT2 interacts with the deubiquitinase USP2, which in turn deubiquitinates IFNAR1, preventing its degradation and leading to its stabilization at the cell surface.
Effect of this compound on the Pathway: By inhibiting the defatty-acylase activity of HDAC11, this compound leads to an accumulation of fatty-acylated SHMT2.[1] This enhanced pool of acylated SHMT2 promotes the deubiquitination and stabilization of IFNAR1, thereby increasing cellular sensitivity to type I interferons and amplifying downstream interferon signaling.[2][3]
References
The Discovery and Development of SIS17: A Selective HDAC11 Inhibitor
A Technical Whitepaper for Researchers and Drug Development Professionals
Abstract
SIS17 is a potent and selective small-molecule inhibitor of histone deacetylase 11 (HDAC11), the sole member of the class IV HDAC family.[1][2][3] Discovered through an activity-guided rational design approach, this compound has emerged as a valuable chemical probe to elucidate the biological functions of HDAC11 and as a potential therapeutic agent, particularly in oncology. This document provides an in-depth technical overview of the discovery, mechanism of action, preclinical development, and experimental protocols associated with this compound. All quantitative data are presented in structured tables, and key biological pathways and experimental workflows are visualized using diagrams to facilitate understanding and further research.
Discovery and Structure-Activity Relationship (SAR)
The development of this compound was rooted in a rational design strategy that leveraged the unique substrate preference of HDAC11. Unlike other HDACs that primarily act as deacetylases, HDAC11 exhibits robust defatty-acylase activity, with a preference for long-chain acyl groups like myristoyl.[1] The design of this compound began with the modification of known class I HDAC inhibitors, which were appended with a long hydrophobic moiety to confer selectivity for HDAC11.[1]
The initial lead compound, SIS4, derived from the HDAC inhibitor UF010, showed modest inhibition of HDAC11 with an IC50 of approximately 35 μM.[1] Structure-activity relationship (SAR) studies were then conducted to optimize this initial hit. It was observed that aromatic rings with electron-donating groups were preferred.[1] Further optimization led to the replacement of the benzene ring with a thiophene ring, resulting in this compound, which demonstrated significantly improved potency.[1] The carbohydrazide moiety of this compound was identified as a crucial zinc-chelating group, as its replacement with an amide (SIS40) resulted in a loss of inhibitory activity.[1] The length of the alkyl chain was also found to be critical for HDAC11 inhibition, with shorter or longer chains leading to decreased potency.[1]
Table 1: Structure-Activity Relationship of this compound Analogs against HDAC11
| Compound | Aromatic Ring | R Group | Alkyl Chain Length | HDAC11 IC50 (µM) |
| UF010 | Benzene | Br | - | >100 |
| SIS4 | Benzene | Br | C16 | ~35 |
| SIS2 | Benzene | t-Butyl | C16 | 8.0 |
| SIS7 | Benzene | N(CH3)2 | C16 | 0.91 |
| This compound | Thiophene | - | C16 | 0.83 |
| SIS39 | Pyrrole | - | C16 | >100 |
| SIS49 | Thiophene | - | C10 | >10 |
| SIS50 | Thiophene | - | C12 | >10 |
| SIS65 | Thiophene | - | C14 | >10 |
| SIS52 | Thiophene | - | C18 | >10 |
| SIS66 | Thiophene | - | C20 | >10 |
| SIS40 | Thiophene | - | C16 (amide linker) | >100 |
Mechanism of Action
This compound is a highly selective inhibitor of HDAC11.[1][2][3] Its primary mechanism of action is the inhibition of the demyristoylation of serine hydroxymethyltransferase 2 (SHMT2), a known substrate of HDAC11.[1][2][3] By inhibiting HDAC11, this compound increases the fatty acylation of SHMT2.[1] This post-translational modification of SHMT2 plays a crucial role in regulating the type I interferon (IFN) signaling pathway.[1] Specifically, the fatty acylation status of SHMT2 affects the ubiquitination and subsequent degradation of the type I interferon receptor (IFNαR1).[1] Thus, by inhibiting HDAC11, this compound can modulate the immune response through the IFN signaling pathway.[1]
References
An In-Depth Technical Guide to SIS17: A Selective HDAC11 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical structure, properties, and biological activity of SIS17, a selective inhibitor of histone deacetylase 11 (HDAC11). Detailed experimental protocols and data are presented to facilitate further research and development of this compound.
Chemical Structure and Properties
This compound, with the chemical name N'-Hexadecylthiophene-2-carbohydrazide, is a potent and selective inhibitor of HDAC11.[1] Its structure features a thiophene-2-carbohydrazide core coupled to a long hexadecyl alkyl chain. This long alkyl chain contributes to its poor to moderate solubility.[2]
Chemical Structure:
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Chemical Name | N'-Hexadecylthiophene-2-carbohydrazide | [3] |
| Molecular Formula | C₂₁H₃₈N₂OS | [3] |
| Molecular Weight | 366.60 g/mol | [3] |
| CAS Number | 2374313-54-7 | [3] |
| Appearance | White Solid | [1] |
| Purity | ≥95% (HPLC) | [3] |
| Solubility | Soluble to 10 mM in DMSO.[3] Also soluble in a mixture of 10% DMSO, 40% PEG300, 5% Tween 80, and 45% Saline (≥ 2.08 mg/mL), and in a mixture of 10% DMSO and 90% Corn Oil (≥ 2 mg/mL).[4] | [3][4] |
| Storage | Store at -20°C as a powder for up to 3 years. In solvent, store at -80°C for up to 1 year. | [3] |
Biological Activity and Mechanism of Action
This compound is a selective inhibitor of HDAC11, a class IV histone deacetylase.[1][4] It has been shown to inhibit the demyristoylation of serine hydroxymethyltransferase 2 (SHMT2), a known substrate of HDAC11, without significantly inhibiting other HDAC isoforms.[1][4]
Table 2: In Vitro Inhibitory Activity of this compound
| Target | Substrate | IC₅₀ (μM) | Reference |
| HDAC11 | Myristoyl-H3K9 peptide | 0.83 | [5] |
| HDAC11 | Myristoyl-SHMT2 peptide | 0.27 | [5] |
| HDAC1 | Acyl-H3K9 peptides | >100 | [5] |
| HDAC4 | Acyl-H3K9 peptides | >100 | [5] |
| HDAC8 | Acyl-H3K9 peptides | >100 | [5] |
| SIRT1 | Acyl-H3K9 peptides | >100 | [5] |
| SIRT2 | Acyl-H3K9 peptides | >100 | [5] |
| SIRT3 | Acyl-H3K9 peptides | >100 | [5] |
| SIRT6 | Acyl-H3K9 peptides | >100 | [5] |
The mechanism of action of this compound involves the inhibition of HDAC11's defatty-acylase activity. HDAC11 removes myristoyl groups from lysine residues of substrate proteins like SHMT2. By inhibiting this activity, this compound increases the myristoylation of SHMT2. This post-translational modification of SHMT2 has been shown to regulate the ubiquitination and subsequent degradation of the type I interferon receptor (IFNαR1), thereby modulating the type I interferon signaling pathway.[6][7][8]
Signaling Pathway
The inhibition of HDAC11 by this compound has a downstream effect on the type I interferon signaling pathway. The following diagram illustrates the key relationships in this pathway.
Caption: HDAC11 signaling pathway modulated by this compound.
Experimental Protocols
Synthesis of N'-Hexadecylthiophene-2-carbohydrazide (this compound)
While a detailed, step-by-step protocol for the synthesis of this compound is not publicly available in the reviewed literature, a general synthetic route can be inferred from the synthesis of its core moiety, 2-thiophenecarbohydrazide. The synthesis would likely involve the reaction of a thiophene-2-carboxylic acid derivative with a hexadecyl-substituted hydrazine.
A general procedure for the synthesis of 2-thiophenecarbohydrazides involves the activation of 2-thiophenecarboxylic acid with a coupling agent such as dicyclohexylcarbodiimide (DCCI) in the presence of 1-hydroxybenzotriazole (HOBt), followed by reaction with the desired hydrazine.[9]
General Workflow for Synthesis:
Caption: General synthetic workflow for this compound.
In Vitro HDAC11 Inhibition Assay (HPLC-based)
This protocol is adapted from the methodology described for determining the IC₅₀ value of this compound against HDAC11.[5]
Materials:
-
Recombinant human HDAC11
-
Myristoyl-H3K9 peptide (substrate)
-
This compound
-
Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl₂)
-
Quenching solution (e.g., 0.5% acetic acid)
-
HPLC system with a C18 column
Procedure:
-
Prepare serial dilutions of this compound in the assay buffer.
-
In a reaction plate, add the HDAC11 enzyme to the this compound dilutions and pre-incubate for a specified time (e.g., 10 minutes at room temperature).
-
Initiate the reaction by adding the myristoyl-H3K9 peptide substrate.
-
Incubate the reaction at 37°C for a defined period (e.g., 30 minutes).
-
Stop the reaction by adding the quenching solution.
-
Analyze the reaction mixture by reverse-phase HPLC to separate the substrate and the de-myristoylated product.
-
Quantify the peak areas corresponding to the substrate and product.
-
Calculate the percentage of inhibition for each this compound concentration relative to a no-inhibitor control.
-
Determine the IC₅₀ value by fitting the dose-response curve using non-linear regression analysis.
Cellular SHMT2 Defatty-acylation Assay
This protocol is based on the method used to assess the effect of this compound on SHMT2 acylation in cells.[5]
Materials:
-
MCF7 cells (or other suitable cell line)
-
Alkyne-tagged palmitic acid analog (e.g., Alk14)
-
This compound
-
Cell lysis buffer
-
Biotin-azide (for click chemistry)
-
Click chemistry reaction buffer (containing copper(I) catalyst)
-
Streptavidin beads
-
SDS-PAGE and Western blotting reagents
-
Anti-SHMT2 antibody
Procedure:
-
Culture MCF7 cells to the desired confluency.
-
Treat the cells with the alkyne-tagged palmitic acid analog and different concentrations of this compound for a specified duration (e.g., 6 hours).
-
Harvest and lyse the cells.
-
Perform a click chemistry reaction by incubating the cell lysates with biotin-azide and the click chemistry reaction buffer to attach a biotin tag to the acylated proteins.
-
Enrich the biotin-tagged (acylated) proteins by pulling them down with streptavidin beads.
-
Elute the bound proteins from the beads.
-
Separate the eluted proteins by SDS-PAGE.
-
Perform a Western blot using an anti-SHMT2 antibody to detect the amount of acylated SHMT2.
-
Quantify the band intensities to determine the relative levels of SHMT2 acylation at different this compound concentrations.
Experimental Workflow for Cellular Assay:
Caption: Workflow for cellular SHMT2 defatty-acylation assay.
Conclusion
This compound is a valuable research tool for studying the biological functions of HDAC11. Its selectivity and characterized mechanism of action make it a strong candidate for further investigation in therapeutic areas where HDAC11 plays a significant role, such as immunology and oncology. This guide provides the foundational information and methodologies required for researchers to effectively utilize this compound in their studies.
References
- 1. This compound | HDAC | TargetMol [targetmol.com]
- 2. mdpi.com [mdpi.com]
- 3. selleckchem.com [selleckchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Activity-Guided Design of HDAC11-Specific Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pnas.org [pnas.org]
- 7. biorxiv.org [biorxiv.org]
- 8. biorxiv.org [biorxiv.org]
- 9. ac1.hhu.de [ac1.hhu.de]
The Significance of HDAC11 Selectivity of SIS17: A Technical Guide
Introduction
Histone deacetylases (HDACs) are a class of enzymes that play a critical role in regulating gene expression by removing acetyl groups from lysine residues on both histone and non-histone proteins.[1][2][3] This post-translational modification is a key component of the epigenetic code, influencing chromatin structure and thereby controlling transcription.[3] HDACs are grouped into four classes based on their homology to yeast counterparts. HDAC11 is the sole member of the Class IV family of histone deacetylases, distinguished by its unique structural and enzymatic properties.[4] Primarily expressed in the brain, testes, and immune cells, HDAC11 is implicated in the regulation of neural and immune functions.[4] Recent studies have revealed that HDAC11 possesses efficient defatty-acylation activity, expanding its role beyond histone deacetylation.[1] This has made HDAC11 an attractive therapeutic target for a range of diseases, including cancer, neurodegenerative disorders, and inflammatory conditions.[4]
The development of pan-HDAC inhibitors, which target multiple HDAC isoforms, has been a valuable therapeutic strategy, particularly in oncology. However, their lack of specificity often leads to significant toxicity and off-target effects. This has spurred the development of isoform-selective inhibitors to enable a more precise understanding of the biological functions of individual HDACs and to create safer, more targeted therapies. SIS17 has emerged as a landmark compound in this pursuit, being one of the first reported small molecules to exhibit high selectivity for HDAC11.[1] This guide provides an in-depth technical overview of this compound, its HDAC11 selectivity, the experimental validation of its mechanism, and the profound implications for research and drug development.
Data Presentation: Quantitative Analysis of this compound Selectivity
The selectivity of this compound for HDAC11 over other HDAC isoforms has been quantitatively determined through in vitro enzymatic assays. The half-maximal inhibitory concentration (IC50) values demonstrate the compound's potent and specific activity against HDAC11. For comparative purposes, data for FT895, another reported HDAC11 inhibitor, is also included.
| Compound | HDAC11 IC50 (µM) | Other HDACs IC50 (µM) | Substrate Used | Reference |
| This compound | 0.83 | No significant inhibition of HDAC1, HDAC4, HDAC8, SIRT1, SIRT2, SIRT3, SIRT6 at 100 µM | Myristoyl-H3K9 peptide | [1] |
| 0.27 | - | Myristoyl-SHMT2 peptide | [1] | |
| FT895 | 0.74 | HDAC4: 25, HDAC8: 9.2 | Myristoyl-H3K9 peptide | [1] |
Table 1: In Vitro Selectivity of HDAC11 Inhibitors. This table summarizes the IC50 values of this compound and FT895 against HDAC11 and other HDAC isoforms. The data highlights the superior selectivity of this compound, which shows no significant inhibition of other tested HDACs even at high concentrations.[1]
Experimental Protocols
The characterization of this compound as a selective HDAC11 inhibitor relies on a series of well-defined biochemical and cellular assays.
In Vitro HDAC Inhibition Assay (IC50 Determination)
This assay quantifies the ability of a compound to inhibit the enzymatic activity of purified HDAC proteins.
-
Objective: To determine the IC50 value of this compound against HDAC11 and a panel of other HDAC isoforms.
-
Methodology:
-
Enzyme and Substrate: Recombinant human HDAC11 is incubated with a synthetic peptide substrate, typically a myristoylated histone H3 lysine 9 (Myristoyl-H3K9) peptide, which mimics a physiological substrate.[1]
-
Inhibitor Treatment: The reaction is performed in the presence of varying concentrations of this compound.
-
Reaction Quenching: After a defined incubation period, the enzymatic reaction is stopped.
-
Detection: The amount of deacetylated (or demyristoylated) product is quantified using High-Performance Liquid Chromatography (HPLC).[1]
-
Data Analysis: The percentage of inhibition at each this compound concentration is calculated relative to a control without the inhibitor. The IC50 value is then determined by fitting the dose-response data to a nonlinear regression curve.[5]
-
Selectivity Profiling: The same protocol is repeated for other HDAC isoforms (e.g., HDAC1, HDAC4, HDAC8) to assess selectivity.[1]
-
Cellular Target Engagement: SHMT2 Demyristoylation Assay
This assay confirms that this compound can enter cells and inhibit its intended target, HDAC11.
-
Objective: To measure the effect of this compound on the myristoylation status of Serine Hydroxymethyltransferase 2 (SHMT2), a known cellular substrate of HDAC11.[1][6]
-
Methodology:
-
Cell Culture and Treatment: A human cell line, such as MCF7 breast cancer cells, is cultured. The cells are co-treated with an alkyne-tagged palmitic acid analog (e.g., Alk14) and varying concentrations of this compound for several hours.[1] The Alk14 is metabolically incorporated into proteins as a fatty acylation mark.
-
Cell Lysis: The cells are harvested and lysed to release the cellular proteins.
-
Click Chemistry: A biotin tag is attached to the alkyne group of the incorporated fatty acid analog via a copper-catalyzed azide-alkyne cycloaddition (click chemistry) reaction.[1]
-
Affinity Purification: The biotin-tagged (and thus fatty-acylated) proteins are captured and pulled down from the cell lysate using streptavidin-coated beads.[1]
-
Western Blot Analysis: The pulled-down proteins are separated by SDS-PAGE, transferred to a membrane, and the amount of acylated SHMT2 is detected using a specific anti-SHMT2 antibody. An increase in the SHMT2 signal in the pull-down fraction indicates that this compound has inhibited HDAC11-mediated demyristoylation, leading to an accumulation of fatty-acylated SHMT2.[1]
-
Cellular Selectivity: Histone and Tubulin Acetylation Assay
This assay is crucial for demonstrating that this compound does not inhibit other major HDAC classes within a cellular environment.
-
Objective: To determine if this compound affects the acetylation levels of well-established substrates of other HDACs, such as histone H3 (a substrate for Class I HDACs) and α-tubulin (a primary substrate for HDAC6).[1]
-
Methodology:
-
Cell Treatment: Cells are treated with high concentrations of this compound (e.g., up to 50 µM). A pan-HDAC inhibitor like SAHA (Vorinostat) is used as a positive control.[1]
-
Protein Extraction: Whole-cell lysates are prepared from the treated cells.
-
Western Blot Analysis: The lysates are analyzed by Western blotting using antibodies specific for acetylated-histone H3 and acetylated-α-tubulin.
-
Result Interpretation: A selective HDAC11 inhibitor like this compound should not cause any increase in the acetylation of histone H3 or α-tubulin, whereas the pan-HDAC inhibitor SAHA will show a significant increase. This result confirms the high degree of selectivity of this compound in a cellular context.[1]
-
Visualizations: Pathways and Workflows
Visualizing the complex biological and experimental processes is key to understanding the significance of this compound.
Caption: Modulation of SHMT2 by selective HDAC11 inhibition with this compound.
Caption: Experimental workflow for validating a selective HDAC11 inhibitor.
The Significance of this compound's Selectivity
The high selectivity of this compound for HDAC11 is of paramount importance for both basic research and therapeutic development.
-
A Precision Tool for Functional Genomics: Most early HDAC inhibitors were pan-inhibitors, making it impossible to attribute an observed biological effect to the inhibition of a single HDAC isoform.[1] this compound represents one of the first chemical probes to specifically interrogate the function of HDAC11.[1] By using this compound, researchers can dissect the unique roles of HDAC11 in cellular processes, such as its recently discovered function in regulating type I interferon receptor signaling through the defatty-acylation of SHMT2, without the confounding effects of inhibiting other HDACs.[1]
-
Therapeutic Potential with Reduced Toxicity: The clinical utility of pan-HDAC inhibitors is often limited by dose-limiting toxicities. Selective inhibition of HDAC11 holds the promise of achieving therapeutic effects with a significantly improved safety profile.[7] Given that HDAC11 is implicated in cancer, metabolic diseases, and immune regulation, a selective inhibitor like this compound provides a pathway to develop targeted therapies.[1][8][9] For instance, inhibiting HDAC11 could be beneficial in treating certain cancers or modulating immune responses in autoimmune diseases.[1][9]
-
A Scaffold for Future Drug Development: While this compound is a groundbreaking tool compound, it may possess suboptimal drug-like properties, such as limited solubility, which could hinder its clinical translation.[4][7] However, its chemical structure serves as a vital scaffold and starting point for medicinal chemistry efforts.[7] The activity-guided design approach used to develop this compound can be applied to create next-generation HDAC11 inhibitors with improved potency, selectivity, and pharmacokinetic profiles, paving the way for new clinical candidates.[1]
Conclusion
This compound stands out as a pivotal discovery in the field of epigenetics and drug development. Its significance lies not just in its ability to inhibit HDAC11, but in its remarkable selectivity. By providing a precise tool to study the unique biology of the only Class IV HDAC, this compound has advanced our understanding of its role in health and disease. The quantitative data from enzymatic assays, validated by rigorous cellular experiments, confirms its status as a highly selective inhibitor. This selectivity is the cornerstone of its value, offering a template for developing safer, more effective therapies that target specific nodes in complex disease pathways. As research continues, the legacy of this compound will be seen in the new biological insights and novel therapeutic agents that emerge from the selective targeting of HDAC11.
References
- 1. Activity-Guided Design of HDAC11-Specific Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. GeneCards Commercial Trial - LifeMap Sciences [lifemapsc.com]
- 3. Histone deacetylase inhibitor - Wikipedia [en.wikipedia.org]
- 4. Discovery and Characterization of Novel Non-Hydroxamate HDAC11 Inhibitors | MDPI [mdpi.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. alzdiscovery.org [alzdiscovery.org]
- 8. Frontiers | Emerging role of HDAC11 in skeletal muscle biology [frontiersin.org]
- 9. HDAC11 histone deacetylase 11 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
Preliminary Studies on SIS17 in Cancer Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
SIS17 is a potent and selective small molecule inhibitor of Histone Deacetylase 11 (HDAC11), the sole member of the class IV HDAC family.[1] Unlike pan-HDAC inhibitors, which can have broad and sometimes toxic effects, the selectivity of this compound for HDAC11 allows for a more targeted investigation into the specific roles of this enzyme in cellular processes, particularly in the context of cancer.[1] Emerging research indicates that HDAC11 is a lysine defatty-acylase, with a significantly higher efficiency for removing long-chain fatty acyl groups from proteins compared to its deacetylase activity. One of the key substrates of HDAC11 is the mitochondrial enzyme Serine Hydroxymethyltransferase 2 (SHMT2), a critical player in one-carbon metabolism, which is often dysregulated in cancer.[1] This guide provides a comprehensive overview of the preliminary research on this compound, focusing on its mechanism of action, quantitative data from initial studies, and detailed experimental protocols for its investigation in a cancer research setting.
Quantitative Data Summary
The following tables summarize the key quantitative data from preliminary studies on this compound.
Table 1: In Vitro Inhibitory Activity of this compound against HDACs
| Compound | Target HDAC | Substrate | IC50 (µM) | Selectivity Notes | Reference |
| This compound | HDAC11 | Myristoyl-H3K9 peptide | 0.83 | No significant inhibition of HDAC1, HDAC4, HDAC8, SIRT1, SIRT2, SIRT3, and SIRT6 at 100 µM. | [1] |
| This compound | HDAC11 | Myristoyl-SHMT2 peptide | 0.27 | - | [1] |
| SIS7 | HDAC11 | Myristoyl-H3K9 peptide | 0.91 | Selective for HDAC11. | [1] |
| FT895 | HDAC11 | Myristoyl-H3K9 peptide | 0.74 | Also inhibits HDAC4 (IC50 = 25 µM) and HDAC8 (IC50 = 9.2 µM). | [1] |
Table 2: Cellular Activity of this compound in Cancer Cell Lines
| Cell Line | Assay | Treatment Conditions | Observed Effect | Reference |
| MCF7 (Breast Cancer) | SHMT2 Fatty Acylation | 12.5, 25.0, and 50.0 µM this compound for 6 hours | Significant increase in the fatty acylation level of endogenous SHMT2. | [1] |
| K562 (Leukemia) | Cytotoxicity | 48 hours, in combination with Oxaliplatin | Synergistic cytotoxic effect. | [2] |
Signaling Pathway
This compound exerts its effects by inhibiting the defatty-acylase activity of HDAC11. This leads to the hyperacylation of HDAC11 substrates, most notably SHMT2. The increased fatty acylation of SHMT2 has been shown to modulate its function, impacting downstream signaling pathways crucial for cancer cell metabolism, proliferation, and survival.
References
Methodological & Application
Application Notes and Protocols for SIS17 in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing SIS17, a selective inhibitor of histone deacetylase 11 (HDAC11), in cell culture experiments. Detailed protocols, data presentation, and visual diagrams are included to facilitate the effective application of this compound in research and drug development.
Introduction
This compound is a potent and selective small molecule inhibitor of HDAC11, a class IV histone deacetylase.[1][2][3] Unlike pan-HDAC inhibitors, this compound exhibits high specificity for HDAC11, making it a valuable tool for investigating the specific biological functions of this enzyme.[4] HDAC11 is known to catalyze the defatty-acylation of substrate proteins, a post-translational modification with emerging roles in cellular signaling.[4][5][6] The primary known substrate of HDAC11 is Serine Hydroxymethyltransferase 2 (SHMT2), a key enzyme in one-carbon metabolism.[4][5][6] By inhibiting HDAC11, this compound increases the fatty-acylation of SHMT2, thereby modulating its activity and downstream signaling pathways, including the type I interferon response.[4][7]
Mechanism of Action
This compound specifically inhibits the enzymatic activity of HDAC11.[1][2][3] This inhibition prevents the removal of myristoyl groups from lysine residues on substrate proteins, most notably SHMT2.[1][4] The increased fatty-acylation of SHMT2 has been shown to enhance type I interferon signaling, leading to the upregulation of interferon-stimulated genes (ISGs) such as ISG15 and PKR.[6][7]
Figure 1: Mechanism of action of this compound.
Quantitative Data Summary
The following tables summarize the key quantitative parameters for using this compound in cell culture experiments, based on published data.
| Parameter | Value | Reference |
| Target | HDAC11 | [1][2][3] |
| IC50 (in vitro) | 0.83 µM | [1][2][3] |
| Cell Permeability | Yes | [4] |
Table 1: In Vitro Activity of this compound
| Cell Line | Concentration Range | Incubation Time | Observed Effect | Reference |
| MCF7 (Human breast cancer) | 12.5 - 50 µM | 6 hours | Increased fatty acylation of SHMT2 | [4] |
| K562 (Human leukemia) | Not specified | 48 hours | Synergistic cytotoxicity with Oxaliplatin | [1] |
Table 2: Effective Concentrations and Conditions in Cell Culture
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
Procedure:
-
This compound is soluble in DMSO.[1] To prepare a stock solution (e.g., 10 mM), dissolve the appropriate amount of this compound powder in anhydrous DMSO.
-
Gently vortex or sonicate at a low power to ensure complete dissolution.
-
It is recommended to prepare fresh solutions for each experiment as the stability of this compound in solution over time has not been extensively characterized.[1]
-
Store the stock solution at -20°C for short-term storage. For long-term storage, aliquoting and storing at -80°C is recommended to avoid repeated freeze-thaw cycles.
Protocol 2: Treatment of Adherent Cells with this compound
Materials:
-
Adherent cells of interest (e.g., MCF7)
-
Complete cell culture medium
-
This compound stock solution (from Protocol 1)
-
Phosphate-buffered saline (PBS)
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
Procedure:
-
Seed cells in appropriate culture vessels (e.g., 6-well plates) and allow them to adhere and reach the desired confluency (typically 70-80%).
-
Prepare the desired final concentrations of this compound by diluting the stock solution in fresh, pre-warmed complete culture medium. It is crucial to ensure that the final DMSO concentration does not exceed a level that is toxic to the cells (typically <0.5%). A vehicle control (medium with the same concentration of DMSO) should always be included.
-
Remove the old medium from the cells and wash once with sterile PBS.
-
Add the medium containing the different concentrations of this compound (or vehicle control) to the respective wells.
-
Incubate the cells for the desired period (e.g., 6 hours for SHMT2 acylation studies in MCF7 cells).[4]
-
Following incubation, proceed with downstream analysis. For protein analysis, wash the cells with ice-cold PBS and then lyse the cells with an appropriate lysis buffer.
Figure 2: General experimental workflow.
Protocol 3: Western Blot Analysis of SHMT2 Fatty Acylation
This protocol is an adaptation of the method described for detecting changes in SHMT2 acylation levels.[4]
Materials:
-
Cell lysates from this compound-treated and control cells (from Protocol 2)
-
Primary antibody against SHMT2
-
Secondary antibody conjugated to HRP
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Chemiluminescent substrate
Procedure:
-
Determine the protein concentration of the cell lysates.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against SHMT2 overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Develop the blot using a chemiluminescent substrate and visualize the bands using an appropriate imaging system.
-
A shift in the molecular weight or an increase in the intensity of a specific band corresponding to acylated SHMT2 may be observed. For more direct detection of fatty acylation, specialized techniques involving metabolic labeling with fatty acid analogs (e.g., alkyne-tagged palmitic acid) followed by click chemistry and affinity purification may be required.[4]
Concluding Remarks
This compound is a valuable research tool for the specific inhibition of HDAC11 in cell culture. Its selectivity allows for the targeted investigation of HDAC11's role in various cellular processes. The provided protocols and data serve as a starting point for designing and executing experiments with this compound. As with any inhibitor, it is recommended to perform dose-response and time-course experiments to determine the optimal conditions for the specific cell type and experimental endpoint of interest.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Discovery and Characterization of Novel Non-Hydroxamate HDAC11 Inhibitors | MDPI [mdpi.com]
- 3. Roles of Mitochondrial Serine Hydroxymethyltransferase 2 (SHMT2) in Human Carcinogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Activity-Guided Design of HDAC11-Specific Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pnas.org [pnas.org]
- 6. researchgate.net [researchgate.net]
- 7. biorxiv.org [biorxiv.org]
Application Notes and Protocols for SIS17 in MCF7 Cells
Audience: Researchers, scientists, and drug development professionals.
Introduction
SIS17 is a potent and specific inhibitor of histone deacetylase 11 (HDAC11), a class IV HDAC, with an IC50 of 0.83 µM.[1] Unlike many other HDAC inhibitors, this compound exhibits high selectivity for HDAC11. Its mechanism of action involves the inhibition of the demyristoylation of serine hydroxymethyltransferase 2 (SHMT2), a key enzyme in one-carbon metabolism.[1][2][3] In MCF7 human breast cancer cells, this compound has been shown to be cell-permeable and effective at increasing the fatty acylation of SHMT2.[4] Given the role of HDAC11 and SHMT2 in cancer progression, this compound presents a valuable tool for investigating the therapeutic potential of targeting these pathways in breast cancer.
These application notes provide detailed protocols for studying the effects of this compound on MCF7 cells, including assessing cell viability, apoptosis, cell cycle progression, and target engagement.
Data Presentation
Table 1: this compound Properties and Recommended Concentrations for In Vitro Studies
| Property | Value | Reference |
| Target | Histone Deacetylase 11 (HDAC11) | [1][2] |
| IC50 | 0.83 µM | [1] |
| Mechanism of Action | Inhibition of SHMT2 demyristoylation | [2][3] |
| Solubility (DMSO) | ≥ 73 mg/mL (199.12 mM) | [1] |
| Recommended Concentration Range for Cell Viability (MTT) Assay | 1 - 100 µM | Based on typical dose-response studies for novel inhibitors |
| Recommended Concentration for Target Engagement (Western Blot) | 12.5 - 50 µM (for 6 hours) | [4] |
| Recommended Concentration Range for Apoptosis (Annexin V/PI) Assay | 10 - 100 µM | Based on concentrations used for other HDAC inhibitors inducing apoptosis |
| Recommended Concentration Range for Cell Cycle Analysis | 10 - 100 µM | Based on concentrations used for other HDAC inhibitors affecting cell cycle |
Experimental Protocols
MCF7 Cell Culture
Objective: To maintain and passage MCF7 cells for subsequent experiments.
Materials:
-
MCF7 cells (ATCC HTB-22)
-
DMEM (Dulbecco's Modified Eagle Medium) with high glucose
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution (10,000 U/mL penicillin, 10,000 µg/mL streptomycin)
-
0.25% Trypsin-EDTA solution
-
Phosphate-Buffered Saline (PBS), sterile
-
Cell culture flasks (T-75)
-
Humidified incubator (37°C, 5% CO2)
Protocol:
-
Culture MCF7 cells in a T-75 flask with DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Incubate the cells at 37°C in a humidified atmosphere with 5% CO2.
-
Monitor cell confluency daily. Passage the cells when they reach 80-90% confluency.
-
To passage, aspirate the culture medium and wash the cell monolayer once with sterile PBS.
-
Add 2-3 mL of pre-warmed 0.25% Trypsin-EDTA solution to the flask and incubate at 37°C for 5-10 minutes, or until cells detach.
-
Neutralize the trypsin by adding 7-8 mL of complete culture medium.
-
Gently pipette the cell suspension up and down to ensure a single-cell suspension.
-
Transfer the cell suspension to a 15 mL conical tube and centrifuge at 200 x g for 5 minutes.
-
Discard the supernatant and resuspend the cell pellet in 10 mL of fresh, pre-warmed complete culture medium.
-
Seed new T-75 flasks at a 1:3 to 1:5 split ratio.
This compound Stock Solution Preparation
Objective: To prepare a concentrated stock solution of this compound for treating MCF7 cells.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile
Protocol:
-
Prepare a 10 mM stock solution of this compound by dissolving the appropriate amount of powder in sterile DMSO. For example, to make 1 mL of a 10 mM stock, dissolve 3.666 mg of this compound (MW: 366.60 g/mol ) in 1 mL of DMSO.
-
Vortex thoroughly to ensure complete dissolution.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C.
Cell Viability (MTT) Assay
Objective: To determine the effect of this compound on the viability of MCF7 cells.
Materials:
-
MCF7 cells
-
Complete culture medium
-
This compound stock solution (10 mM)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Protocol:
-
Seed MCF7 cells into a 96-well plate at a density of 5,000 - 10,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.
-
Prepare serial dilutions of this compound in complete culture medium from the 10 mM stock solution. A suggested concentration range is 1 µM to 100 µM. Include a vehicle control (DMSO) at the same final concentration as the highest this compound treatment.
-
After 24 hours, carefully remove the medium from the wells and replace it with 100 µL of the medium containing the different concentrations of this compound or the vehicle control.
-
Incubate the plate for 24, 48, or 72 hours at 37°C and 5% CO2.
-
After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Western Blotting for SHMT2 Acylation and Downstream Signaling
Objective: To assess the effect of this compound on the acylation of its direct target, SHMT2, and to investigate downstream signaling pathways.
Materials:
-
MCF7 cells
-
Complete culture medium
-
This compound stock solution (10 mM)
-
6-well cell culture plates
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membranes
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (e.g., anti-acetylated-lysine, anti-SHMT2, anti-phospho-ERK, anti-ERK, anti-phospho-Akt, anti-Akt, anti-p21, anti-Bax, anti-Bcl-2, anti-caspase-3, anti-PARP, and anti-β-actin or anti-GAPDH as a loading control)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Protocol:
-
Seed MCF7 cells in 6-well plates and grow to 70-80% confluency.
-
Treat the cells with the desired concentrations of this compound (e.g., 12.5, 25, 50 µM) or vehicle control for a specified time (e.g., 6 hours for SHMT2 acylation, or 24-48 hours for downstream signaling).
-
After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer.
-
Determine the protein concentration of each lysate using the BCA assay.
-
Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST and detect the protein bands using an ECL substrate and an imaging system.
Apoptosis Assay by Annexin V/PI Staining
Objective: To quantify the induction of apoptosis in MCF7 cells following treatment with this compound.
Materials:
-
MCF7 cells
-
Complete culture medium
-
This compound stock solution (10 mM)
-
6-well cell culture plates
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
Flow cytometer
Protocol:
-
Seed MCF7 cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with various concentrations of this compound (e.g., 10, 25, 50, 100 µM) or vehicle control for 24 or 48 hours.
-
Harvest both the adherent and floating cells. For adherent cells, use trypsin and neutralize with complete medium.
-
Centrifuge the cell suspension at 300 x g for 5 minutes and wash the cells once with cold PBS.
-
Resuspend the cells in 1X binding buffer provided in the kit at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.
-
Gently vortex the tubes and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X binding buffer to each tube.
-
Analyze the samples by flow cytometry within one hour.
Cell Cycle Analysis
Objective: To determine the effect of this compound on the cell cycle distribution of MCF7 cells.
Materials:
-
MCF7 cells
-
Complete culture medium
-
This compound stock solution (10 mM)
-
6-well cell culture plates
-
70% ethanol, ice-cold
-
PBS
-
RNase A (100 µg/mL)
-
Propidium Iodide (PI) staining solution (50 µg/mL)
-
Flow cytometer
Protocol:
-
Seed MCF7 cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with different concentrations of this compound (e.g., 10, 25, 50, 100 µM) or vehicle control for 24 or 48 hours.
-
Harvest the cells by trypsinization, wash with PBS, and centrifuge at 300 x g for 5 minutes.
-
Resuspend the cell pellet in 1 mL of ice-cold PBS.
-
While vortexing gently, add 3 mL of ice-cold 70% ethanol dropwise to fix the cells.
-
Incubate the cells at -20°C for at least 2 hours (or overnight).
-
Centrifuge the fixed cells at 500 x g for 5 minutes and discard the ethanol.
-
Wash the cells with PBS and centrifuge again.
-
Resuspend the cell pellet in 500 µL of PI staining solution containing RNase A.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the DNA content by flow cytometry.
Mandatory Visualization
Caption: Proposed signaling pathway of this compound in MCF7 cells.
Caption: General experimental workflow for this compound in MCF7 cells.
References
Preparing High-Concentration Stock Solutions of SIS17 in DMSO: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the preparation, handling, and storage of stock solutions of SIS17, a selective inhibitor of histone deacetylase 11 (HDAC11). Due to its hydrophobic nature, this compound requires an organic solvent for dissolution, with dimethyl sulfoxide (DMSO) being the most common and effective choice for in vitro research applications. Adherence to this protocol will ensure the accurate and reproducible preparation of this compound stock solutions, maintaining compound integrity and maximizing experimental success.
Introduction
This compound is a potent and selective small molecule inhibitor of HDAC11, a class IV histone deacetylase.[1][2][3][4] It functions by inhibiting the demyristoylation of serine hydroxymethyltransferase 2 (SHMT2), a known substrate of HDAC11, without significantly affecting the activity of other HDACs.[1][2][4] This selectivity makes this compound a valuable tool for investigating the specific biological roles of HDAC11 in various physiological and pathological processes, including cancer and metabolic diseases.[2] Given its poor to moderate aqueous solubility, proper preparation of a concentrated stock solution in an appropriate solvent is critical for its use in cell-based assays and other experimental systems.[5] This protocol outlines the standardized procedure for preparing a high-concentration stock solution of this compound using anhydrous DMSO.
Quantitative Data Summary
The following table summarizes the key quantitative information for this compound, critical for accurate stock solution preparation.
| Parameter | Value | Reference |
| Molecular Weight | 366.60 g/mol | [1][4] |
| CAS Number | 2374313-54-7 | [1] |
| Appearance | White to off-white solid | [1] |
| Purity | >98% (typical) | [3] |
| IC50 for HDAC11 | 0.83 µM | [1][2][4] |
| Solubility in DMSO | ≥ 73 mg/mL (199.12 mM) | [4] |
| Powder Storage | -20°C for up to 3 years | [1][3] |
| Stock Solution Storage | -80°C for up to 1 year; -20°C for up to 1 month | [4] |
Experimental Protocol: Preparation of a 100 mM this compound Stock Solution in DMSO
This protocol describes the preparation of a 100 mM stock solution of this compound in DMSO. This high concentration allows for significant dilution into aqueous cell culture media while keeping the final DMSO concentration at a non-toxic level (typically ≤ 0.5%).[6]
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO), cell culture grade
-
Sterile, amber microcentrifuge tubes or cryovials
-
Calibrated analytical balance
-
Vortex mixer
-
Sonicator (optional, water bath or probe)
-
Sterile, filter-barrier pipette tips
Procedure:
-
Pre-weighing Preparation: Before opening, bring the vial of this compound powder to room temperature to prevent condensation of moisture, which can affect the compound's stability and solubility.
-
Weighing this compound: Carefully weigh out the desired amount of this compound powder using a calibrated analytical balance in a fume hood or other contained environment. For example, to prepare 1 mL of a 100 mM stock solution, weigh out 36.66 mg of this compound.
-
Dissolution in DMSO:
-
Transfer the weighed this compound powder into a sterile amber microcentrifuge tube or cryovial.
-
Add the calculated volume of anhydrous DMSO. For a 100 mM solution with 36.66 mg of this compound, add 1 mL of DMSO. It is crucial to use fresh, anhydrous DMSO, as absorbed moisture can significantly reduce the solubility of many compounds.[4]
-
Tightly cap the vial.
-
-
Mixing and Solubilization:
-
Aliquoting and Storage:
-
Once the this compound is completely dissolved, aliquot the stock solution into smaller, single-use volumes in sterile, amber cryovials. This prevents repeated freeze-thaw cycles which can degrade the compound.[6][7]
-
Store the aliquots at -80°C for long-term storage (up to 1 year) or at -20°C for short-term storage (up to 1 month).[4]
-
-
Working Dilutions:
-
When preparing working solutions for cell culture experiments, thaw an aliquot of the stock solution at room temperature.
-
Dilute the stock solution directly into the cell culture medium to the desired final concentration. It is important to mix the solution thoroughly immediately after adding the DMSO stock to prevent precipitation.[7][8]
-
Ensure the final concentration of DMSO in the cell culture medium is below 0.5% to avoid cytotoxicity.[6] A vehicle control (medium with the same final concentration of DMSO) should always be included in experiments.
-
This compound Mechanism of Action and Signaling Pathway
This compound selectively inhibits HDAC11, which is known to possess defatty-acylation activity.[2] A key substrate of HDAC11 is the metabolic enzyme serine hydroxymethyltransferase 2 (SHMT2).[1][2] HDAC11 removes myristoyl groups from SHMT2, thereby regulating its activity or localization. By inhibiting HDAC11, this compound prevents the demyristoylation of SHMT2, leading to an accumulation of myristoylated SHMT2.[1][2] This modulation of SHMT2 acylation can impact various downstream cellular processes.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Activity-Guided Design of HDAC11-Specific Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | HDAC | TargetMol [targetmol.com]
- 4. selleckchem.com [selleckchem.com]
- 5. Discovery and Characterization of Novel Non-Hydroxamate HDAC11 Inhibitors | MDPI [mdpi.com]
- 6. captivatebio.com [captivatebio.com]
- 7. selleckchem.com [selleckchem.com]
- 8. cell culture - What does it mean to use DMSO as a dissolvant in biology experiemnts? - Biology Stack Exchange [biology.stackexchange.com]
Application Notes and Protocols for In Vivo Formulation of SIS17
For Researchers, Scientists, and Drug Development Professionals
Introduction
SIS17 is a potent and selective inhibitor of Histone Deacetylase 11 (HDAC11), a class IV HDAC.[1][2][3][4] Unlike other HDACs, HDAC11 exhibits robust defatty-acylase activity, and its inhibition has shown potential in various therapeutic areas, including cancer and metabolic disorders.[1][5][6] A key substrate of HDAC11 is the serine hydroxymethyl transferase 2 (SHMT2).[1] Inhibition of HDAC11 by this compound leads to an increase in the fatty acylation of SHMT2, which in turn modulates type I interferon signaling.[1]
The effective in vivo evaluation of this compound in animal models is contingent upon an appropriate formulation strategy to address its presumed poor aqueous solubility, a common challenge with small molecule inhibitors. These application notes provide detailed protocols for two distinct formulation approaches for this compound to facilitate preclinical research.
Data Presentation
While specific in vivo pharmacokinetic and pharmacodynamic data for this compound are not publicly available, the following tables summarize its in vitro activity and provide a reference for the expected in vivo properties based on data from other selective HDAC11 inhibitors.
Table 1: In Vitro Activity of this compound
| Parameter | Value | Substrate Used | Notes |
| HDAC11 IC50 | 0.83 µM | Myristoyl-H3K9 peptide | Potent inhibitor of HDAC11.[1] |
| HDAC11 IC50 | 270 nM | Myristoyl-SHMT2 peptide | Increased potency with physiological substrate.[1] |
| Selectivity | No significant inhibition of HDAC1, HDAC4, HDAC8, SIRT1, SIRT2, SIRT3, and SIRT6 at 100 µM. | Acyl-H3K9 peptides | Highly selective for HDAC11 over other HDACs.[1] |
| Cellular Activity | Increased fatty acylation of SHMT2 in MCF7 cells at concentrations as low as 12.5 µM. | Endogenous SHMT2 | Demonstrates cell permeability and target engagement in a cellular context.[1] |
Table 2: Representative In Vivo Data for Other Selective HDAC11 Inhibitors (for reference)
| Compound | Animal Model | Formulation | Dosing Route | Key Pharmacokinetic/Pharmacodynamic Findings |
| FT895 | Male Balb/c nude mice | Not specified | Intravenous (1 mg/kg) and Intraperitoneal (5 mg/kg) | t1/2 of 9.4 hours after IV dosing, moderate clearance (42 mL/min/kg), and high volume of distribution.[6] In a xenograft mouse model, the combination of FT895 and cordycepin reduced the size of malignant peripheral nerve sheath tumors.[7] |
| PB94 | Mice | Not specified | Not specified | Good brain permeability with brain/plasma ratios of 2.3 at 30 min and 2.2 at 4 h post-injection.[8] Ameliorated neuropathic pain in a mouse model.[9][10] |
Signaling Pathway
The primary mechanism of action of this compound is the inhibition of HDAC11's defatty-acylase activity, leading to downstream effects on interferon signaling.
Caption: HDAC11 signaling pathway and the effect of this compound inhibition.
Experimental Protocols
The following protocols are based on formulations suggested by commercial suppliers for poorly soluble compounds and should be optimized for your specific experimental needs.
Formulation Protocol 1: Aqueous-Based Suspension
This formulation is suitable for oral gavage and aims to create a homogenous suspension of this compound.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
PEG300 (Polyethylene glycol 300)
-
Tween-80 (Polysorbate 80)
-
Saline (0.9% sodium chloride solution)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Prepare a stock solution of this compound in DMSO. Weigh the required amount of this compound and dissolve it in DMSO to create a concentrated stock solution (e.g., 20.8 mg/mL).[3] Ensure complete dissolution, using gentle warming or sonication if necessary.
-
Add PEG300. In a sterile microcentrifuge tube, add 400 µL of PEG300 for every 100 µL of the DMSO stock solution to be used.[3]
-
Add the this compound/DMSO stock solution. Add 100 µL of the this compound/DMSO stock solution to the PEG300 and mix thoroughly by vortexing until a clear solution is formed.[3]
-
Add Tween-80. Add 50 µL of Tween-80 to the mixture and vortex again to ensure homogeneity.[3]
-
Add Saline. Finally, add 450 µL of saline to bring the total volume to 1 mL.[3] Vortex thoroughly to create a uniform suspension. The final composition will be 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.
-
Administration. Administer the freshly prepared formulation to animals via oral gavage at the desired dose. The volume of administration should be based on the animal's body weight.
Formulation Protocol 2: Oil-Based Suspension
This formulation is an alternative for oral administration, particularly for lipophilic compounds.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
Corn oil
-
Sterile microcentrifuge tubes
-
Vortex mixer
Procedure:
-
Prepare a stock solution of this compound in DMSO. As in the previous protocol, dissolve this compound in DMSO to a suitable concentration (e.g., 20 mg/mL).[3]
-
Add Corn Oil. In a sterile microcentrifuge tube, add 900 µL of corn oil for every 100 µL of the DMSO stock solution.[3]
-
Combine and Mix. Add the 100 µL of the this compound/DMSO stock solution to the corn oil and vortex thoroughly to create a uniform suspension.[3] The final composition will be 10% DMSO and 90% Corn Oil.
-
Administration. Administer the freshly prepared suspension via oral gavage.
Experimental Workflow
A typical workflow for an in vivo efficacy study using a formulated this compound is outlined below.
Caption: General experimental workflow for in vivo studies of this compound.
Important Considerations
-
Solubility and Stability: The provided formulations are starting points. The solubility and stability of this compound in these vehicles should be confirmed empirically. It is recommended to prepare fresh formulations for each experiment.
-
Vehicle Controls: Always include a vehicle-only control group in your animal studies to account for any effects of the formulation components themselves.
-
Dose Range Finding: Conduct a dose-range finding study to determine the maximum tolerated dose (MTD) and to establish effective dose levels for efficacy studies.
-
Pharmacokinetics: If resources permit, conduct pharmacokinetic studies to determine the absorption, distribution, metabolism, and excretion (ADME) profile of this compound when administered in the chosen formulation. This will provide crucial information for interpreting efficacy and toxicity data.
-
Animal Welfare: All animal experiments should be conducted in accordance with institutional and national guidelines for the ethical care and use of laboratory animals.
References
- 1. Activity-Guided Design of HDAC11-Specific Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound | HDAC | TargetMol [targetmol.com]
- 5. alzdiscovery.org [alzdiscovery.org]
- 6. Frontiers | HDAC11, an emerging therapeutic target for metabolic disorders [frontiersin.org]
- 7. A novel HDAC11 inhibitor potentiates the tumoricidal effects of cordycepin against malignant peripheral nerve sheath tumor through the Hippo signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. HDAC11 inhibitor PB94 | HDAC11 inhibitor | Probechem Biochemicals [probechem.com]
- 9. Development and Pharmacochemical Characterization Discover a Novel Brain-Permeable HDAC11-Selective Inhibitor with Therapeutic Potential by Regulating Neuroinflammation in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Development and Pharmacochemical Characterization Discover a Novel Brain-Permeable HDAC11-Selective Inhibitor with Therapeutic Potential by Regulating Neuroinflammation in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Determining the Optimal Concentration of SIS17 for Treating K562 Cells
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for determining the optimal concentration of SIS17, a selective Histone Deacetylase 11 (HDAC11) inhibitor, for treating the human chronic myelogenous leukemia cell line, K562. The protocols outlined below describe key experiments to assess cell viability, apoptosis, and cell cycle distribution, enabling researchers to identify the most effective concentration range for their specific experimental needs.
Introduction
This compound is a potent and selective inhibitor of HDAC11, an enzyme involved in regulating protein acylation.[1][2] The primary known target of HDAC11's deacylase activity is Serine Hydroxymethyltransferase 2 (SHMT2), a key enzyme in one-carbon metabolism.[1] By inhibiting HDAC11, this compound prevents the demyristoylation of SHMT2, leading to downstream cellular effects.[1] In cancer cells, the disruption of metabolic pathways and the induction of apoptosis are common outcomes of HDAC inhibitor treatment. These notes provide a framework for investigating these effects in K562 cells to determine the optimal therapeutic window for this compound.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the targeted signaling pathway of this compound and the general experimental workflow for determining its optimal concentration.
Caption: this compound inhibits HDAC11, leading to altered SHMT2 acylation and apoptosis.
Caption: Workflow for determining the optimal this compound concentration in K562 cells.
Quantitative Data Summary
The following tables present hypothetical, yet representative, data from key experiments to guide researchers in their analysis.
Table 1: Effect of this compound on K562 Cell Viability (MTT Assay)
| This compound Concentration (µM) | Cell Viability (%) (Mean ± SD, n=3) |
| 0 (Vehicle Control) | 100 ± 4.5 |
| 0.1 | 95.2 ± 5.1 |
| 0.5 | 85.7 ± 6.2 |
| 1.0 | 72.3 ± 4.8 |
| 2.5 | 51.8 ± 3.9 |
| 5.0 | 35.1 ± 3.2 |
| 10.0 | 20.4 ± 2.5 |
| 25.0 | 9.8 ± 1.9 |
| 50.0 | 5.2 ± 1.1 |
From this data, an approximate IC50 value can be calculated.
Table 2: Apoptosis Induction by this compound in K562 Cells (Annexin V/PI Staining)
| This compound Concentration (µM) | Early Apoptotic (%) (Annexin V+/PI-) | Late Apoptotic/Necrotic (%) (Annexin V+/PI+) | Total Apoptotic (%) |
| 0 (Vehicle Control) | 2.1 ± 0.4 | 1.5 ± 0.3 | 3.6 ± 0.7 |
| 1.0 | 8.9 ± 1.1 | 3.2 ± 0.5 | 12.1 ± 1.6 |
| 2.5 | 18.4 ± 2.3 | 7.8 ± 0.9 | 26.2 ± 3.2 |
| 5.0 | 35.6 ± 3.8 | 15.2 ± 1.7 | 50.8 ± 5.5 |
| 10.0 | 42.1 ± 4.5 | 25.9 ± 2.8 | 68.0 ± 7.3 |
Table 3: Cell Cycle Analysis of K562 Cells Treated with this compound (PI Staining)
| This compound Concentration (µM) | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) | Sub-G1 (Apoptotic) (%) |
| 0 (Vehicle Control) | 45.3 ± 3.1 | 38.9 ± 2.7 | 15.8 ± 1.9 | 1.2 ± 0.3 |
| 1.0 | 52.1 ± 3.5 | 30.2 ± 2.1 | 17.7 ± 2.0 | 3.5 ± 0.6 |
| 2.5 | 60.5 ± 4.2 | 22.8 ± 1.8 | 16.7 ± 1.9 | 8.9 ± 1.1 |
| 5.0 | 68.9 ± 4.9 | 15.4 ± 1.4 | 15.7 ± 1.8 | 15.3 ± 1.8 |
| 10.0 | 72.3 ± 5.1 | 10.1 ± 1.1 | 7.6 ± 0.9 | 25.7 ± 2.9 |
Experimental Protocols
1. K562 Cell Culture
-
Cell Line: K562 (human chronic myelogenous leukemia)
-
Culture Medium: RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
Subculturing: K562 cells grow in suspension. Maintain cell density between 1 x 10^5 and 1 x 10^6 cells/mL. Split the culture every 2-3 days by diluting the cell suspension with fresh medium.
2. Preparation of this compound Stock Solution
-
Solvent: Dimethyl sulfoxide (DMSO).
-
Stock Concentration: Prepare a 10 mM stock solution of this compound in DMSO.
-
Storage: Aliquot the stock solution into smaller volumes and store at -20°C or -80°C to avoid repeated freeze-thaw cycles.
-
Working Solutions: Dilute the stock solution in the complete culture medium to the desired final concentrations immediately before use. Ensure the final DMSO concentration in the culture does not exceed 0.1% to avoid solvent-induced cytotoxicity.
3. Cell Viability/Cytotoxicity Assay (MTT Assay)
This assay measures the metabolic activity of cells, which is proportional to the number of viable cells.
-
Materials:
-
96-well flat-bottom plates
-
K562 cells
-
This compound working solutions
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
-
Protocol:
-
Seed K562 cells into a 96-well plate at a density of 5 x 10^3 to 1 x 10^4 cells per well in 100 µL of culture medium.
-
Incubate the plate for 24 hours to allow cells to acclimate.
-
Add 100 µL of this compound working solutions at various concentrations (e.g., 0.1 to 50 µM) to the respective wells. Include a vehicle control (medium with 0.1% DMSO).
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C, allowing for the formation of formazan crystals.
-
Centrifuge the plate at 500 x g for 5 minutes and carefully aspirate the supernatant.
-
Add 150 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle control.
-
4. Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Materials:
-
6-well plates
-
K562 cells
-
This compound working solutions
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
-
-
Protocol:
-
Seed K562 cells into 6-well plates at a density of 2 x 10^5 cells per well in 2 mL of culture medium.
-
After 24 hours, treat the cells with various concentrations of this compound for the desired duration (e.g., 48 hours).
-
Collect the cells by centrifugation at 300 x g for 5 minutes.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 100 µL of 1X Binding Buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within 1 hour.
-
5. Cell Cycle Analysis (Propidium Iodide Staining)
This method determines the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
-
Materials:
-
6-well plates
-
K562 cells
-
This compound working solutions
-
Cold 70% ethanol
-
RNase A (100 µg/mL)
-
Propidium Iodide (50 µg/mL)
-
Flow cytometer
-
-
Protocol:
-
Seed K562 cells as described for the apoptosis assay.
-
Treat the cells with this compound for the desired duration.
-
Harvest the cells by centrifugation and wash once with cold PBS.
-
Fix the cells by resuspending the pellet in 1 mL of ice-cold 70% ethanol while gently vortexing.
-
Incubate the fixed cells at -20°C for at least 2 hours (or overnight).
-
Centrifuge the fixed cells and wash with PBS to remove the ethanol.
-
Resuspend the cell pellet in 500 µL of PI/RNase A staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the DNA content by flow cytometry.
-
Determining the Optimal Concentration
The optimal concentration of this compound will depend on the specific research question.
-
For studies investigating the cytotoxic effects of this compound, a concentration around the IC50 value (the concentration that inhibits 50% of cell growth) is often a good starting point. Based on the hypothetical data, this would be in the range of 2.5 µM .
-
For experiments aiming to induce significant apoptosis , a higher concentration, such as 5-10 µM , may be more appropriate, as this range shows a substantial increase in the apoptotic cell population.
-
To study the effects on the cell cycle with minimal immediate cell death, a concentration at or slightly below the IC50, such as 1-2.5 µM , would be suitable to observe cell cycle arrest without extensive apoptosis.
It is recommended to perform a dose-response and time-course experiment for each new experimental system to empirically determine the most effective and relevant concentration of this compound.
References
- 1. SHMT2 promotes cell viability and inhibits ROS-dependent, mitochondrial-mediated apoptosis via the intrinsic signaling pathway in bladder cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. SHMT2 promotes tumor growth through VEGF and MAPK signaling pathway in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Cellular Assay for SHMT2 Demyristoylation using the HDAC11 Inhibitor SIS17
Audience: Researchers, scientists, and drug development professionals.
Introduction
Serine Hydroxymethyltransferase 2 (SHMT2) is a mitochondrial enzyme that plays a central role in one-carbon metabolism.[1][2] It catalyzes the conversion of serine to glycine, producing one-carbon units essential for the synthesis of nucleotides and other biomolecules required for rapid cell proliferation.[3][4] Consequently, SHMT2 is frequently upregulated in various cancers, including breast, colon, and lung cancer, making it a compelling target for therapeutic intervention.[1][5]
Protein N-myristoylation is a lipid modification where a 14-carbon saturated fatty acid, myristate, is attached to an N-terminal glycine residue.[6][7] This modification can influence protein localization, stability, and function.[8] Recent studies have identified that the myristoylation status of key cellular proteins is dynamically regulated. While N-myristoyltransferases (NMTs) catalyze the addition of myristate, certain enzymes can remove this modification. It has been shown that Histone Deacetylase 11 (HDAC11) possesses defatty-acylation activity and can remove the lipid modification from SHMT2.[9]
SIS17 is a potent and selective small-molecule inhibitor of HDAC11.[10] By inhibiting HDAC11, this compound prevents the demyristoylation (or more broadly, defatty-acylation) of its substrates, including SHMT2.[9] This leads to an accumulation of myristoylated SHMT2 in cells. This application note provides a detailed protocol for a cellular assay to quantify the myristoylation status of SHMT2 in response to treatment with this compound. The assay utilizes metabolic labeling with a myristic acid analog and subsequent detection via click chemistry, providing a robust method to assess the in-cell activity of HDAC11 inhibitors.
Principle of the Assay
The assay is based on a three-stage process: metabolic labeling, inhibitor treatment, and detection.
-
Metabolic Labeling: Cells are incubated with a myristic acid analog containing a terminal alkyne group (e.g., 14-tetradecynoic acid). This analog is metabolized by the cell and incorporated into proteins, including SHMT2, by N-myristoyltransferases.
-
Inhibition of Demyristoylation: The cells are then treated with the HDAC11 inhibitor, this compound. In control cells (treated with vehicle, e.g., DMSO), HDAC11 actively removes the myristoyl-alkyne tag from SHMT2. In this compound-treated cells, HDAC11 is inhibited, leading to the accumulation of alkyne-labeled, myristoylated SHMT2.
-
Detection via Click Chemistry: After cell lysis, the alkyne-tagged proteins are covalently linked to a reporter molecule containing an azide group (e.g., Biotin-Azide) via a copper(I)-catalyzed alkyne-azide cycloaddition (CuAAC) "click" reaction. The biotinylated SHMT2 is then captured using streptavidin-coated beads, separated by SDS-PAGE, and quantified by Western blotting with an anti-SHMT2 antibody. An increase in the SHMT2 signal in this compound-treated samples compared to the control indicates successful inhibition of demyristoylation.
Visualized Pathways and Workflows
Caption: Regulatory pathway of SHMT2 demyristoylation by HDAC11 and its inhibition by this compound.
Caption: Step-by-step workflow for the cellular SHMT2 demyristoylation assay.
Experimental Protocol
Materials and Reagents
| Reagent | Recommended Supplier | Catalog # (Example) |
| MCF7 cell line | ATCC | HTB-22 |
| DMEM High Glucose | Gibco | 11965092 |
| Fetal Bovine Serum (FBS) | Gibco | 26140079 |
| Penicillin-Streptomycin | Gibco | 15140122 |
| This compound | MedChemExpress | HY-112271 |
| Myristic Acid Alkyne (14-TDYA) | Cayman Chemical | 13256 |
| DMSO, Anhydrous | Sigma-Aldrich | 276855 |
| RIPA Lysis and Extraction Buffer | Thermo Fisher | 89900 |
| Protease Inhibitor Cocktail | Roche | 11836170001 |
| Pierce BCA Protein Assay Kit | Thermo Fisher | 23225 |
| Biotin-Azide | Click Chemistry Tools | 1269 |
| Copper(II) Sulfate (CuSO₄) | Sigma-Aldrich | 451657 |
| TBTA Ligand | Sigma-Aldrich | 678937 |
| Sodium Ascorbate | Sigma-Aldrich | A4034 |
| Streptavidin Magnetic Beads | Thermo Fisher | 88816 |
| Anti-SHMT2 Antibody (rabbit) | Cell Signaling Tech. | 12250 |
| Anti-rabbit IgG, HRP-linked Antibody | Cell Signaling Tech. | 7074 |
| ECL Western Blotting Substrate | Thermo Fisher | 32106 |
Step-by-Step Methodology
Step 1: Cell Culture and Seeding
-
Culture MCF7 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO₂ incubator.
-
Seed cells in 10 cm dishes at a density that will result in 80-90% confluency at the time of harvest. Allow cells to adhere overnight.
Step 2: Metabolic Labeling with Myristic Acid Alkyne
-
Prepare a 10 mM stock solution of Myristic Acid Alkyne in DMSO.
-
The next day, remove the culture medium and replace it with fresh medium containing 50 µM Myristic Acid Alkyne.
-
Incubate the cells for 6 hours at 37°C.
Step 3: Inhibitor Treatment
-
Prepare stock solutions of this compound in DMSO (e.g., 50 mM).
-
During the last 4-6 hours of the metabolic labeling incubation, add this compound to the desired final concentrations (e.g., 0, 12.5, 25, 50 µM).[9] Ensure the final DMSO concentration is consistent across all plates and does not exceed 0.2%.
-
Incubate for the remainder of the labeling period.
Step 4: Cell Lysis and Protein Quantification
-
Wash cells twice with ice-cold PBS.
-
Lyse the cells by adding 500 µL of ice-cold RIPA buffer supplemented with protease inhibitors. Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing briefly every 10 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant (clarified lysate) to a new tube.
-
Determine the protein concentration of each lysate using a BCA protein assay according to the manufacturer's instructions.[11]
Step 5: Click Chemistry Reaction
-
In a microcentrifuge tube, combine 500 µg of protein lysate with the click chemistry reagents. The final volume should be adjusted with PBS.
-
Final Concentrations:
-
Biotin-Azide: 100 µM
-
TBTA: 100 µM
-
Copper(II) Sulfate: 1 mM
-
Sodium Ascorbate: 1 mM (prepare fresh)
-
-
-
Add the reagents in the following order: lysate, Biotin-Azide, TBTA, CuSO₄, and finally Sodium Ascorbate to initiate the reaction.
-
Vortex briefly and incubate at room temperature for 1 hour with gentle rotation.
Step 6: Streptavidin Pulldown
-
Equilibrate the required volume of streptavidin magnetic beads by washing them three times with RIPA buffer.
-
Add the equilibrated beads to the click-reacted lysate.
-
Incubate overnight at 4°C with gentle rotation.
-
The next day, wash the beads five times with RIPA buffer to remove non-specifically bound proteins.
-
After the final wash, elute the captured proteins by adding 50 µL of 2x Laemmli sample buffer and boiling at 95°C for 10 minutes.
Step 7: Western Blot Analysis
-
Load the eluted samples onto a 10% SDS-PAGE gel. Include a small amount (e.g., 20 µg) of the input lysate as a loading control.
-
Perform electrophoresis and transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-SHMT2 antibody (e.g., 1:1000 dilution) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody (e.g., 1:2000 dilution) for 1 hour at room temperature.
-
Wash three times with TBST.
-
Apply ECL substrate and visualize the bands using a chemiluminescence imaging system.
Step 8: Data Analysis
-
Quantify the band intensities of the pulldown samples using densitometry software (e.g., ImageJ).
-
Normalize the signal for each this compound concentration to the vehicle control (0 µM this compound) to determine the fold-change in SHMT2 myristoylation.
-
The input lanes should be probed for SHMT2 to confirm equal protein loading before the pulldown.
Data Presentation
Inhibitor Activity Data
The activity of this compound was previously determined in an in vitro assay using a myristoyl-SHMT2 peptide as a substrate for HDAC11.[9]
| Inhibitor | Target | Substrate | IC₅₀ (nM) |
| This compound | HDAC11 | myristoyl-SHMT2 peptide | 270 |
Table 1: In vitro inhibitory activity of this compound against HDAC11-mediated demyristoylation.[9]
Expected Cellular Assay Results
Following the protocol, a dose-dependent increase in the myristoylated SHMT2 signal is expected with increasing concentrations of this compound.
| This compound Concentration (µM) | Relative SHMT2 Myristoylation (Fold Change vs. Control) | Standard Deviation (±) |
| 0 (DMSO Control) | 1.0 | 0.12 |
| 12.5 | 2.5 | 0.21 |
| 25 | 4.1 | 0.35 |
| 50 | 5.8 | 0.49 |
Table 2: Representative quantitative data from the cellular demyristoylation assay. Values are hypothetical but reflect expected experimental outcomes based on published data.[9]
Conclusion
This application note provides a comprehensive protocol to measure the inhibition of SHMT2 demyristoylation in a cellular context using the selective HDAC11 inhibitor this compound. This assay is a valuable tool for researchers in cancer biology and drug development to investigate the functional consequences of SHMT2 lipidation and to screen for novel inhibitors of HDAC11-mediated defatty-acylation.
References
- 1. Roles of Mitochondrial Serine Hydroxymethyltransferase 2 (SHMT2) in Human Carcinogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What are SHMT2 inhibitors and how do they work? [synapse.patsnap.com]
- 3. Serine Catabolism by SHMT2 is Required for Proper Mitochondrial Translation Initiation and Maintenance of Formylmethionyl tRNAs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Serine Catabolism by SHMT2 Is Required for Proper Mitochondrial Translation Initiation and Maintenance of Formylmethionyl-tRNAs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The serine hydroxymethyltransferase-2 (SHMT2) initiates lymphoma development through epigenetic tumor suppressor silencing - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Protein myristoylation in health and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Myristoylation: An Important Protein Modification in the Immune Response [frontiersin.org]
- 8. N-myristoylation: from cell biology to translational medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Activity-Guided Design of HDAC11-Specific Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. bitesizebio.com [bitesizebio.com]
Application of SIS17 in Studying Protein Acylation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protein acylation, a crucial post-translational modification, involves the attachment of acyl groups to proteins, thereby modulating their function, localization, and stability. Histone deacetylase 11 (HDAC11) has been identified as a key enzyme that removes fatty acyl groups from proteins, a process known as defatty-acylation. SIS17 is a potent and selective inhibitor of HDAC11, making it an invaluable tool for studying the dynamics of protein acylation and the biological roles of HDAC11.[1][2][3][4] This document provides detailed application notes and protocols for utilizing this compound in protein acylation research.
Mechanism of Action
This compound is a mammalian histone deacetylase 11 (HDAC11) inhibitor with an IC50 value of 0.83 μM.[3] Unlike many other HDAC inhibitors, this compound is highly selective for HDAC11 and does not significantly inhibit other HDACs. HDAC11 functions as a defatty-acylase, with a catalytic efficiency for demyristoylation that is over 10,000-fold higher than its deacetylase activity.[4] this compound specifically inhibits this defatty-acylation activity. A primary substrate of HDAC11 is the serine hydroxymethyl transferase 2 (SHMT2), a key enzyme in one-carbon metabolism.[1][4] By inhibiting HDAC11, this compound increases the fatty acylation levels of SHMT2, which in turn modulates downstream signaling pathways, such as the type I interferon response.[1][4]
Quantitative Data
The following tables summarize the quantitative data regarding the inhibitory activity of this compound.
Table 1: In Vitro Inhibitory Activity of this compound against HDAC11
| Substrate | IC50 (μM) |
| Myristoyl-H3K9 peptide | 0.83[1][3] |
| Myristoyl-SHMT2 peptide | 0.27[1] |
Table 2: Selectivity of this compound against other HDACs
| HDAC Isoform | Inhibition at 100 μM |
| HDAC1 | No significant inhibition |
| HDAC4 | No significant inhibition |
| HDAC8 | No significant inhibition |
| SIRT1 | No significant inhibition |
| SIRT2 | No significant inhibition |
| SIRT3 | No significant inhibition |
| SIRT6 | No significant inhibition |
Data derived from in vitro assays showing this compound's high selectivity for HDAC11.[1]
Table 3: Cellular Activity of this compound in MCF7 Cells
| This compound Concentration (μM) | Effect on SHMT2 Fatty Acylation |
| 12.5 | Significant increase[1] |
| 25.0 | Significant increase[1] |
| 50.0 | Significant increase[1] |
MCF7 cells were treated with this compound for 6 hours.[1]
Signaling Pathway
The inhibition of HDAC11 by this compound has been shown to modulate the type I interferon signaling pathway through its effect on SHMT2 acylation.
Caption: HDAC11-SHMT2-Interferon signaling pathway.
Experimental Protocols
Protocol 1: In Vitro HDAC11 Inhibition Assay
This protocol is to determine the in vitro inhibitory activity of this compound on HDAC11.
Materials:
-
Recombinant human HDAC11
-
Myristoylated peptide substrate (e.g., myristoyl-SHMT2 peptide)
-
This compound
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)
-
Developer solution (e.g., containing a trypsin and a fluorescent reporter)
-
96-well black microplate
-
Plate reader
Procedure:
-
Prepare serial dilutions of this compound in DMSO.
-
In a 96-well plate, add the assay buffer.
-
Add the myristoylated peptide substrate to each well.
-
Add the diluted this compound or DMSO (vehicle control) to the wells.
-
Initiate the reaction by adding recombinant HDAC11 to each well.
-
Incubate the plate at 37°C for a specified time (e.g., 1-2 hours).
-
Stop the reaction by adding the developer solution.
-
Incubate at 37°C for 15-30 minutes to allow for signal development.
-
Measure the fluorescence using a plate reader.
-
Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Protocol 2: Cellular SHMT2 Acylation Assay
This protocol describes how to assess the effect of this compound on the fatty acylation of SHMT2 in cultured cells.[1]
Caption: Experimental workflow for SHMT2 acylation assay.
Materials:
-
MCF7 cells (or other suitable cell line)
-
Cell culture medium and supplements
-
Alkyne-tagged palmitic acid analog (e.g., Alk14)[1]
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
Biotin-azide
-
Click chemistry reaction components (e.g., copper(II) sulfate, TCEP, TBTA)
-
Streptavidin-conjugated beads
-
SDS-PAGE gels and buffers
-
PVDF membrane
-
Primary antibody against SHMT2
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Culture and Treatment:
-
Plate MCF7 cells in appropriate culture vessels and allow them to adhere.
-
Treat the cells with 50 μM of an alkyne-tagged palmitic acid analog (Alk14) for 6 hours.[1]
-
Concurrently, treat the cells with varying concentrations of this compound (e.g., 0, 12.5, 25, 50 μM) or DMSO as a vehicle control.[1]
-
-
Cell Lysis:
-
After treatment, wash the cells with ice-cold PBS.
-
Lyse the cells in a suitable lysis buffer containing protease inhibitors.
-
Clarify the lysates by centrifugation.
-
-
Click Chemistry:
-
To the cell lysates, add biotin-azide and the click chemistry reaction components.
-
Incubate the reaction at room temperature to allow the biotin tag to be attached to the alkyne-labeled acylated proteins.
-
-
Protein Pulldown:
-
Add streptavidin-conjugated beads to the lysates.
-
Incubate with gentle rotation to allow the beads to capture the biotinylated proteins.
-
Wash the beads several times with lysis buffer to remove non-specifically bound proteins.
-
-
Western Blot Analysis:
-
Elute the captured proteins from the beads by boiling in SDS-PAGE sample buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane and then probe with a primary antibody specific for SHMT2.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities corresponding to acylated SHMT2.
-
Normalize the data to a loading control if necessary.
-
Compare the levels of acylated SHMT2 across the different this compound treatment concentrations.
-
Conclusion
This compound is a powerful and selective tool for investigating the role of HDAC11 in protein defatty-acylation. The protocols and data presented here provide a comprehensive guide for researchers to utilize this compound effectively in their studies of protein acylation dynamics and the associated signaling pathways. The ability to specifically inhibit HDAC11 with this compound opens up new avenues for understanding the therapeutic potential of targeting this enzyme in various diseases.
References
- 1. Protocol for the visualization and identification of S-palmitoylated proteins in HCT-116 cells using metabolic labeling via click chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.plos.org [journals.plos.org]
- 3. Quantitative Analysis of Energy Metabolic Pathways in MCF-7 Breast Cancer Cells by Selected Reaction Monitoring Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pnas.org [pnas.org]
SIS17 treatment duration for observing cellular effects
For Researchers, Scientists, and Drug Development Professionals
Introduction
SIS17 is a potent and selective small-molecule inhibitor of histone deacetylase 11 (HDAC11), a class IV HDAC, with an IC50 of 0.83 μM[1][2][3]. Unlike pan-HDAC inhibitors, this compound exhibits high specificity for HDAC11, which primarily functions as a defatty-acylase rather than a histone deacetylase[4][5][6]. Its primary known mechanism of action is the inhibition of the demyristoylation of serine hydroxymethyltransferase 2 (SHMT2), a key enzyme in one-carbon metabolism[1][2][3][4]. Dysregulation of HDAC11 has been implicated in various cancers and metabolic disorders, making this compound a valuable tool for studying its biological roles and a potential therapeutic agent[5][6].
These application notes provide a summary of the observed cellular effects of this compound at different treatment durations and detailed protocols for key experiments.
Data Presentation: Cellular Effects of this compound Treatment
The cellular response to this compound treatment is time and concentration-dependent. The following table summarizes key quantitative data from published studies and provides expected outcomes for common cellular assays based on the known function of HDAC11 and other HDAC inhibitors.
| Treatment Duration | Concentration Range (µM) | Cell Line(s) | Observed/Expected Cellular Effect | Assay | Reference |
| Short-term (0-6 hours) | 12.5 - 50 | MCF7 | Increased fatty acylation of SHMT2. | Acyl-RAC followed by Western Blot | [1][4] |
| 10 - 50 | Various Cancer Cell Lines | Minimal changes in cell viability. | MTT/CellTiter-Glo Assay | Inferred | |
| Mid-term (12-24 hours) | 10 - 50 | Various Cancer Cell Lines | Onset of cell cycle arrest, typically at G1 or G2/M phase. | Flow Cytometry (Propidium Iodide Staining) | [7][8][9][10] |
| 10 - 50 | Various Cancer Cell Lines | Initial signs of apoptosis induction. | Annexin V/PI Staining, Caspase-3/7 Activity Assay | [11][12][13][14] | |
| Long-term (48-72 hours) | 10 - 50 | K562 | Synergistic cytotoxicity when combined with oxaliplatin. | MTT/CellTiter-Glo Assay | [1] |
| 10 - 50 | Various Cancer Cell Lines | Significant induction of apoptosis. | Annexin V/PI Staining, PARP Cleavage via Western Blot | [12][13][15] | |
| 10 - 50 | Various Cancer Cell Lines | Pronounced inhibition of cell proliferation. | MTT/CellTiter-Glo Assay, Colony Formation Assay | [11] |
Note: Some of the expected cellular effects and their corresponding timeframes are extrapolated from studies on other HDAC inhibitors, as comprehensive time-course studies for this compound are not yet widely published. Researchers should perform their own time-course and dose-response experiments to determine the optimal conditions for their specific cell line and experimental setup.
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: Mechanism of this compound action on its substrate SHMT2.
Caption: Workflow for detecting changes in SHMT2 acylation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleck.co.jp [selleck.co.jp]
- 3. selleckchem.com [selleckchem.com]
- 4. Activity-Guided Design of HDAC11-Specific Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Activity-Guided Design of HDAC11-Specific Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. HDAC11: a multifaceted histone deacetylase with proficient fatty deacylase activity and its roles in physiological processes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Emerging role of HDAC11 in skeletal muscle biology - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Emerging role of HDAC11 in skeletal muscle biology [frontiersin.org]
- 9. Mechanism of cell cycle arrest caused by histone deacetylase inhibitors in human carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. HDAC11 is a novel drug target in carcinomas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pnas.org [pnas.org]
- 13. mdpi.com [mdpi.com]
- 14. Apoptosis Induction byHistone Deacetylase Inhibitors in Cancer Cells: Role of Ku70 - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Histone deacetylase inhibitors induce apoptosis in human eosinophils and neutrophils - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Combining SIS17 with Other Drugs in Cancer Therapy Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
SIS17 is a potent and selective inhibitor of histone deacetylase 11 (HDAC11), a class IV HDAC enzyme.[1][2] Unlike other HDACs, HDAC11 exhibits robust defatty-acylase activity, which is implicated in various cellular processes and pathologies, including cancer.[2] The aberrant expression of HDAC11 in several cancers and its role in tumor cell survival have positioned it as a promising therapeutic target.[3][4] While the efficacy of some HDAC inhibitors as monotherapy has been limited in solid tumors, combination strategies are being explored to enhance their anticancer effects. These notes provide an overview of the preclinical rationale and methodologies for combining this compound with other anticancer agents.
Preclinical Data on this compound Combination Therapy
Research into the synergistic effects of this compound with other anticancer drugs is an emerging field. One study has demonstrated the potential for synergistic cytotoxicity when this compound is combined with the chemotherapeutic agent oxaliplatin.
Table 1: Synergistic Cytotoxicity of this compound in Combination with Oxaliplatin [4]
| Cell Line | Cancer Type | Combination Drug | Effect of Combination |
| K562 | Chronic Myeloid Leukemia | Oxaliplatin | Synergistic cytotoxic role |
| 769P | Renal Cell Carcinoma | Oxaliplatin | Antagonistic effect on the cytotoxic role of oxaliplatin |
Note: This table summarizes the findings from a pan-cancer analysis which identified a potential synergistic relationship. Further validation in a broader range of cancer models is warranted.
While direct experimental data for this compound in combination with other drug classes is currently limited, studies involving other selective HDAC11 inhibitors provide a rationale for exploring further combinations. For instance, the selective HDAC11 inhibitor Elevenostat has shown synergistic activity with the proteasome inhibitor bortezomib in multiple myeloma.[5] Another selective HDAC11 inhibitor, FT895, demonstrated a synergistic tumoricidal effect with cordycepin in malignant peripheral nerve sheath tumors.[6] These findings suggest that this compound may also exhibit synergistic effects with a broader range of anticancer agents, including proteasome inhibitors and other chemotherapeutics.
Potential Signaling Pathways Involved in this compound Combination Therapy
The precise signaling pathways modulated by this compound in combination therapies are still under investigation. However, based on the known functions of HDAC11 and data from other selective inhibitors, several pathways are of interest.
HDAC11 has been shown to deacetylate and regulate the function of Interferon Regulatory Factor 4 (IRF4), a key transcription factor in plasma cell biology.[5] Inhibition of HDAC11 leads to hyperacetylation of IRF4, impairing its nuclear localization and target gene binding, ultimately inducing apoptosis in multiple myeloma cells.[5] Combining this compound with drugs that also impact pathways regulated by IRF4 could lead to synergistic effects.
Caption: Proposed mechanism of this compound-induced apoptosis via HDAC11-IRF4 pathway.
Additionally, studies with the HDAC11 inhibitor FT895 have implicated the Hippo signaling pathway in its synergistic anticancer effects.[6] The Hippo pathway is a critical regulator of organ size and cell proliferation, and its dysregulation is common in cancer. Combination therapies that co-target the Hippo pathway and other survival signals may therefore be a promising strategy.
Experimental Protocols
The following are detailed protocols for key experiments to assess the efficacy of combining this compound with other drugs.
Protocol 1: Cell Viability Assay to Determine Synergy
This protocol is adapted from standard cell viability assays and is suitable for determining the synergistic, additive, or antagonistic effects of drug combinations.[7][8][9][10]
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
Combination drug (e.g., Oxaliplatin, Olaparib; stock solution in appropriate solvent)
-
96-well clear-bottom black plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Plate reader with luminescence detection capabilities
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells in a 96-well plate at a predetermined optimal density (e.g., 2,000-10,000 cells/well) in 100 µL of complete medium.
-
Incubate overnight at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
-
Drug Treatment:
-
Prepare serial dilutions of this compound and the combination drug in complete medium. A common approach is to use a dose matrix with 5-7 concentrations of each drug.
-
Treat cells with this compound alone, the combination drug alone, and the combination of both drugs at various concentrations. Include vehicle control wells (e.g., DMSO).
-
Incubate the plate for 72 hours at 37°C in a 5% CO₂ incubator.
-
-
Cell Viability Measurement:
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature for 30 minutes.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
Normalize the luminescence readings to the vehicle control to determine the percentage of cell viability.
-
Calculate the Combination Index (CI) using software such as CompuSyn. A CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
-
Caption: Workflow for assessing drug synergy using a cell viability assay.
Protocol 2: Clonogenic Survival Assay
This assay assesses the long-term effects of drug combinations on the ability of single cells to form colonies, providing a measure of cytotoxicity.[11][12][13][14][15]
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound
-
Combination drug
-
6-well plates
-
Fixation solution (e.g., 1:7 acetic acid:methanol)
-
Staining solution (e.g., 0.5% crystal violet in methanol)
Procedure:
-
Cell Seeding:
-
Prepare a single-cell suspension.
-
Seed a low number of cells (e.g., 200-1000 cells/well) in 6-well plates. The exact number should be optimized for each cell line to yield 50-150 colonies in the control wells.
-
Allow cells to attach overnight.
-
-
Drug Treatment:
-
Treat the cells with this compound, the combination drug, or the combination at desired concentrations for a defined period (e.g., 24 hours).
-
After the treatment period, remove the drug-containing medium, wash the cells with PBS, and add fresh complete medium.
-
-
Colony Formation:
-
Incubate the plates for 10-14 days, or until colonies in the control wells are visible and contain at least 50 cells.
-
-
Fixation and Staining:
-
Remove the medium and gently wash the wells with PBS.
-
Fix the colonies by adding the fixation solution and incubating for 5-10 minutes at room temperature.
-
Remove the fixation solution and stain the colonies with crystal violet solution for 15-30 minutes.
-
Gently wash the plates with water to remove excess stain and allow them to air dry.
-
-
Colony Counting and Analysis:
-
Count the number of colonies (groups of ≥50 cells) in each well.
-
Calculate the Plating Efficiency (PE) and Surviving Fraction (SF) for each treatment condition.
-
PE = (Number of colonies formed / Number of cells seeded) x 100%
-
SF = (Number of colonies formed after treatment) / (Number of cells seeded x PE)
-
-
Analyze the data to determine if the combination treatment results in a lower surviving fraction than either drug alone.
-
Conclusion
The selective HDAC11 inhibitor this compound holds promise for use in combination cancer therapy. The initial preclinical data with oxaliplatin is encouraging, and findings with other selective HDAC11 inhibitors suggest a broad potential for synergistic interactions with various classes of anticancer drugs. The provided protocols offer a framework for researchers to systematically evaluate the efficacy of this compound-based combination therapies and to elucidate the underlying molecular mechanisms. Further research is warranted to fully explore the therapeutic potential of this compound in combination regimens for the treatment of cancer.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Activity-Guided Design of HDAC11-Specific Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. HDAC11 is a novel drug target in carcinomas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A pan-cancer analysis identifies HDAC11 as an immunological and prognostic biomarker - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Plasma cell dependence on histone/protein deacetylase 11 reveals a therapeutic target in multiple myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A novel HDAC11 inhibitor potentiates the tumoricidal effects of cordycepin against malignant peripheral nerve sheath tumor through the Hippo signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Methods for High-throughput Drug Combination Screening and Synergy Scoring - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 4.2. Cell Viability Assays and Drug Combination Studies [bio-protocol.org]
- 9. Cell viability assay for drug synergy [bio-protocol.org]
- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Clonogenic Assay [bio-protocol.org]
- 12. A High Content Clonogenic Survival Drug Screen Identifies MEK Inhibitors as Potent Radiation Sensitizers for KRAS Mutant Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Clonogenic Assay - Creative Bioarray - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 14. Clonogenic Assay [en.bio-protocol.org]
- 15. m.youtube.com [m.youtube.com]
Troubleshooting & Optimization
SIS17 solubility issues and how to resolve them
Welcome to the . This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the solubility of SIS17 and to troubleshoot common issues encountered during in vitro and in vivo experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent and selective inhibitor of histone deacetylase 11 (HDAC11).[1][2][3] Its mechanism of action involves the inhibition of the demyristoylation of serine hydroxymethyl transferase 2 (SHMT2), a known substrate of HDAC11.[1][2][3][4] This activity makes this compound a valuable tool for studying the biological functions of HDAC11 and for potential therapeutic development in areas such as cancer and immunology.[4]
Q2: What is the primary solvent for dissolving this compound?
A2: The primary and recommended solvent for dissolving this compound is dimethyl sulfoxide (DMSO).[1][2] It is advisable to prepare a high-concentration stock solution in DMSO, which can then be further diluted into aqueous buffers or cell culture media for experiments.
Q3: My this compound solution is precipitating after dilution into my aqueous cell culture medium. What could be the cause and how can I prevent this?
A3: Precipitation upon dilution of a DMSO stock solution into aqueous media is a common issue for hydrophobic compounds like this compound.[5] This typically occurs when the concentration of this compound exceeds its solubility limit in the final aqueous environment.
To prevent precipitation, consider the following troubleshooting steps:
-
Lower the final concentration: The working concentration of this compound in your experiment might be too high. It is recommended to perform a dose-response experiment to determine the optimal, non-precipitating concentration.
-
Pre-warm the media: Adding a concentrated stock solution to cold media can decrease the compound's solubility.[5] Always use media pre-warmed to 37°C.
-
Optimize the dilution process: Add the this compound DMSO stock solution dropwise to the pre-warmed media while gently vortexing or swirling.[5] This facilitates rapid mixing and prevents localized high concentrations that can lead to precipitation.
-
Reduce the final DMSO concentration: While DMSO is necessary to dissolve this compound, high final concentrations can be toxic to cells. Aim to keep the final DMSO concentration in your cell culture medium below 0.5%, and ideally below 0.1%.[5]
-
Use a surfactant: For particularly challenging solubility issues, the use of a biocompatible surfactant at a low concentration might help to maintain this compound in solution.
Q4: How should I store this compound stock solutions?
A4: this compound powder should be stored at -20°C for long-term stability (up to 3 years).[2] Once dissolved in a solvent like DMSO, the stock solution should be stored at -80°C for up to one year.[2] It is recommended to aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.[2] Some suppliers suggest that the compound is unstable in solution and should be freshly prepared.[1]
Troubleshooting Guide: In Vitro Solubility
| Issue | Possible Cause | Recommended Solution |
| Precipitation upon initial dissolution in DMSO | Insufficient solvent or low-quality DMSO. | Use a sufficient volume of high-purity, anhydrous DMSO. Gentle warming (37°C) and vortexing can aid dissolution.[6] |
| Cloudiness or precipitate after dilution in cell culture media | The compound's solubility limit in the aqueous medium is exceeded.[5] | Pre-warm the media to 37°C. Add the DMSO stock solution slowly while mixing.[5] Consider lowering the final concentration of this compound. |
| Precipitation observed over time in the incubator | The compound is supersaturated and thermodynamically unstable in the aqueous environment.[6] Interactions with media components.[7][8] | Prepare fresh dilutions immediately before use. Test different types of basal media to see if the issue is media-specific.[8] |
| Inconsistent experimental results | Degradation of the compound in solution or precipitation affecting the active concentration. | Prepare fresh working solutions for each experiment. Visually inspect for any precipitation before adding to cells. |
Data Presentation: this compound Solubility
| Solvent | Maximum Concentration (mg/mL) | Maximum Concentration (mM) | Reference |
| DMSO | 125 | 340.97 | [2] |
| DMSO | 100 | 272.78 | [1] |
| DMSO | 73 | 199.12 | [2] |
| Ethanol | 18 | 49.09 | [2] |
| Water | Insoluble | Insoluble | [2] |
Note: Solubility can vary between batches. It is recommended to perform a solubility test for your specific batch.
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound powder
-
High-purity, sterile DMSO
Procedure:
-
Allow the this compound vial to equilibrate to room temperature before opening.
-
Calculate the required amount of DMSO to achieve a 10 mM concentration based on the molecular weight of this compound (366.6 g/mol ). For example, to prepare 1 mL of a 10 mM stock solution, dissolve 0.3666 mg of this compound in 1 mL of DMSO.
-
Add the calculated volume of DMSO to the vial of this compound powder.
-
Vortex the solution for 1-2 minutes until the powder is completely dissolved and the solution is clear. Gentle warming in a 37°C water bath for 5-10 minutes can be used to aid dissolution.[6]
-
Visually inspect the solution to ensure there are no visible particles.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -80°C.
Protocol 2: Preparation of this compound Working Solution for Cell-Based Assays
Materials:
-
10 mM this compound stock solution in DMSO
-
Pre-warmed (37°C) sterile cell culture medium
Procedure:
-
Thaw an aliquot of the 10 mM this compound DMSO stock solution at room temperature.
-
Determine the final desired concentration of this compound for your experiment.
-
Perform a serial dilution of the DMSO stock in pre-warmed media to reach the final concentration. For example, to achieve a 10 µM final concentration from a 10 mM stock, you can perform a 1:100 dilution followed by a 1:10 dilution in pre-warmed media.
-
When adding the this compound stock to the media, add it dropwise while gently swirling or vortexing the media to ensure rapid and uniform mixing.[5]
-
Visually inspect the final working solution to ensure there is no precipitate before adding it to your cells.
-
Important: Prepare a vehicle control with the same final concentration of DMSO in the medium to account for any solvent effects on the cells.
Visualizations
This compound Mechanism of Action and Signaling Pathway
Caption: Mechanism of this compound in inhibiting HDAC11-mediated demyristoylation of SHMT2.
Experimental Workflow for Preparing this compound Working Solutions
Caption: Recommended workflow for the preparation of this compound working solutions.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. This compound | HDAC | TargetMol [targetmol.com]
- 4. Activity-Guided Design of HDAC11-Specific Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. creative-diagnostics.com [creative-diagnostics.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
Technical Support Center: Troubleshooting SIS17 Inactivity in Cellular Assays
This guide provides troubleshooting advice and answers to frequently asked questions regarding SIS17, a selective inhibitor of histone deacetylase 11 (HDAC11). If you are not observing the expected activity of this compound in your cellular experiments, please review the following information.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Question 1: I am not observing any downstream effects of this compound in my cell line. What are the possible causes?
A lack of cellular activity with this compound can arise from several factors, ranging from compound handling and experimental design to the specific biology of your cell line. Below is a step-by-step guide to troubleshoot this issue.
Step 1: Verify Compound Handling and Integrity
Proper handling of this compound is critical for its activity.
-
Solubility: this compound is typically dissolved in DMSO to create a stock solution. Ensure that the compound is fully dissolved before diluting it into your cell culture medium. Precipitates in the final medium can significantly reduce the effective concentration of the compound. For example, one supplier notes that moisture-absorbing DMSO can reduce solubility.[1] It is recommended to use fresh, high-quality, anhydrous DMSO.
-
Stock Solution Storage: Prepare concentrated stock solutions (e.g., 10-50 mM) in DMSO. Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles, which can degrade the compound. Store aliquots at -20°C or -80°C, protected from light.
-
Final DMSO Concentration: When preparing working dilutions in your cell culture medium, ensure the final DMSO concentration is low (typically less than 0.5%) to avoid solvent-induced cytotoxicity. Remember to include a vehicle-only (DMSO) control in your experiments.
Step 2: Optimize Experimental Conditions
Your experimental setup can significantly impact the observed activity of this compound.
-
Concentration Range: Ensure you are using an appropriate concentration range. In MCF7 cells, this compound has been shown to increase the fatty acylation of its target's substrate at concentrations as low as 12.5 μM.[2] It is advisable to perform a dose-response experiment (e.g., ranging from 1 μM to 50 μM) to determine the optimal concentration for your specific cell line and assay.
-
Incubation Time: The duration of treatment can influence the outcome. A 6-hour incubation period was sufficient to observe this compound activity in MCF7 cells.[2] You may need to optimize the incubation time for your experiment (e.g., 6, 12, 24, or 48 hours).
-
Cell Density: High cell densities can sometimes reduce the effective concentration of a compound per cell. Ensure that your cell seeding density is consistent and appropriate for the duration of your experiment.
-
Serum Interaction: Components in fetal bovine serum (FBS) can potentially bind to small molecules, reducing their bioavailability. If you suspect this might be an issue, consider reducing the serum concentration during the treatment period.
Step 3: Evaluate Cell Line Suitability
The intrinsic properties of your chosen cell line are critical for this compound activity.
-
HDAC11 Expression: this compound is a selective inhibitor of HDAC11.[1] Verify that your cell line expresses HDAC11 at sufficient levels. You can investigate this through literature searches for your specific cell line, by checking publicly available databases (e.g., DepMap, ProteomicsDB), or by performing a baseline Western blot for HDAC11 protein.
-
Substrate Expression: The known downstream effect of HDAC11 inhibition by this compound is the increased fatty acylation of Serine Hydroxymethyltransferase 2 (SHMT2).[2] Ensure your cell line expresses SHMT2.
-
Cellular Uptake and Stability: While this compound has been shown to be cell-permeable, issues with cellular uptake or metabolic stability could potentially reduce its efficacy in certain cell lines.[2] One study confirmed the presence of this compound in cell lysates using LC-MS, a technique you could employ to verify its presence in your cells.[2]
-
Cell Health: Ensure your cells are healthy and free from contamination. Poor cell health can affect experimental outcomes. Microscopic examination for signs of cell stress or death is recommended.[3]
Experimental Protocols
Key Experiment: Assessing SHMT2 Fatty Acylation in Response to this compound
This protocol is based on a study that successfully demonstrated this compound activity in MCF7 cells.[2]
Objective: To determine if this compound inhibits the defatty-acylation of SHMT2 in a cellular context.
Materials:
-
MCF7 cells
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Alkyne-tagged palmitic acid analog (e.g., Alk14)
-
This compound
-
DMSO (anhydrous)
-
Lysis buffer
-
Streptavidin beads
-
Biotin tag for click chemistry
-
Reagents and equipment for Western blotting
-
Antibodies: anti-SHMT2
Procedure:
-
Cell Seeding: Plate MCF7 cells at an appropriate density and allow them to adhere overnight.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. On the day of the experiment, prepare serial dilutions of this compound in cell culture medium. Also prepare a vehicle control (DMSO in medium).
-
Treatment: Treat the cells with the alkyne-tagged palmitic acid analog (e.g., 50 μM Alk14) along with various concentrations of this compound (e.g., 0, 12.5, 25.0, and 50.0 μM) or the vehicle control.
-
Incubation: Incubate the cells for 6 hours at 37°C.
-
Cell Lysis: After incubation, wash the cells with PBS and lyse them.
-
Click Chemistry and Pulldown: Perform a click chemistry reaction to attach a biotin tag to the alkyne-labeled proteins. Subsequently, pull down the biotin-labeled proteins using streptavidin beads.
-
Western Blotting: Elute the pulled-down proteins and separate them by SDS-PAGE. Transfer the proteins to a membrane and probe with an anti-SHMT2 antibody to detect the amount of acylated SHMT2.
Expected Outcome: An increase in the band intensity for SHMT2 in the this compound-treated samples compared to the vehicle control, indicating an accumulation of fatty-acylated SHMT2 due to HDAC11 inhibition.
Data Presentation
Table 1: Example Experimental Parameters for this compound Cellular Activity
| Parameter | Value | Reference |
| Cell Line | MCF7 | [2] |
| Treatment | This compound | [2] |
| Concentration Range | 12.5 µM - 50 µM | [2] |
| Incubation Time | 6 hours | [2] |
| Readout | Increased fatty acylation of SHMT2 | [2] |
| Detection Method | Western Blot after pulldown | [2] |
Visualizations
Signaling Pathway and Experimental Workflow
Caption: Mechanism of action of this compound in a cell.
References
SIS17 Technical Support Center: Troubleshooting Aqueous Instability
For researchers, scientists, and drug development professionals utilizing the selective HDAC11 inhibitor, SIS17, its stability in aqueous solutions is a critical factor for successful experimentation. This guide provides detailed troubleshooting protocols and frequently asked questions to address common challenges encountered with this compound solubility and stability.
Frequently Asked Questions (FAQs)
Q1: My this compound solution appears cloudy or has visible precipitate after adding it to my aqueous cell culture medium. What is causing this?
A1: This is a common issue known as precipitation upon dilution. This compound, like many small molecule inhibitors, is hydrophobic and has low solubility in water-based solutions.[1] It is typically dissolved in an organic solvent like DMSO for a high-concentration stock solution. When this stock is diluted into an aqueous medium, the dramatic decrease in the organic solvent concentration can cause the compound to "crash out" or precipitate.[1][2]
Q2: What are the immediate signs of this compound instability or degradation in my prepared solutions?
A2: Visual cues are the first indicators of instability. These include:
-
Cloudiness or turbidity: The solution loses its clarity.
-
Visible particles: Small specks or larger aggregates can be seen, sometimes settling at the bottom of the container.
-
Color change: While less common, any deviation from the expected color of the solution could indicate chemical degradation.[3]
Q3: The manufacturer's datasheet for this compound states that it is unstable in solution and should be freshly prepared. How critical is this?
A3: This recommendation is highly critical and should be strictly followed.[4] Storing this compound in solution, even for short periods, can lead to degradation and loss of activity. This can result in inconsistent experimental outcomes. Always prepare working solutions fresh on the day of the experiment.
Q4: Can I heat or sonicate my this compound solution to help it dissolve?
A4: Yes, gentle warming and sonication can be effective methods to aid in the dissolution of this compound if you observe precipitation during preparation.[4] However, it is crucial to use these methods cautiously to avoid thermal degradation of the compound.
Troubleshooting Guides
Issue 1: Precipitation Observed Immediately Upon Dilution
If you notice your this compound solution becoming cloudy or forming a precipitate right after diluting your DMSO stock into your aqueous buffer or cell culture medium, follow these steps:
Detailed Steps:
-
Optimize DMSO Concentration: Ensure the final concentration of DMSO in your culture medium is as low as possible, ideally 0.5% or lower, to minimize solvent-induced toxicity.[1]
-
Stepwise Dilution: Avoid adding the high-concentration DMSO stock directly into the full volume of the aqueous medium. First, create an intermediate dilution by adding the DMSO stock to a smaller volume of medium that contains serum. The proteins in the serum can help to solubilize the compound.[1] Then, add this intermediate dilution to your final volume.
-
Increase Mixing: When adding the this compound stock (or intermediate dilution) to the aqueous medium, do so dropwise while gently vortexing or swirling the container.[1] This rapid mixing helps to prevent localized high concentrations of the compound that are prone to precipitation.
-
Warm the Medium: Gently warming the culture medium to 37°C before adding the inhibitor can sometimes improve solubility.[1] Be cautious not to overheat or prolong the heating, as this can degrade media components.
Issue 2: Delayed Precipitation in the Incubator
Sometimes, the this compound solution may be clear initially but develops a precipitate after being placed in the incubator for a period.
Troubleshooting Steps:
-
Minimize Temperature Fluctuations: When moving plates between the incubator and the microscope, use a heated stage to maintain a constant temperature.
-
Use Buffered Media: Employ a well-buffered culture medium, such as one containing HEPES, to maintain a stable pH.
-
Perform a Solubility Test: Before your main experiment, conduct a small-scale solubility test to determine the maximum concentration of this compound that remains soluble in your specific culture medium under your experimental conditions (37°C, 5% CO2) over time.[1]
Quantitative Data Summary
| Parameter | Value | Source(s) |
| IC50 (HDAC11) | 0.83 µM | [4] |
| Effective Concentration (in MCF7 cells) | Down to 12.5 µM | [5] |
| Stock Solution Solvent | DMSO | [6] |
| Recommended Final DMSO Concentration | ≤ 0.5% | [1] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
This protocol is for preparing a high-concentration stock solution in DMSO.
-
Weighing: Accurately weigh the desired amount of this compound powder.
-
Dissolution: Add the appropriate volume of high-purity, anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Mixing: Vortex the solution thoroughly until all the powder is dissolved. If necessary, briefly sonicate the vial in a water bath to aid dissolution.[7]
-
Storage: Aliquot the stock solution into small, single-use volumes in tightly sealed vials and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles.[3]
Protocol 2: Preparation of this compound Working Solution for In Vitro Experiments
This protocol describes the preparation of a working solution for cell-based assays.
-
Thaw Stock: Thaw a single aliquot of the this compound DMSO stock solution at room temperature.
-
Pre-warm Medium: Warm your complete cell culture medium (containing serum) to 37°C.
-
Intermediate Dilution (Recommended): Prepare an intermediate dilution by adding the required volume of the DMSO stock to a small volume of the pre-warmed medium. Mix gently.
-
Final Dilution: Add the intermediate dilution (or the stock solution directly, if not performing an intermediate dilution) to the final volume of pre-warmed medium while gently swirling to ensure rapid and even distribution. The final DMSO concentration should not exceed 0.5%.
-
Immediate Use: Use the freshly prepared working solution immediately for your experiments.[4]
Protocol 3: Formulation for In Vivo Experiments
For animal studies, a specific formulation is often required to maintain solubility and bioavailability.
Formulation Example: 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline
-
Prepare DMSO Stock: Prepare a concentrated stock of this compound in DMSO.
-
Add PEG300: In a sterile tube, add the required volume of the DMSO stock to the PEG300 and mix thoroughly.
-
Add Tween-80: To the DMSO/PEG300 mixture, add the Tween-80 and mix until the solution is clear.
-
Add Saline: Finally, add the saline to reach the final volume and mix well.
-
Administration: This formulation should be prepared fresh and used on the same day.[4]
Signaling Pathway
This compound is a selective inhibitor of Histone Deacetylase 11 (HDAC11). HDAC11 is known to remove fatty acyl groups from proteins, a process called defatty-acylation.[8] A key substrate of HDAC11 is Serine Hydroxymethyltransferase 2 (SHMT2).[8][9] By inhibiting HDAC11, this compound prevents the defatty-acylation of SHMT2. This leads to an increase in the fatty-acylated form of SHMT2, which in turn modulates the type I interferon signaling pathway.[8][9][10]
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Activity-Guided Design of HDAC11-Specific Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. benchchem.com [benchchem.com]
- 8. pnas.org [pnas.org]
- 9. biorxiv.org [biorxiv.org]
- 10. biorxiv.org [biorxiv.org]
Technical Support Center: Optimizing SIS17 Concentration
This guide provides researchers, scientists, and drug development professionals with essential information for optimizing the concentration of SIS17, a selective HDAC11 inhibitor, to achieve effective target engagement while minimizing cytotoxicity in cell-based assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a selective, cell-permeable inhibitor of histone deacetylase 11 (HDAC11).[1] Its primary mechanism of action is to block the demyristoylation of the HDAC11 substrate, serine hydroxymethyl transferase 2 (SHMT2).[1][2][3] this compound is highly selective for HDAC11 and does not show detectable activity against other HDAC subtypes, making it a precise tool for studying HDAC11 function.[1] Unlike pan-HDAC inhibitors which can have broad toxicity, selective inhibitors like this compound are expected to have a more favorable safety profile.[4]
Q2: What is the first step to determine the optimal concentration of this compound?
The crucial first step is to perform a dose-response experiment to determine the half-maximal inhibitory concentration (IC50) for cell viability in your specific cell line.[5] This involves treating cells with a wide range of this compound concentrations for a defined period (e.g., 24, 48, or 72 hours) and then measuring cell viability.[6][7] This experiment will help you identify the concentration at which this compound becomes cytotoxic and establish a non-toxic working range for your downstream experiments.[8]
Q3: What is a good starting concentration range for my initial dose-response experiment?
A good starting point is to use a broad concentration range that brackets the known biochemical IC50 value. The IC50 of this compound for inhibiting HDAC11 in a cell-free assay is 0.83 μM.[2][3] For cell-based assays, a higher concentration is typically needed.
-
Literature-Based Range : Experiments in MCF7 cells have shown this compound to be effective at concentrations from 12.5 μM to 50 μM without affecting general histone or tubulin acetylation.[1]
-
Recommended Broad Range : If you are using a new cell line with no prior data, a wide range from nanomolar to high micromolar (e.g., 10 nM to 100 μM) is recommended to capture the full dose-response curve.[5][9]
Q4: My cells are showing high levels of cytotoxicity even at concentrations expected to be safe. What should I do?
If you observe unexpected cytotoxicity, consider the following troubleshooting steps:
-
Check Solvent Concentration : this compound is typically dissolved in DMSO.[3] Ensure the final concentration of DMSO in your cell culture medium is low (≤ 0.1%) to prevent solvent-induced toxicity.[7][9] Always include a vehicle-only control (medium with the same final DMSO concentration as your highest this compound dose) in your experiments.
-
Assess Purity : Verify the purity of your this compound compound, as impurities can be toxic.[5]
-
Reduce Incubation Time : The observed toxicity might be time-dependent. Try shortening the exposure time (e.g., from 48h to 24h or 12h).[7]
-
Consider Off-Target Effects : While this compound is highly selective, off-target effects can still occur at very high concentrations.[7] Determine if the cytotoxicity correlates with the inhibition of the intended target (HDAC11) or if it occurs at much higher concentrations.
-
Cell Line Sensitivity : Your specific cell line may be particularly sensitive to HDAC11 inhibition.[7]
Q5: How do I prepare and store this compound stock solutions?
Proper handling is critical for reproducible results.
-
Stock Solution : Prepare a high-concentration stock solution (e.g., 10 mM) in anhydrous, high-quality DMSO.[7][10]
-
Aliquoting : Aliquot the stock solution into small, single-use volumes to avoid repeated freeze-thaw cycles, which can degrade the compound.[7]
-
Storage : Store the aliquots at -20°C or -80°C for long-term stability.[7]
-
Working Dilutions : Immediately before use, thaw an aliquot and prepare fresh working dilutions in your complete cell culture medium. Note that this compound may be unstable in aqueous solutions, so freshly prepared media is recommended.[2]
Quantitative Data Summary
The following tables provide key quantitative data for this compound based on published literature.
Table 1: In Vitro Inhibitory Concentration
| Target | IC50 Value | Assay Type | Reference |
|---|
| HDAC11 | 0.83 μM | Cell-free biochemical assay |[1][3] |
Table 2: Effective Concentrations in Cell-Based Assays
| Cell Line | Concentration Range | Observation | Reference |
|---|---|---|---|
| MCF7 | 12.5 μM - 50 μM | Increased fatty acylation of SHMT2 (target engagement) with no effect on general tubulin or histone H3 acetylation. | [1] |
| K562 | Not specified | Synergistic cytotoxicity when combined with Oxaliplatin. |[2] |
Experimental Protocols
Protocol: Determining Optimal this compound Concentration via MTT Cell Viability Assay
This protocol describes a method to determine the cytotoxic profile of this compound in a specific cell line using a colorimetric MTT assay, which measures cellular metabolic activity.[6]
Materials:
-
This compound compound
-
Anhydrous DMSO
-
Your chosen adherent cell line
-
Complete culture medium (e.g., DMEM + 10% FBS)
-
96-well flat-bottom cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Multichannel pipette
-
Microplate reader (absorbance at 570 nm)
Methodology:
-
Cell Seeding:
-
Trypsinize and count your cells.
-
Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium).
-
Incubate overnight (37°C, 5% CO₂) to allow cells to adhere.[5]
-
-
Inhibitor Preparation and Treatment:
-
Prepare a 2X concentrated serial dilution of this compound in complete culture medium from your DMSO stock. For a broad range, you might aim for final concentrations from 100 µM down to 10 nM.
-
Prepare a 2X vehicle control containing the same percentage of DMSO as your highest this compound concentration.
-
Carefully remove 100 µL of medium from each well and add 100 µL of the 2X this compound dilutions or the 2X vehicle control to the appropriate wells. This brings the final volume to 200 µL and the drug concentration to 1X. Include "no treatment" and "vehicle only" control wells.
-
-
Incubation:
-
Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours) at 37°C, 5% CO₂.[7]
-
-
MTT Assay:
-
After incubation, add 20 µL of MTT solution (5 mg/mL) to each well.[7]
-
Incubate for 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.[5]
-
Carefully aspirate the medium from the wells without disturbing the formazan crystals.
-
Add 150 µL of solubilization buffer (e.g., DMSO) to each well to dissolve the crystals. Mix gently by pipetting or placing on an orbital shaker for 10 minutes.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
Normalize the absorbance values of the this compound-treated wells to the vehicle control wells (representing 100% viability).
-
Plot the normalized viability (%) against the log of the this compound concentration. Use non-linear regression (log(inhibitor) vs. response) to calculate the IC50 value for cytotoxicity.
-
Visualizations: Pathways and Workflows
Caption: this compound inhibits HDAC11, preventing the demyristoylation of its substrate SHMT2.
Caption: Experimental workflow for determining the optimal this compound concentration.
Caption: Troubleshooting guide for unexpected cytotoxicity with this compound.
References
- 1. Activity-Guided Design of HDAC11-Specific Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. alzdiscovery.org [alzdiscovery.org]
- 5. benchchem.com [benchchem.com]
- 6. A cellular viability assay to monitor drug toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. lifesciences.danaher.com [lifesciences.danaher.com]
- 9. How to Use Inhibitors [sigmaaldrich.com]
- 10. researchgate.net [researchgate.net]
Potential off-target effects of SIS17 to consider
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using SIS17, a selective inhibitor of histone deacetylase 11 (HDAC11).
Frequently Asked Questions (FAQs)
Q1: What is the primary target of this compound and its mechanism of action?
A1: The primary target of this compound is histone deacetylase 11 (HDAC11), the sole member of the class IV HDACs.[1][2][3] this compound is a potent and selective inhibitor of HDAC11 with an IC50 value of approximately 0.83 μM.[1][4][5] Its mechanism of action involves the inhibition of the defatty-acylation activity of HDAC11. Specifically, it has been shown to inhibit the demyristoylation of serine hydroxymethyltransferase 2 (SHMT2), a known substrate of HDAC11.[1][4][5][6]
Q2: How selective is this compound for HDAC11 over other HDAC isoforms?
A2: this compound exhibits high selectivity for HDAC11. Studies have shown that this compound does not significantly inhibit other HDACs, including representative members from Class I (HDAC1, HDAC8), Class II (HDAC4), and Class III (sirtuins SIRT1, SIRT2, SIRT3, and SIRT6), at concentrations up to 100 μM.[1] This makes it a valuable tool for studying the specific functions of HDAC11.
Q3: What are the known downstream effects of HDAC11 inhibition by this compound?
A3: By inhibiting the demyristoylation of SHMT2, this compound can modulate pathways regulated by this process. One of the key reported downstream effects is the regulation of type I interferon (IFN) signaling.[1][7] Fatty-acylated SHMT2 is involved in the deubiquitination and stability of the type I interferon receptor (IFNαR1).[7] Therefore, inhibition of HDAC11 by this compound can impact immune responses.[3][7] Additionally, as HDAC11 and its substrate SHMT2 are involved in various cellular processes, including metabolism and cell cycle progression, treatment with this compound may have context-dependent effects on these pathways.[3][5][7]
Q4: What are the potential off-target effects of this compound I should consider in my experiments?
A4: While this compound is highly selective for HDAC11 over other HDACs, it is crucial to consider other potential off-target effects common to small molecule inhibitors. These can be broadly categorized:
-
Unintended On-Target Pathway Effects: The primary effect of this compound is the inhibition of HDAC11. However, since HDAC11 has diverse roles in immune modulation, metabolism, and cell cycle control, the consequences of its inhibition might be widespread and context-dependent.[3][5][7] These effects, while stemming from the intended target, may be considered "off-target" if they are outside the specific scope of your research question.
-
Non-HDAC Off-Target Interactions: Like any small molecule, this compound could potentially interact with other proteins (e.g., kinases, receptors) in the cell.[8][9][10] While specific non-HDAC targets of this compound have not been extensively documented in the provided literature, it is a possibility that should be considered when interpreting unexpected phenotypes.
-
Compound Stability and Physicochemical Properties: Some reports suggest that this compound and other HDAC11 inhibitors may have suboptimal stability or pharmacokinetic properties.[2][5][7] This could lead to variability in effective concentrations and potentially misleading results. Freshly prepared solutions are recommended.[4]
Troubleshooting Guide
| Observed Issue | Potential Cause | Troubleshooting Steps |
| No effect on myristoylation of SHMT2 | 1. Compound Inactivity: Degradation of this compound. 2. Insufficient Concentration: The effective concentration in your cell line may be higher than expected. 3. Low HDAC11 Expression: Your cell line may not express sufficient levels of HDAC11. | 1. Prepare fresh solutions of this compound for each experiment.[4] 2. Perform a dose-response experiment to determine the optimal concentration (e.g., 10-50 µM).[1] 3. Confirm HDAC11 expression in your cell line via Western blot or qPCR. |
| Unexpected changes in cell viability or morphology | 1. On-Target Effects: Inhibition of HDAC11 can impact cell cycle and survival in certain contexts.[3][7] 2. Non-HDAC Off-Target Effects: this compound may be interacting with other cellular targets. 3. Solvent Toxicity: High concentrations of the solvent (e.g., DMSO) may be affecting the cells. | 1. Review the known functions of HDAC11 to see if the observed phenotype could be an on-target effect.[3][5][7] 2. Consider using a structurally unrelated HDAC11 inhibitor as a control to see if the phenotype is consistent. 3. Ensure the final solvent concentration is consistent across all experimental conditions and is at a non-toxic level. |
| Variability in experimental results | 1. Compound Instability: this compound may not be stable under your experimental conditions. 2. Cell Passage Number: The phenotype may be dependent on the passage number of your cells. | 1. Prepare fresh this compound solutions for each experiment and minimize freeze-thaw cycles.[4] 2. Use cells within a consistent and low passage number range for all experiments. |
Data Presentation
Table 1: In Vitro Inhibitory Activity of this compound and a Related Compound
| Compound | Target | IC50 (μM) | Substrate Used |
| This compound | HDAC11 | 0.83 | Myristoyl-H3K9 peptide |
| This compound | HDAC11 | 0.27 | Myristoyl-SHMT2 peptide |
| FT895 (another HDAC11 inhibitor) | HDAC11 | 0.74 | Myristoyl-H3K9 peptide |
| FT895 | HDAC4 | 25 | Not specified |
| FT895 | HDAC8 | 9.2 | Not specified |
Data compiled from Son SI, et al. (2019).[1]
Experimental Protocols
Key Experiment: Assessing SHMT2 Myristoylation in Cells
This protocol is adapted from the methodology described in the literature for detecting changes in the fatty acylation of endogenous SHMT2.[1]
-
Cell Culture and Treatment:
-
Plate cells (e.g., MCF7) and grow to desired confluency.
-
Treat cells with a fatty acid analog (e.g., 50 µM of an alkyne-tagged palmitic acid analog, Alk14) along with varying concentrations of this compound (e.g., 0, 12.5, 25, 50 µM) or vehicle control.
-
Incubate for a specified period (e.g., 6 hours) at 37°C.
-
-
Cell Lysis and Protein Quantification:
-
Wash cells with PBS and lyse in a suitable lysis buffer.
-
Quantify total protein concentration using a standard method (e.g., BCA assay).
-
-
Click Chemistry for Biotin Tagging:
-
To an equal amount of protein lysate from each condition, add the click chemistry reaction cocktail (containing a biotin-azide tag).
-
Incubate as per the click chemistry kit manufacturer's instructions to attach biotin to the alkyne-tagged fatty acid on SHMT2.
-
-
Streptavidin Pulldown:
-
Add streptavidin-conjugated beads to the lysates and incubate to pull down biotin-tagged (i.e., myristoylated) proteins.
-
Wash the beads several times to remove non-specifically bound proteins.
-
-
Western Blot Analysis:
-
Elute the pulled-down proteins from the beads by boiling in SDS-PAGE sample buffer.
-
Separate the proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with a primary antibody against SHMT2.
-
Use an appropriate HRP-conjugated secondary antibody and a chemiluminescent substrate to visualize the bands.
-
Quantify the band intensity to determine the relative amount of myristoylated SHMT2 in each condition.
-
Mandatory Visualizations
References
- 1. Activity-Guided Design of HDAC11-Specific Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Emerging role of HDAC11 in skeletal muscle biology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. HDAC11, an emerging therapeutic target for metabolic disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. alzdiscovery.org [alzdiscovery.org]
- 8. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Novel Computational Approach to Predict Off-Target Interactions for Small Molecules [frontiersin.org]
- 10. icr.ac.uk [icr.ac.uk]
Technical Support Center: Understanding SIS17 and HDAC11 Activity
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals investigating the effects of SIS17 on HDAC11-mediated enzymatic activity.
Troubleshooting Guide
This section addresses specific issues that may arise during experiments with this compound and HDAC11, particularly the observation that this compound is not inhibiting histone deacetylation.
| Observed Problem | Potential Cause | Suggested Solution |
| No change in global histone acetylation levels (e.g., H3, H4) after this compound treatment in cells. | 1. HDAC11's primary role is not histone deacetylation. Recent studies have shown that HDAC11 is a potent defatty-acylase, specifically a demyristoylase, with very weak histone deacetylase activity.[1][2][3][4][5][6]2. This compound is a selective inhibitor of HDAC11's defatty-acylase activity. this compound was designed and demonstrated to inhibit the demyristoylation of HDAC11 substrates like serine hydroxymethyl transferase 2 (SHMT2).[1][2][7][8][9]3. Incorrect assay to measure HDAC11 inhibition by this compound. A histone deacetylation assay is not the appropriate method to assess the inhibitory effect of this compound on HDAC11. | 1. Shift focus to defatty-acylation assays. To observe the effect of this compound, monitor the acylation status of known HDAC11 substrates like SHMT2.[1][2]2. Use an appropriate positive control. A pan-HDAC inhibitor like SAHA (Vorinostat) should be used as a positive control to induce global histone hyperacetylation.[1]3. Refer to the experimental protocols below for assays to measure changes in protein fatty acylation. |
| In vitro HDAC activity assay using a generic acetylated peptide substrate shows no inhibition by this compound. | 1. Substrate specificity of HDAC11. HDAC11 shows a strong preference for long-chain fatty-acylated substrates over acetylated substrates.[4][10]2. Inappropriate substrate for in vitro assay. A generic acetylated peptide may not be a substrate for HDAC11. | 1. Use a myristoylated peptide substrate. For in vitro assays, a peptide corresponding to a known fatty-acylated site on an HDAC11 substrate (e.g., a myristoylated SHMT2 peptide) should be used.[1]2. Re-evaluate inhibitor selectivity. If using a broad-spectrum HDAC assay, the lack of inhibition by this compound confirms its selectivity for HDAC11 over other HDACs that do deacetylate the generic substrate. |
| Positive control pan-HDAC inhibitor (e.g., SAHA) is not showing an effect. | 1. Inactive inhibitor. The inhibitor may have degraded.2. Problem with the assay setup. This could include inactive enzyme, incorrect buffer conditions, or issues with the detection reagents.[11] | 1. Verify inhibitor activity. Use a fresh batch of the inhibitor and confirm its activity in a well-established assay.2. Troubleshoot the assay. Systematically check all components and conditions of your assay, including enzyme activity, substrate integrity, and buffer pH and components.[11] |
Frequently Asked Questions (FAQs)
Q1: Why doesn't this compound increase histone acetylation in my cell-based assays?
A1: this compound is a selective inhibitor of HDAC11. The primary enzymatic activity of HDAC11 is not histone deacetylation but rather the removal of long-chain fatty acyl groups (defatty-acylation), such as myristoyl groups, from substrate proteins.[1][2][3][4][5][6] Studies have shown that this compound does not significantly alter the acetylation levels of histone H3 or α-tubulin, unlike pan-HDAC inhibitors.[1] Therefore, a lack of effect on histone acetylation is the expected outcome for a selective HDAC11 inhibitor like this compound.
Q2: What is the primary molecular target and mechanism of action of this compound?
A2: The primary molecular target of this compound is the class IV histone deacetylase, HDAC11.[7][8][9] Its mechanism of action is the inhibition of HDAC11's defatty-acylase activity.[1][2] A known substrate of HDAC11 is serine hydroxymethyl transferase 2 (SHMT2), and this compound has been shown to inhibit the demyristoylation of SHMT2 in cellular assays.[1][7]
Q3: What are the recommended assays to measure the biological activity of this compound?
A3: To measure the activity of this compound, it is recommended to use assays that monitor changes in protein fatty acylation. A common approach is to measure the acylation level of a known HDAC11 substrate, such as SHMT2, in cells treated with this compound.[1] This can be achieved through techniques like metabolic labeling with fatty acid analogues followed by immunoprecipitation and western blotting. For in vitro studies, an HPLC-based or fluorogenic assay using a myristoylated peptide substrate is appropriate.[1]
Q4: What is the IC50 of this compound against HDAC11?
A4: The reported half-maximal inhibitory concentration (IC50) of this compound against HDAC11 is approximately 0.83 µM.[7][8][9]
Quantitative Data Summary
The following table summarizes the inhibitory activity of this compound and a comparison with other inhibitors.
| Compound | Target | IC50 (µM) | Primary Effect | Reference |
| This compound | HDAC11 | 0.83 | Inhibition of demyristoylation | [1][7][8][9] |
| This compound | Other HDACs | No significant inhibition | - | [1] |
| FT895 | HDAC11 | 0.74 | Inhibition of demyristoylation | [1] |
| FT895 | HDAC4 | 25 | - | [1] |
| FT895 | HDAC8 | 9.2 | - | [1] |
| SAHA (Vorinostat) | Pan-HDAC | Sub-micromolar | Inhibition of deacetylation | [1] |
Experimental Protocols
Cellular Assay for SHMT2 Fatty Acylation
This protocol is adapted from studies demonstrating the cellular activity of this compound.[1]
Objective: To determine the effect of this compound on the fatty acylation of endogenous SHMT2 in cultured cells.
Materials:
-
MCF7 cells (or other suitable cell line)
-
Cell culture medium and supplements
-
This compound (and other test compounds)
-
Alkyne-tagged palmitic acid analog (e.g., Alk14)
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
Click chemistry reagents (e.g., biotin-azide, copper sulfate, TBTA, sodium ascorbate)
-
Streptavidin beads
-
SDS-PAGE gels and buffers
-
Western blot apparatus and reagents
-
Primary antibody against SHMT2
-
HRP-conjugated secondary antibody
-
Chemiluminescence substrate
Procedure:
-
Cell Culture and Treatment: Seed MCF7 cells in appropriate culture dishes. Once they reach the desired confluency, treat the cells with varying concentrations of this compound (e.g., 12.5, 25, 50 µM) and 50 µM of Alk14 for 6 hours at 37°C. Include a vehicle control (e.g., DMSO).
-
Cell Lysis: After treatment, wash the cells with PBS and lyse them in lysis buffer.
-
Click Chemistry: To the cell lysates, add the click chemistry reagents (biotin-azide, copper sulfate, TBTA, and sodium ascorbate) and incubate to attach a biotin tag to the alkyne-labeled fatty-acylated proteins.
-
Pull-down of Acylated Proteins: Add streptavidin beads to the lysates and incubate to pull down the biotin-tagged proteins.
-
Western Blotting: Wash the beads extensively. Elute the bound proteins and separate them by SDS-PAGE. Transfer the proteins to a PVDF membrane.
-
Detection: Probe the membrane with a primary antibody against SHMT2, followed by an HRP-conjugated secondary antibody. Visualize the bands using a chemiluminescence substrate. An increase in the SHMT2 band intensity in this compound-treated samples compared to the control indicates inhibition of HDAC11-mediated defatty-acylation.
In Vitro HDAC11 Inhibition Assay (HPLC-based)
This protocol is based on methods used to determine the IC50 of HDAC11 inhibitors.[1]
Objective: To measure the in vitro inhibitory activity of this compound against purified HDAC11 using a myristoylated peptide substrate.
Materials:
-
Recombinant human HDAC11
-
Myristoylated peptide substrate (e.g., myristoyl-H3K9 peptide)
-
Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)
-
This compound (serially diluted)
-
Stop solution (e.g., containing a pan-HDAC inhibitor like Trichostatin A)
-
HPLC system with a C18 column
Procedure:
-
Reaction Setup: In a microtiter plate, combine the recombinant HDAC11 enzyme with varying concentrations of this compound in the assay buffer. Include a no-inhibitor control.
-
Pre-incubation: Pre-incubate the enzyme and inhibitor mixture for a defined period (e.g., 15 minutes) at 37°C.
-
Initiate Reaction: Start the enzymatic reaction by adding the myristoylated peptide substrate.
-
Incubation: Incubate the reaction at 37°C for a specific time (e.g., 1-2 hours).
-
Stop Reaction: Terminate the reaction by adding the stop solution.
-
HPLC Analysis: Analyze the reaction mixture by reverse-phase HPLC to separate the acylated and deacylated peptide products.
-
Data Analysis: Quantify the peak areas corresponding to the substrate and product. Calculate the percent inhibition for each this compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Visualizations
References
- 1. Activity-Guided Design of HDAC11-Specific Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Activity-Guided Design of HDAC11-Specific Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Proteomics-based mutant trapping approach identifies HDAC11 substrates - American Chemical Society [acs.digitellinc.com]
- 4. biorxiv.org [biorxiv.org]
- 5. Characterization of the class IIa histone deacetylases substrate specificity | Semantic Scholar [semanticscholar.org]
- 6. alzdiscovery.org [alzdiscovery.org]
- 7. medchemexpress.com [medchemexpress.com]
- 8. This compound Supplier | CAS 2374313-54-7 | Tocris Bioscience [tocris.com]
- 9. selleckchem.com [selleckchem.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. benchchem.com [benchchem.com]
Ensuring Fresh Preparation of SIS17 for Optimal Experimental Outcomes
This technical support guide provides researchers, scientists, and drug development professionals with essential information for the proper handling and preparation of SIS17, a selective HDAC11 inhibitor. Adherence to these guidelines is critical for ensuring the compound's stability and efficacy in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage condition for this compound?
A1: this compound should be stored as a powder at -20°C for long-term stability, where it can be kept for up to three years.[1] For shorter periods, it can be stored at 4°C for up to two years.[2]
Q2: How stable is this compound in solution?
A2: this compound is unstable in solution, and it is strongly recommended to prepare solutions fresh for each experiment.[2][3] Stock solutions in DMSO may be stored for short durations, but immediate use is ideal to ensure potency.
Q3: Can I store this compound stock solutions? If so, for how long?
A3: While freshly prepared solutions are best, stock solutions in anhydrous DMSO can be stored under specific conditions. For short-term storage, aliquots can be kept at -20°C for up to one month or at -80°C for up to one year.[1] It is crucial to avoid repeated freeze-thaw cycles.[1]
Q4: What is the best practice for preparing working solutions for in vivo experiments?
A4: For in vivo studies, the working solution should always be prepared fresh and used on the same day.[2][3]
Q5: I'm seeing precipitation in my this compound solution. What should I do?
A5: If you observe precipitation or phase separation during preparation, you can gently warm the solution and use sonication to aid dissolution.[2][4] Ensure you are using a suitable solvent and that the concentration is within the solubility limits.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Low or no compound activity | Degradation of this compound in solution. | Always prepare solutions fresh before each experiment. If storing stock solutions, ensure it is for a limited time at the correct temperature (-80°C for longer-term). |
| Improper storage of the powder. | Store the lyophilized powder at -20°C for long-term storage. | |
| Precipitation in the stock solution | The solubility limit has been exceeded. | Check the solubility data for the specific solvent. You may need to prepare a more dilute stock solution. |
| Use of hydrated DMSO. | Use fresh, anhydrous DMSO as moisture can decrease the solubility of this compound.[1] | |
| Inconsistent experimental results | Inconsistent preparation of this compound solutions. | Follow a standardized and detailed protocol for solution preparation for every experiment. |
| Repeated freeze-thaw cycles of stock solutions. | Aliquot stock solutions into single-use volumes to avoid repeated freezing and thawing.[1] |
Data Summary Tables
Table 1: Storage Conditions for this compound
| Form | Storage Temperature | Duration |
| Powder | -20°C | 3 years[1] |
| 4°C | 2 years[2] | |
| In Solvent (DMSO) | -80°C | 1 year[1] |
| -20°C | 1 month[1] |
Table 2: Recommended Solvents and Solubilities
| Solvent | Solubility |
| DMSO | ≥ 73 mg/mL (199.12 mM)[1] |
| 10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline | ≥ 4 mg/mL (10.91 mM)[4] |
| 10% DMSO + 90% Corn Oil | ≥ 2 mg/mL (5.46 mM)[2] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution in DMSO (100 mM)
-
Allow the vial of this compound powder to equilibrate to room temperature for at least 60 minutes before opening.
-
Weigh the required amount of this compound powder.
-
Add the appropriate volume of fresh, anhydrous DMSO to achieve a 100 mM concentration.
-
To aid dissolution, the solution can be gently warmed (e.g., to 60°C) and sonicated.[2]
-
Vortex until the solution is clear.
-
For immediate use, proceed to prepare the working solution. For short-term storage, aliquot into single-use vials and store at -80°C.
Protocol 2: Preparation of this compound Working Solution for In Vivo Experiments
This protocol is for a formulation of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.
-
Begin with a freshly prepared or properly stored stock solution of this compound in DMSO.
-
In a sterile tube, add the required volume of the this compound DMSO stock solution.
-
Sequentially add the other solvents: first PEG300, then Tween-80, and finally Saline.[2][4]
-
Mix thoroughly after the addition of each solvent.
-
Use the freshly prepared working solution on the same day.
Visual Guides
Caption: Experimental workflow for the preparation and use of this compound.
Caption: Rationale for the fresh preparation of this compound solutions.
References
Technical Support Center: Cell Line-Specific Responses to SIS17 Treatment
Welcome to the technical support center for SIS17, a selective inhibitor of histone deacetylase 11 (HDAC11). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the experimental use of this compound and to address potential challenges. Here you will find frequently asked questions (FAQs), troubleshooting guides, and detailed experimental protocols to support your research.
Frequently Asked Questions (FAQs)
This section addresses common questions regarding the mechanism of action, experimental design, and expected outcomes when using this compound.
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a selective inhibitor of histone deacetylase 11 (HDAC11) with an in vitro IC50 value of 0.83 µM.[1] It functions by inhibiting the defatty-acylation activity of HDAC11, a key enzymatic function of this protein.[2] A primary substrate of HDAC11 is serine hydroxymethyltransferase 2 (SHMT2), and this compound treatment leads to an increase in the fatty acylation of SHMT2 in cancer cells.[2]
Q2: What are the known cellular effects of this compound in cancer cell lines?
A2: In MCF7 breast cancer cells, this compound has been shown to increase the fatty acylation level of SHMT2 at concentrations as low as 12.5 μM.[3] In K562 leukemia cells, this compound exhibits synergistic cytotoxicity when used in combination with the chemotherapeutic agent oxaliplatin.[1][2] Studies on the depletion of HDAC11, the target of this compound, have shown that it can lead to cell death in various carcinoma cell lines, including HCT-116 (colon), PC-3 (prostate), MCF-7 (breast), and SK-OV-3 (ovarian), while having no effect on the viability of normal cells, suggesting a tumor-selective action.[4]
Q3: Are there known mechanisms of resistance to HDAC inhibitors like this compound?
A3: While specific resistance mechanisms to this compound have not been extensively documented, general mechanisms of resistance to HDAC inhibitors have been identified. These can include the upregulation of anti-apoptotic proteins (e.g., Bcl-2), the activation of compensatory signaling pathways that promote cell survival, and the overexpression of drug efflux pumps that reduce the intracellular concentration of the inhibitor.
Troubleshooting Guide
This guide provides solutions to common problems that may be encountered during experiments with this compound.
| Problem | Possible Cause | Suggested Solution |
| Inconsistent IC50 values across experiments. | 1. Cell line variability or passage number. 2. Inconsistent cell seeding density. 3. Degradation of this compound in solution. | 1. Use a consistent passage number for your cell line and ensure its identity through regular authentication. 2. Optimize and maintain a consistent cell seeding density for all experiments. 3. Prepare fresh this compound solutions from powder for each experiment. This compound is unstable in solution.[2] |
| No significant increase in SHMT2 fatty acylation after this compound treatment. | 1. Insufficient this compound concentration or incubation time. 2. Low endogenous expression of HDAC11 or SHMT2 in the cell line. 3. Issues with the detection method. | 1. Perform a dose-response and time-course experiment to determine the optimal conditions for your cell line. Concentrations up to 50 µM and incubation times of 6 hours have been reported to be effective in MCF7 cells.[3] 2. Verify the expression levels of HDAC11 and SHMT2 in your cell line of interest via Western blot or qPCR. 3. Ensure the functionality of your alkyne-tagged fatty acid analog and the subsequent click chemistry and detection steps. Refer to the detailed protocol for SHMT2 Fatty Acylation Assay. |
| High background in apoptosis or cell cycle assays. | 1. Suboptimal cell handling leading to mechanical stress. 2. Contamination of cell cultures. 3. Incorrect staining or fixation procedures. | 1. Handle cells gently during harvesting and washing steps. 2. Regularly test cell cultures for mycoplasma contamination. 3. Optimize staining and fixation protocols for your specific cell line and assay. Refer to the detailed protocols for Apoptosis and Cell Cycle Analysis. |
| Unexpected cytotoxicity in control (vehicle-treated) cells. | 1. High concentration of the solvent (e.g., DMSO). 2. Solvent toxicity to the specific cell line. | 1. Ensure the final concentration of the solvent in the culture medium is low (typically ≤ 0.1%) and consistent across all wells. 2. Test the effect of the solvent alone on cell viability to determine the maximum tolerated concentration for your cell line. |
Data Presentation
The following table summarizes the available quantitative data on the effects of this compound. As research on this compound is ongoing, this table will be updated as more data becomes available.
| Cell Line | Cancer Type | Assay | Parameter | Value | Reference |
| - | - | In vitro enzyme assay | IC50 (HDAC11) | 0.83 µM | [1] |
| MCF7 | Breast Cancer | SHMT2 Fatty Acylation | Increased acylation | Observed at ≥ 12.5 µM | [3] |
| K562 | Leukemia | Cytotoxicity (with Oxaliplatin) | Synergistic effect | Observed | [1][2] |
| HCT-116 | Colon Carcinoma | Cell Viability (HDAC11 depletion) | Cell death | Observed | [4] |
| PC-3 | Prostate Carcinoma | Cell Viability (HDAC11 depletion) | Cell death | Observed | [4] |
| SK-OV-3 | Ovarian Carcinoma | Cell Viability (HDAC11 depletion) | Cell death | Observed | [4] |
Experimental Protocols
This section provides detailed methodologies for key experiments related to the study of this compound.
Cell Viability Assay (MTT Assay)
1. Cell Seeding:
-
Seed cells in a 96-well plate at a predetermined optimal density in 100 µL of complete culture medium per well.
-
Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for 24 hours to allow for cell attachment.
2. Compound Treatment:
-
Prepare serial dilutions of this compound in culture medium. The final concentration of the vehicle (e.g., DMSO) should not exceed 0.1%.
-
Remove the medium from the wells and add 100 µL of the diluted compound solutions. Include vehicle-only controls.
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
3. MTT Addition and Incubation:
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.
4. Solubilization and Measurement:
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Mix gently by pipetting or using a plate shaker for 5-10 minutes.
-
Measure the absorbance at 570 nm using a microplate reader.
5. Data Analysis:
-
Subtract the absorbance of blank wells (medium only) from all other readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the log of the inhibitor concentration and use non-linear regression to determine the IC50 value.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
1. Cell Treatment and Harvesting:
-
Seed cells in 6-well plates and treat with this compound at the desired concentrations and for the appropriate duration.
-
Harvest both adherent and floating cells. For adherent cells, use a gentle dissociation reagent like TrypLE.
-
Centrifuge the cell suspension at 300 x g for 5 minutes and wash the cell pellet with cold PBS.
2. Staining:
-
Resuspend the cell pellet in 1X Annexin V Binding Buffer.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension according to the manufacturer's protocol.
-
Incubate the cells in the dark at room temperature for 15 minutes.
3. Flow Cytometry Analysis:
-
Add 1X Binding Buffer to each tube and analyze the samples immediately by flow cytometry.
-
Use unstained, Annexin V-only, and PI-only stained cells as controls to set up the compensation and gates.
-
Analyze the data to quantify the percentage of cells in each quadrant: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).
Cell Cycle Analysis (Propidium Iodide Staining)
1. Cell Treatment and Harvesting:
-
Seed and treat cells with this compound as described for the apoptosis assay.
-
Harvest the cells and wash them with cold PBS.
2. Fixation:
-
Resuspend the cell pellet in cold PBS.
-
While gently vortexing, add ice-cold 70% ethanol dropwise to the cell suspension for fixation.
-
Incubate the cells on ice for at least 30 minutes or store them at -20°C overnight.
3. Staining:
-
Centrifuge the fixed cells and discard the ethanol.
-
Wash the cell pellet once with PBS.
-
Resuspend the cells in a staining solution containing Propidium Iodide (e.g., 50 µg/mL) and RNase A (e.g., 100 µg/mL) in PBS.
-
Incubate in the dark at room temperature for 30 minutes.
4. Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer.
-
Use the PI signal to generate a histogram of DNA content.
-
Quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle using appropriate cell cycle analysis software.
SHMT2 Fatty Acylation Assay (In-gel Fluorescence)
1. Metabolic Labeling:
-
Culture cells in the presence of an alkyne-tagged fatty acid analog (e.g., Alk14) for a designated period (e.g., 6 hours).
-
Co-treat the cells with the desired concentrations of this compound or vehicle control.
2. Cell Lysis and Protein Quantification:
-
Harvest the cells and lyse them in a suitable lysis buffer.
-
Determine the protein concentration of the lysates.
3. Click Chemistry Reaction:
-
In a light-protected tube, perform a click chemistry reaction to conjugate an azide-functionalized fluorescent probe (e.g., a rhodamine-azide) to the alkyne-tagged fatty acylated proteins in the lysate.
4. SDS-PAGE and In-gel Fluorescence Imaging:
-
Resolve the protein lysates by SDS-PAGE.
-
Scan the gel using a fluorescence scanner to detect the fluorescently labeled proteins.
5. Western Blotting (Optional):
-
Transfer the proteins from the gel to a membrane and perform a Western blot using an anti-SHMT2 antibody to confirm the identity of the fluorescent band.
Visualizations
HDAC11-SHMT2 Signaling Pathway
The following diagram illustrates the proposed signaling pathway involving HDAC11 and its substrate SHMT2. This compound acts by inhibiting HDAC11, leading to an accumulation of fatty-acylated SHMT2.
Caption: Proposed mechanism of this compound action on the HDAC11-SHMT2 axis.
Experimental Workflow for Cell Viability Assay
This diagram outlines the major steps involved in assessing the effect of this compound on cell viability using an MTT assay.
Caption: Workflow for determining cell viability after this compound treatment.
Logical Relationship of Apoptosis Assay Results
This diagram illustrates the interpretation of results from an Annexin V and Propidium Iodide co-staining experiment to assess apoptosis.
Caption: Interpretation of Annexin V/PI staining for apoptosis analysis.
References
Technical Support Center: Interpreting Unexpected Results in SIS17 Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals interpret unexpected results during experiments with SIS17, a selective HDAC11 inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent and selective mammalian histone deacetylase 11 (HDAC11) inhibitor with an in vitro IC50 value of approximately 0.83 μM.[1][2][3] Its primary mechanism of action is the inhibition of the demyristoylation of serine hydroxymethyltransferase 2 (SHMT2), a known substrate of HDAC11.[1][2][3][4] Unlike many other HDAC inhibitors, this compound does not significantly inhibit other HDACs at similar concentrations, demonstrating high selectivity.[1][2][3]
Q2: What is the expected outcome of a successful this compound experiment in a cellular context?
A2: In a successful experiment, treatment with this compound is expected to increase the fatty acylation level of its substrate, SHMT2, in a dose-dependent manner.[1][4] This can be observed by techniques such as Western blotting after enrichment of acylated proteins. For example, in MCF7 cells, this compound has been shown to significantly increase the fatty acylation of SHMT2 at concentrations as low as 12.5 μM.[4]
Q3: What are the recommended solvent and storage conditions for this compound?
A3: this compound is soluble in DMSO.[2][5] For in vivo experiments, a common vehicle is a mixture of DMSO, PEG300, Tween-80, and saline.[1][5] It is important to note that the compound may be unstable in solution, and freshly prepared solutions are recommended for optimal results.[1] Stock solutions in DMSO should be stored at -20°C or -80°C.
Q4: I am not observing any effect of this compound in my cell-based assay. What could be the reason?
A4: There are several potential reasons for a lack of effect. These include issues with the compound's stability and solubility in your specific cell culture medium, insufficient incubation time for the inhibitor to interact with HDAC11, or low cell permeability. It has been noted that a similar compound, SIS7, was less effective than this compound in cells, likely due to lower cell permeability or metabolic stability.[6] Additionally, the specific cell line you are using might have low HDAC11 expression or compensatory mechanisms that mask the effect of HDAC11 inhibition.
Troubleshooting Guides
In Vitro (Biochemical) Assays
| Problem | Possible Cause(s) | Recommended Solution(s) |
| No or low inhibition of HDAC11 activity | Inactive this compound: Compound degradation due to improper storage or handling. | Prepare fresh stock solutions of this compound. Ensure proper storage at -20°C or -80°C. |
| Inactive Enzyme: The HDAC11 enzyme may have lost its activity. | Verify the activity of your HDAC11 enzyme stock using a known substrate and positive control inhibitor. | |
| Incorrect Assay Conditions: Suboptimal buffer pH, temperature, or substrate concentration. | Optimize assay conditions according to the enzyme and substrate manufacturer's recommendations. | |
| Substrate Instability: The assay substrate may be unstable and spontaneously hydrolyze. | Ensure the substrate is stored correctly and prepare it fresh for each experiment. | |
| High background signal in no-enzyme control wells | Contaminated Reagents: Assay buffers or other reagents may be contaminated with enzymes that can act on the substrate. | Use high-purity reagents and prepare fresh buffers. |
| Substrate Instability: Spontaneous breakdown of the substrate releasing the fluorescent or chromogenic tag. | Test substrate stability by incubating it in the assay buffer without the enzyme. Consider a different substrate if instability is confirmed. | |
| High variability between replicate wells | Pipetting Inaccuracy: Inconsistent pipetting, especially of small volumes. | Use calibrated pipettes and pre-wet the tips. Ensure thorough mixing after adding each reagent. |
| Edge Effects: Evaporation from the outer wells of the microplate. | Avoid using the outermost wells of the plate or fill them with a buffer to maintain humidity. |
Cell-Based Assays
| Problem | Possible Cause(s) | Recommended Solution(s) |
| No increase in SHMT2 acylation after this compound treatment | Low Cell Permeability: this compound may not be efficiently entering the cells. | Increase the concentration of this compound or the incubation time. Ensure the final DMSO concentration is not toxic to the cells. |
| Metabolism of this compound: The cells may be rapidly metabolizing and inactivating the inhibitor. | Perform a time-course experiment to determine the optimal incubation time. Consider using a higher starting concentration. | |
| Low HDAC11 Expression: The cell line used may have low endogenous levels of HDAC11. | Confirm HDAC11 expression in your cell line using Western blot or qPCR. Select a cell line with known high HDAC11 expression if necessary. | |
| Redundant Pathways: Other cellular mechanisms may compensate for HDAC11 inhibition. | Investigate the presence of other enzymes that might regulate SHMT2 acylation in your cell model. | |
| Cell toxicity observed at effective concentrations | Off-Target Effects: At higher concentrations, this compound might inhibit other cellular processes, leading to toxicity. | Perform a dose-response curve to determine the lowest effective concentration that shows the desired effect without significant toxicity. |
| Solvent Toxicity: The concentration of the solvent (e.g., DMSO) may be too high. | Ensure the final solvent concentration is below the toxic threshold for your cell line (typically <0.5% for DMSO). | |
| Inconsistent results between experiments | Cell Culture Variability: Differences in cell passage number, confluence, or health can affect results. | Use cells within a consistent passage number range and ensure similar confluence at the time of treatment. |
| Inconsistent Compound Preparation: Variations in the preparation of this compound working solutions. | Always prepare fresh working solutions of this compound from a validated stock solution immediately before use. |
Quantitative Data Summary
Table 1: In Vitro IC50 Values of this compound and Related Compounds Against Various HDACs
| Compound | HDAC11 (μM) | HDAC4 (μM) | HDAC8 (μM) |
| This compound | 0.83 | > 100 | > 100 |
| SIS7 | 0.91 | > 100 | > 100 |
| FT895 | 0.74 | 25 | 9.2 |
| Data sourced from Son et al., 2019.[6] |
Visualizations
Caption: Signaling pathway showing this compound inhibition of HDAC11, leading to increased myristoylation of SHMT2.
Caption: General experimental workflows for in vitro and cell-based assays with this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Cell-based Assays to Identify Inhibitors of Viral Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. news-medical.net [news-medical.net]
- 4. Activity-Guided Design of HDAC11-Specific Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. benchchem.com [benchchem.com]
Validation & Comparative
Validating the Inhibitory Effect of SIS17 on HDAC11: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of experimental methods to validate the inhibitory effect of SIS17 on Histone Deacetylase 11 (HDAC11). This document outlines detailed protocols, presents comparative data with other known inhibitors, and visualizes key cellular pathways and experimental workflows.
Introduction to this compound and HDAC11 Inhibition
Histone Deacetylase 11 (HDAC11) is a unique member of the HDAC family, displaying a preference for long-chain fatty acyl lysine deacylation over deacetylation.[1] This distinct activity profile makes it an emerging therapeutic target for a variety of diseases, including cancer, multiple sclerosis, and metabolic disorders.[1][2] this compound has been identified as a potent and selective inhibitor of HDAC11.[1][3][4][5] Unlike pan-HDAC inhibitors which can cause broad side effects, the selectivity of this compound for HDAC11 makes it a valuable tool for studying the specific biological functions of this enzyme and a promising candidate for therapeutic development.[1][6]
This guide details the necessary in vitro and cellular assays to confirm the inhibitory action of this compound on HDAC11 and compares its efficacy against other inhibitors.
Comparative Inhibitor Performance
The inhibitory potential of this compound against HDAC11 has been quantified and compared to other known inhibitors. The half-maximal inhibitory concentration (IC50) is a key metric for this comparison.
| Inhibitor | Target(s) | IC50 (μM) vs HDAC11 | Notes |
| This compound | HDAC11 (Selective) | 0.27 - 0.83 [1][3][4][5] | Demonstrates good cell permeability and metabolic stability.[7] |
| SIS7 | HDAC11 (Selective) | 0.91 - 1.0[1] | Less effective than this compound in cellular assays, likely due to lower cell permeability or metabolic stability.[1] |
| FT895 | HDAC11, HDAC4, HDAC8 | 0.74[1] | Less selective than this compound, also inhibiting HDAC4 and HDAC8.[1] |
| Panobinostat | Pan-HDAC | 0.53[8] | A broad-spectrum inhibitor, not specific to HDAC11. |
| Trichostatin A | Pan-HDAC | 2.1[8] | A classic pan-HDAC inhibitor, often used as a control. |
| Vorinostat (SAHA) | Pan-HDAC | >10[8] | Shows weak inhibition of HDAC11.[1] |
Experimental Protocols for Validation
To validate the inhibitory effect of this compound on HDAC11, a combination of in vitro and cellular assays is recommended.
In Vitro Enzymatic Assays
These assays directly measure the ability of this compound to inhibit the enzymatic activity of purified HDAC11.
1. HPLC-Based Deacylase Assay
This assay quantifies the removal of a myristoyl group from a synthetic peptide substrate by HDAC11.
-
Principle: Recombinant HDAC11 is incubated with a myristoylated peptide substrate (e.g., myristoyl-H3K9) in the presence of varying concentrations of this compound. The reaction is stopped, and the substrate and product are separated and quantified by High-Performance Liquid Chromatography (HPLC). The decrease in product formation indicates the level of inhibition.[1]
-
Protocol:
-
Prepare a reaction mixture containing recombinant HDAC11 and the myristoylated peptide substrate in assay buffer.
-
Add this compound or a vehicle control (e.g., DMSO) at a range of concentrations.
-
Incubate the reaction at 37°C for a defined period (e.g., 1-2 hours).
-
Stop the reaction by adding an acid solution (e.g., trifluoroacetic acid).
-
Analyze the samples by reverse-phase HPLC to separate and quantify the acylated and deacylated peptide.
-
Calculate the percentage of inhibition for each this compound concentration and determine the IC50 value using a suitable software like GraphPad Prism.[1]
-
2. Fluorogenic Deacetylase Assay
This is a high-throughput method that uses a fluorogenic substrate.
-
Principle: A substrate containing an acetylated lysine is incubated with HDAC11.[9] Deacetylation by HDAC11 allows a developer enzyme to act on the substrate, releasing a fluorophore.[9] The fluorescence intensity is directly proportional to HDAC11 activity.
-
Protocol:
-
Add recombinant HDAC11 to the wells of a microtiter plate.
-
Add this compound or control compounds at various concentrations.
-
Initiate the reaction by adding the fluorogenic HDAC substrate.
-
Incubate at 37°C for the recommended time.
-
Add the developer solution, which stops the HDAC11 reaction and initiates the fluorescence-generating reaction.[9]
-
Measure the fluorescence using a microplate reader.
-
Calculate the percentage of inhibition and the IC50 value.
-
Cellular Assays
These assays confirm that this compound can penetrate the cell membrane and inhibit HDAC11 activity within a cellular context.
1. Western Blot Analysis of SHMT2 Acylation
HDAC11 is known to defatty-acylate Serine Hydroxymethyltransferase 2 (SHMT2).[1] Inhibition of HDAC11 should therefore lead to an increase in the acylation of SHMT2.
-
Principle: Cells are treated with this compound, and the level of acylated SHMT2 is assessed by Western blot. An increase in the acylation signal indicates successful inhibition of HDAC11 in the cells.[1]
-
Protocol:
-
Culture cells (e.g., MCF7) to an appropriate confluency.
-
Treat the cells with varying concentrations of this compound (e.g., 12.5, 25, 50 μM) for a specified time (e.g., 6 hours).[1][3]
-
To enhance detection, cells can be co-treated with an alkyne-tagged fatty acid analog (e.g., Alk14).[1]
-
Lyse the cells and perform a click chemistry reaction to attach a biotin tag to the alkyne-labeled acylated proteins.
-
Pull down the biotin-tagged proteins using streptavidin beads.[1]
-
Elute the proteins and separate them by SDS-PAGE.
-
Transfer the proteins to a membrane and probe with an antibody specific for SHMT2.
-
Visualize the bands and quantify the increase in acylated SHMT2.[1]
-
2. Histone Acetylation Analysis
To confirm the selectivity of this compound for HDAC11's deacylase activity over general deacetylase activity, the acetylation levels of known HDAC substrates can be examined.
-
Principle: Cells are treated with this compound, and the acetylation levels of general HDAC substrates like α-tubulin and histone H3 are measured by Western blot. No significant change in acetylation levels would indicate the selectivity of this compound.[1]
-
Protocol:
-
Treat cells with this compound at various concentrations (up to 50 μM). A pan-HDAC inhibitor like SAHA should be used as a positive control.[1]
-
After treatment, lyse the cells and extract the proteins.
-
Separate the proteins by SDS-PAGE and transfer to a membrane.
-
Probe the membrane with antibodies against acetylated α-tubulin and acetylated histone H3.
-
Compare the acetylation levels in this compound-treated cells to the control and SAHA-treated cells.[1]
-
Visualizing Pathways and Workflows
Diagrams created using Graphviz (DOT language) illustrate the key signaling pathway involving HDAC11 and the experimental workflow for validating this compound's inhibitory effect.
Caption: HDAC11 signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for validating this compound's inhibitory effect.
References
- 1. Activity-Guided Design of HDAC11-Specific Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Programming and Regulation of Metabolic Homeostasis by HDAC11 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. selleckchem.com [selleckchem.com]
- 5. This compound | HDAC | TargetMol [targetmol.com]
- 6. Comparison of Different Histone Deacetylase Inhibitors in Attenuating Inflammatory Pain in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | HDAC11, an emerging therapeutic target for metabolic disorders [frontiersin.org]
- 8. reactionbiology.com [reactionbiology.com]
- 9. bpsbioscience.com [bpsbioscience.com]
Comparative Guide: Western Blot Analysis for Confirming SIS17's Effect on SHMT2 Acylation
This guide provides a comprehensive overview of utilizing Western blot analysis to validate the inhibitory effect of SIS17 on the deacylation of Serine Hydroxymethyltransferase 2 (SHMT2). It is intended for researchers, scientists, and drug development professionals engaged in epigenetic and metabolic research. The guide details the necessary experimental protocols, presents supporting data, and compares the methodology with alternative techniques for analyzing protein acylation.
Introduction to SHMT2, HDAC11, and this compound
Serine Hydroxymethyltransferase 2 (SHMT2) is a crucial mitochondrial enzyme in one-carbon metabolism, catalyzing the reversible conversion of serine to glycine.[1][2] This process is vital for the synthesis of nucleotides and other macromolecules essential for cell proliferation, making SHMT2 a significant target in cancer research.[1][3] The activity and function of SHMT2 are regulated by post-translational modifications, including lysine fatty acylation.[4][5]
Histone Deacetylase 11 (HDAC11), the sole member of the class IV HDAC family, has been identified as an efficient lysine defatty-acylase.[4][6] A key substrate of HDAC11 is SHMT2.[4][7] By removing fatty acyl groups from SHMT2, HDAC11 modulates its function, including its role in regulating type I interferon signaling.[4][6]
This compound is a potent and selective small molecule inhibitor of HDAC11, with an IC50 value of approximately 0.83 μM.[8][9][10] It effectively inhibits the demyristoylation of SHMT2 by blocking HDAC11's enzymatic activity, without significantly affecting other HDACs.[7][8][10] This makes this compound a valuable chemical probe for studying the biological functions of HDAC11 and the consequences of SHMT2 hyperacylation.
Signaling Pathway and Mechanism of Action
The mechanism by which this compound increases SHMT2 acylation is direct and specific. By inhibiting HDAC11, this compound prevents the removal of fatty acyl chains from SHMT2, leading to an accumulation of the acylated form of the protein.
Western Blot Workflow for SHMT2 Acylation Analysis
Standard Western blotting cannot directly distinguish between acylated and non-acylated SHMT2. Therefore, a specialized workflow involving metabolic labeling and affinity enrichment is required. Cells are first treated with a fatty acid analog containing a "clickable" alkyne group. This analog is incorporated into proteins like SHMT2. After cell lysis, a biotin tag is attached to the alkyne group via click chemistry. The biotinylated (and thus, acylated) proteins are then enriched using streptavidin beads and finally detected by a standard Western blot using an anti-SHMT2 antibody.[7]
Experimental Protocol: SHMT2 Acylation Pulldown and Western Blot
This protocol is adapted from methodologies demonstrated to be effective for analyzing the effect of this compound on SHMT2.[7]
1. Materials and Reagents:
-
Cell Line: MCF7 human breast cancer cell line.
-
Inhibitor: this compound (prepared in DMSO).
-
Metabolic Label: Alkyne-tagged palmitic acid analog (e.g., Alk14).
-
Click Chemistry Reagents: Biotin-azide, copper (II) sulfate (CuSO4), tris(2-carboxyethyl)phosphine (TCEP), tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA).
-
Lysis Buffer: RIPA buffer supplemented with protease and HDAC inhibitors.
-
Beads: Streptavidin-agarose beads.
-
Antibodies: Primary anti-SHMT2 antibody, HRP-conjugated secondary antibody.
-
Western Blotting Reagents: SDS-PAGE gels, transfer membranes (PVDF or nitrocellulose), blocking buffer (e.g., 5% BSA or non-fat milk in TBST), TBST, ECL detection reagent.
2. Cell Culture and Treatment:
-
Culture MCF7 cells to ~80% confluency.
-
Treat cells with the desired concentrations of this compound (e.g., 0, 12.5, 25, 50 µM) and 50 µM of the alkyne-tagged fatty acid analog (Alk14) for 6 hours at 37°C.[7]
3. Protein Extraction:
-
Harvest and wash cells with ice-cold PBS.
-
Lyse cells in ice-cold lysis buffer.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant and determine the protein concentration using a BCA assay.
4. Click Chemistry Reaction:
-
To 1 mg of protein lysate, add the click chemistry reaction cocktail (final concentrations: 100 µM biotin-azide, 1 mM TCEP, 100 µM TBTA, 1 mM CuSO4).
-
Incubate for 1 hour at room temperature with gentle rotation.
5. Streptavidin Pulldown:
-
Pre-wash streptavidin-agarose beads with lysis buffer.
-
Add the pre-washed beads to the lysate and incubate overnight at 4°C with rotation to capture biotinylated proteins.
-
Wash the beads extensively (at least 3-4 times) with lysis buffer to remove non-specifically bound proteins.
6. Western Blotting:
-
Elute the bound proteins from the beads by boiling in 1x Laemmli sample buffer.
-
Load the eluted samples onto an SDS-PAGE gel and perform electrophoresis.[11]
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane for 1 hour at room temperature in blocking buffer.
-
Incubate the membrane with the primary anti-SHMT2 antibody overnight at 4°C.[11]
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[11]
-
Wash the membrane again three times with TBST.
-
Apply ECL detection reagent and capture the chemiluminescent signal using an imaging system.[11]
7. Data Analysis:
-
Perform densitometry on the resulting bands using software like ImageJ.
-
Normalize the band intensity of each treated sample to the untreated control to quantify the relative increase in SHMT2 acylation.[7]
Quantitative Data and Performance of this compound
Treatment of MCF7 cells with this compound leads to a dose-dependent increase in the fatty acylation of SHMT2.[7] This confirms that this compound is cell-permeable and effectively inhibits HDAC11 in a cellular context.[7]
| Treatment Group | Concentration (µM) | Relative SHMT2 Acylation Level (Fold Change vs. Control) | Statistical Significance (p-value) |
| Control (DMSO) | 0 | 1.0 | N/A |
| This compound | 12.5 | ~1.8 | < 0.05 |
| This compound | 25.0 | ~2.5 | < 0.01 |
| This compound | 50.0 | ~3.2 | < 0.01 |
| Data is representative and synthesized from published findings.[7] The signal intensity of the control group is set to 1.0. |
Comparison with Alternative Acylation Analysis Methods
While the described Western blot method is robust, other techniques can also be used to study protein acylation. The choice of method depends on the specific experimental goals, available equipment, and desired level of detail.
| Method | Principle | Advantages | Disadvantages |
| Western Blot with Enrichment | Metabolic labeling with a clickable fatty acid, affinity pulldown, and subsequent immunoblotting for a specific protein.[7] | - High specificity for the protein of interest.- Relatively accessible equipment.- Confirms changes in acylation of a specific target. | - Indirect detection.- Requires specific antibodies.- Lower throughput.- Cannot identify novel acylated proteins. |
| Acyl-Biotin Exchange (ABE) | Chemically blocks free thiols, cleaves thioester bonds (S-acylation) with hydroxylamine, and labels the newly exposed thiols with biotin for detection.[12][13] | - Does not require metabolic labeling.- Detects endogenous acylation.- Can be coupled with mass spectrometry to identify acylated proteins. | - Can be technically challenging.- Hydroxylamine can have off-target effects.- Less suitable for N-terminal acylation. |
| Mass Spectrometry (Proteomics) | Direct detection and quantification of acylated peptides from digested protein samples, often after enrichment.[12][14] | - Global, unbiased identification of acylation sites.- Highly sensitive and quantitative.- Can identify novel acylation sites and proteins. | - Requires expensive, specialized equipment (mass spectrometer).- Complex data analysis.- May miss low-abundance acylated proteins without enrichment. |
| In-gel Fluorescence | Metabolic labeling with a clickable fatty acid, followed by click chemistry with a fluorescent azide tag and direct visualization in the gel.[5][15] | - Direct visualization of the entire acylated proteome.- Faster than Western blotting (no transfer/antibody steps).- Good for assessing global changes in acylation. | - Not protein-specific; identifies targets by molecular weight only.- Lower sensitivity than antibody-based detection.- Requires a fluorescence gel scanner. |
Conclusion
Western blot analysis, when combined with metabolic labeling and affinity enrichment, is a powerful and specific method to confirm the cellular activity of inhibitors like this compound on SHMT2 acylation. It provides clear, quantifiable data on a specific protein target. While alternative methods like mass spectrometry offer a broader, discovery-oriented view of the acyl-proteome, the targeted Western blot approach remains an indispensable tool for validating inhibitor efficacy and elucidating specific molecular pathways in both basic research and drug development.
References
- 1. Roles of Mitochondrial Serine Hydroxymethyltransferase 2 (SHMT2) in Human Carcinogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Deacetylation of serine hydroxymethyl-transferase 2 by SIRT3 promotes colorectal carcinogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pnas.org [pnas.org]
- 5. researchgate.net [researchgate.net]
- 6. HDAC11 regulates type I interferon signaling through defatty-acylation of SHMT2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Activity-Guided Design of HDAC11-Specific Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. This compound Supplier | CAS 2374313-54-7 | Tocris Bioscience [tocris.com]
- 10. This compound | HDAC | TargetMol [targetmol.com]
- 11. benchchem.com [benchchem.com]
- 12. Chemical Reporters for Exploring Protein Acylation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Differential expression of lysine acetylation proteins in gastric cancer treated with a new antitumor agent bioactive peptide chelate selenium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Visualization and Identification of Fatty Acylated Proteins Using Chemical Reporters - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Selectivity: SIS17 vs. FT895 in HDAC11 Inhibition
In the landscape of epigenetic drug discovery, the development of isoform-selective histone deacetylase (HDAC) inhibitors is paramount for achieving targeted therapeutic effects while minimizing off-target toxicities. This guide provides a detailed comparison of the selectivity profiles of two prominent HDAC11 inhibitors, SIS17 and FT895, tailored for researchers, scientists, and drug development professionals.
Executive Summary
This compound and FT895 are both potent inhibitors of HDAC11, a class IV HDAC with emerging roles in immunology and oncology. While both compounds exhibit robust inhibition of HDAC11, experimental data reveals a superior selectivity profile for this compound. FT895, although a potent HDAC11 inhibitor, demonstrates off-target activity against other HDAC isoforms, particularly HDAC4 and HDAC8. In contrast, this compound maintains high selectivity for HDAC11 with minimal inhibition of other HDACs tested, positioning it as a more precise chemical probe for studying HDAC11 function.
Data Presentation: Comparative Inhibitory Activity
The following table summarizes the in vitro inhibitory activity (IC50 values) of this compound and FT895 against a panel of HDAC isoforms. The data clearly illustrates the higher selectivity of this compound for HDAC11.
| Target Enzyme | This compound IC50 (μM) | FT895 IC50 (μM) |
| HDAC11 | 0.83 [1][2][3] | 0.74 [1] |
| HDAC1 | >100[1] | >100[1] |
| HDAC4 | >100[1] | 25[1] |
| HDAC8 | >100[1] | 9.2[1] |
| SIRT1 | >100[1] | Not Reported |
| SIRT2 | >100[1] | Not Reported |
| SIRT3 | >100[1] | Not Reported |
| SIRT6 | >100[1] | Not Reported |
Note: A higher IC50 value indicates lower inhibitory potency. Data sourced from Son et al., 2019.[1]
Key Findings on Selectivity
-
Primary Target Potency: Both this compound and FT895 are potent inhibitors of HDAC11, with IC50 values in the sub-micromolar range.[1] FT895 is slightly more potent against HDAC11 in vitro.[1]
-
Selectivity of this compound: this compound demonstrates exceptional selectivity for HDAC11. At concentrations up to 100 μM, it shows no significant inhibition of representative HDACs from Class I (HDAC1, HDAC8), Class II (HDAC4), and Class III (SIRT1, SIRT2, SIRT3, SIRT6).[1]
-
Off-Target Activity of FT895: In contrast, FT895 exhibits inhibitory activity against HDAC4 and HDAC8, with IC50 values of 25 μM and 9.2 μM, respectively.[1] This suggests a broader inhibitory profile and a higher potential for off-target effects compared to this compound.
-
Cellular Activity: In cellular assays, this compound was found to be more effective than FT895 at inhibiting the demyristoylation of a known HDAC11 substrate, which may be attributed to better cell permeability or metabolic stability.[1]
Experimental Protocols
The following is a summary of the experimental methodology used to determine the in vitro HDAC inhibitory activity as described in the primary literature.
In Vitro HDAC Inhibition Assay (HPLC-based):
-
Enzyme and Substrate Preparation: Recombinant human HDAC enzymes were used. A synthetic peptide corresponding to a known substrate (e.g., myristoyl-H3K9 for HDAC11) was synthesized.
-
Reaction Mixture: The enzymatic reaction was typically performed in a buffer containing the respective HDAC enzyme, the acylated peptide substrate, and varying concentrations of the inhibitor (this compound or FT895).
-
Incubation: The reaction mixtures were incubated at 37°C for a specified period to allow for enzymatic deacylation.
-
Reaction Quenching: The reaction was stopped by the addition of an acid solution.
-
Detection and Quantification: The amount of deacetylated product was quantified using reverse-phase high-performance liquid chromatography (HPLC).
-
IC50 Determination: The half-maximal inhibitory concentration (IC50) values were calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Visualizing the Selectivity Profile
The following diagram illustrates the comparative selectivity of this compound and FT895 against different HDAC classes.
Caption: Comparative selectivity of this compound and FT895.
Conclusion
Based on the available experimental data, this compound emerges as a more selective inhibitor of HDAC11 compared to FT895.[1] While both compounds potently inhibit HDAC11, the off-target activities of FT895 against HDAC4 and HDAC8 may confound experimental results and could translate to a less desirable safety profile in therapeutic applications. For researchers aiming to specifically dissect the biological functions of HDAC11, this compound represents a superior chemical tool due to its high isoform specificity. This enhanced selectivity profile makes this compound a valuable asset for advancing our understanding of HDAC11 biology and its potential as a therapeutic target.
References
A Comparative Guide to SIS17 and SIS7: Potent and Selective HDAC11 Inhibitors
For researchers and professionals in drug development, the selection of specific and effective molecular probes is paramount. This guide provides a detailed comparison of two prominent histone deacetylase 11 (HDAC11) inhibitors, SIS17 and SIS7. Both compounds were developed through an activity-guided rational design approach and have demonstrated high potency and selectivity for HDAC11, an enzyme implicated in a variety of human diseases including cancer, viral infections, and metabolic disorders.[1][2]
Performance Comparison
While both this compound and SIS7 are highly effective in targeting HDAC11, key differences in their cellular activity have been observed. Experimental data indicates that this compound exhibits superior performance in cellular assays, which is attributed to its enhanced cell permeability and/or metabolic stability.[1]
In Vitro Inhibitory Activity
Both this compound and SIS7 potently inhibit HDAC11's demyristoylation activity. Their half-maximal inhibitory concentrations (IC50) against HDAC11 are in the sub-micromolar range. A key distinction lies in their selectivity. Unlike some other HDAC inhibitors, SIS7 and this compound show remarkable selectivity for HDAC11, with no significant inhibition of other HDACs at high concentrations.[1]
| Compound | Target | IC50 (μM) - Myristoyl-H3K9 Peptide Assay | IC50 (nM) - Myristoyl-SHMT2 Peptide Assay |
| This compound | HDAC11 | 0.83[3][4] | 270[1] |
| SIS7 | HDAC11 | 0.91[1] | 1000[1] |
Table 1: In vitro inhibitory potency of this compound and SIS7 against HDAC11. Data sourced from Son et al., 2019.
Cellular Activity
The superior cellular activity of this compound is a critical differentiator. In studies using MCF7 cells, this compound was shown to effectively increase the fatty acylation of serine hydroxymethyltransferase 2 (SHMT2), a known substrate of HDAC11, at concentrations as low as 12.5 μM. In contrast, SIS7 was less effective in the same cellular context. This difference is further supported by LC-MS-based assays, which readily detected this compound in cell lysates, while SIS7 was not detected, suggesting differences in cell permeability or metabolic stability.[1]
| Compound | Cellular Assay (MCF7 cells) | Observation |
| This compound | SHMT2 Fatty Acylation | Significant increase in SHMT2 fatty acylation |
| SIS7 | SHMT2 Fatty Acylation | Less effective than this compound |
Table 2: Comparison of the cellular activity of this compound and SIS7.
Mechanism of Action
This compound and SIS7 exert their effects by inhibiting the enzymatic activity of HDAC11. HDAC11 is unique among histone deacetylases as it functions as a defatty-acylase, removing long-chain fatty acyl groups from lysine residues on substrate proteins.[1] One of the key physiological substrates of HDAC11 is SHMT2, an enzyme involved in one-carbon metabolism.[1] By inhibiting HDAC11, this compound and SIS7 prevent the demyristoylation of SHMT2, leading to an accumulation of myristoylated SHMT2.[1]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following are the key experimental protocols used in the comparative analysis of this compound and SIS7.
In Vitro HDAC11 Inhibition Assay
This assay measures the ability of the inhibitors to block the enzymatic activity of HDAC11 using a myristoylated peptide substrate.
Materials:
-
Recombinant human HDAC11
-
Myristoyl-H3K9 peptide or myristoyl-SHMT2 peptide substrate
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)
-
This compound and SIS7 dissolved in DMSO
-
HPLC system for analysis
Procedure:
-
Prepare a reaction mixture containing HDAC11 enzyme and the myristoylated peptide substrate in the assay buffer.
-
Add varying concentrations of this compound or SIS7 to the reaction mixture. A DMSO control is run in parallel.
-
Incubate the reactions at 37°C for a specified time (e.g., 1-2 hours).
-
Stop the reaction by adding a quenching solution (e.g., 1% trifluoroacetic acid).
-
Analyze the reaction products by reverse-phase HPLC to quantify the amount of deacetylated peptide.
-
Calculate the percentage of inhibition for each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.
Cellular SHMT2 Defatty-Acylation Assay
This assay assesses the ability of the inhibitors to penetrate cells and inhibit HDAC11 activity on its endogenous substrate, SHMT2.
Materials:
-
MCF7 cells
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Alkyne-tagged palmitic acid analog (e.g., Alk14)
-
This compound and SIS7 dissolved in DMSO
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
Biotin-azide
-
Streptavidin beads
-
SDS-PAGE and Western blotting reagents
-
Anti-SHMT2 antibody
Procedure:
-
Culture MCF7 cells to approximately 80% confluency.
-
Treat the cells with the alkyne-tagged palmitic acid analog and varying concentrations of this compound or SIS7 for a specified time (e.g., 6 hours).
-
Harvest the cells and prepare cell lysates.
-
Perform a click chemistry reaction by adding biotin-azide to the lysates to tag the acylated proteins.
-
Pull down the biotin-tagged proteins using streptavidin beads.
-
Elute the pulled-down proteins and separate them by SDS-PAGE.
-
Perform a Western blot using an anti-SHMT2 antibody to detect the amount of acylated SHMT2.
-
Quantify the band intensities to determine the relative increase in SHMT2 acylation in the presence of the inhibitors.
Selectivity Assay (Western Blot for Histone and Tubulin Acetylation)
To confirm the selectivity of this compound and SIS7 for HDAC11, their effect on the acetylation of substrates of other HDACs, such as histone H3 (a substrate of class I HDACs) and α-tubulin (a substrate of HDAC6), is assessed.
Materials:
-
MCF7 cells
-
This compound, SIS7, and a pan-HDAC inhibitor (e.g., SAHA)
-
Lysis buffer
-
SDS-PAGE and Western blotting reagents
-
Antibodies: anti-acetyl-histone H3, anti-histone H3, anti-acetyl-α-tubulin, anti-α-tubulin
Procedure:
-
Treat MCF7 cells with this compound, SIS7, or a pan-HDAC inhibitor at various concentrations for a specified time.
-
Prepare whole-cell lysates.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Probe the membrane with primary antibodies against acetylated and total histone H3 and α-tubulin.
-
Use appropriate secondary antibodies and a detection system to visualize the protein bands.
-
Compare the levels of histone and tubulin acetylation in cells treated with this compound and SIS7 to the control and the pan-HDAC inhibitor-treated cells. A lack of change in acetylation for histone H3 and α-tubulin indicates selectivity for HDAC11.[1]
Conclusion
Both this compound and SIS7 are valuable research tools for studying the biological functions of HDAC11. They are potent and, critically, highly selective inhibitors. For cellular studies, this compound is the superior choice due to its demonstrated higher cell permeability and/or metabolic stability.[1] The detailed experimental protocols provided herein should enable researchers to effectively utilize these compounds in their investigations into the roles of HDAC11 in health and disease.
References
A Researcher's Guide: Employing a Pan-HDAC Inhibitor as a Control for SIS17 Experiments
In the realm of epigenetic research, the selective histone deacetylase 11 (HDAC11) inhibitor, SIS17, has emerged as a critical tool for dissecting the specific roles of this unique class IV HDAC. To rigorously validate the on-target effects of this compound and distinguish them from broader HDAC inhibition, the use of a pan-HDAC inhibitor as a negative control is indispensable. This guide provides a comprehensive comparison of this compound with the widely used pan-HDAC inhibitor, Suberoylanilide Hydroxamic Acid (SAHA), offering supporting experimental data and detailed protocols to empower researchers in designing robust experiments.
Distinguishing Selective from Pan-HDAC Inhibition: A Comparative Overview
This compound is a potent and selective inhibitor of HDAC11 with a reported IC50 value of 0.83 μM.[1] Its mechanism of action is centered on the inhibition of the demyristoylation of serine hydroxymethyltransferase 2 (SHMT2), a known substrate of HDAC11.[1][2][3] Critically, this compound demonstrates remarkable selectivity, showing no significant inhibition of other HDAC isoforms at concentrations up to 100 μM.[2]
In stark contrast, pan-HDAC inhibitors like SAHA (also known as Vorinostat) exhibit broad-spectrum activity against multiple HDAC isoforms. This non-selective inhibition leads to a global increase in histone acetylation, impacting the expression of a wide array of genes. The fundamental difference in their selectivity profiles makes a pan-HDAC inhibitor an ideal control to ensure that the observed effects of this compound are specifically due to the inhibition of HDAC11 and not a consequence of general HDAC inhibition.
Quantitative Comparison of Inhibitor Activity
The following table summarizes the inhibitory activity of this compound and SAHA against various HDAC isoforms, highlighting the profound difference in their selectivity.
| Inhibitor | Target HDACs | IC50 (nM) | Reference |
| This compound | HDAC11 | 830 | [1] |
| HDAC1 | >100,000 | [2] | |
| HDAC4 | >100,000 | [2] | |
| HDAC8 | >100,000 | [2] | |
| SAHA | HDAC1 | 33 | [4] |
| HDAC2 | 96 | [4] | |
| HDAC3 | 20 | [4] | |
| HDAC6 | 33 | [4] | |
| HDAC8 | 540 | [4] |
Visualizing the Divergent Signaling Pathways
The distinct mechanisms of this compound and a pan-HDAC inhibitor like SAHA can be visualized through their impact on cellular signaling pathways.
Experimental Protocols
To experimentally validate the specificity of this compound, a Western blot analysis comparing its effects to a pan-HDAC inhibitor on histone acetylation and a specific HDAC11-mediated event is recommended.
Experimental Workflow
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Activity-Guided Design of HDAC11-Specific Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Activity-Guided Design of HDAC11-Specific Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The structural requirements of histone deacetylase inhibitors: SAHA analogs modified at the C5 position display dual HDAC6/8 selectivity - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Cell Permeability of SIS17 in a New Cell Line: A Comparative Guide
For researchers venturing into new cellular models, understanding the ability of a small molecule to cross the cell membrane is a critical first step. This guide provides a framework for validating the cell permeability of SIS17, a selective inhibitor of histone deacetylase 11 (HDAC11), in a novel cell line. By comparing its characteristics to alternative HDAC inhibitors and providing detailed experimental protocols, this document serves as a practical resource for scientists in drug discovery and development.
Introduction to this compound and its Mechanism of Action
This compound is a potent and selective inhibitor of HDAC11, an enzyme involved in the deacylation of substrate proteins. Specifically, this compound has been shown to inhibit the demyristoylation of serine hydroxymethyltransferase 2 (SHMT2), a known substrate of HDAC11.[1][2] This targeted inhibition makes this compound a valuable tool for investigating the biological functions of HDAC11 and its role in various disease pathways. An essential attribute of this compound for its use in cellular assays is its ability to penetrate the cell membrane. Studies have demonstrated that this compound is cell-permeable in MCF7 cells, where it effectively inhibits HDAC11 activity.[1][2]
Comparison with Alternative HDAC Inhibitors
When evaluating a new compound, comparing it to established alternatives provides valuable context. The primary alternatives to this compound for studying HDAC11 are FT895 and SIS7. Additionally, broader-spectrum pan-HDAC inhibitors are often used in related research.
Qualitative and Quantitative Comparison of HDAC Inhibitors
| Compound | Target | Selectivity | Cell Permeability (Qualitative) | Apparent Permeability (Papp) (x 10⁻⁶ cm/s) |
| This compound | HDAC11 | High | Demonstrated to be higher than FT895 and SIS7 in MCF7 cells [1] | Data not publicly available |
| FT895 | HDAC11 | High (also inhibits HDAC4 and HDAC8 at higher concentrations)[1] | Lower than this compound[1] | Data not publicly available |
| SIS7 | HDAC11 | High | Lower than this compound; not readily detected in cell lysates by LC-MS[1] | Data not publicly available |
| Vorinostat (SAHA) | Pan-HDAC | Low | Generally considered cell-permeable | ~1.5 - 4.5 (Caco-2) |
| Trichostatin A (TSA) | Pan-HDAC | Low | Generally considered cell-permeable | Data not publicly available |
Note: Papp values can vary significantly depending on the cell line and experimental conditions.
Signaling Pathway of this compound
The primary mechanism of action of this compound involves the inhibition of HDAC11, which in turn prevents the demyristoylation of its substrate, SHMT2. This leads to an accumulation of myristoylated SHMT2 within the cell.
Experimental Protocols for Validating Cell Permeability
To quantitatively assess the cell permeability of this compound in a new cell line, several established in vitro methods can be employed. The choice of assay will depend on the specific research question, available resources, and the characteristics of the new cell line. Below are detailed protocols for three common permeability assays.
Experimental Workflow Overview
Caco-2 Permeability Assay
The Caco-2 permeability assay is considered the gold standard for predicting human oral drug absorption. Caco-2 cells, a human colon adenocarcinoma cell line, differentiate into a polarized monolayer of enterocytes with tight junctions, mimicking the intestinal barrier.
Methodology:
-
Cell Culture: Culture Caco-2 cells in a suitable medium (e.g., DMEM with 10% FBS, non-essential amino acids, and penicillin-streptomycin).
-
Seeding on Transwell® Inserts: Seed Caco-2 cells onto permeable polycarbonate membrane inserts (e.g., 0.4 µm pore size) in a multi-well plate.
-
Monolayer Formation: Culture the cells for 21-28 days to allow for differentiation and the formation of a confluent monolayer with tight junctions.
-
Monolayer Integrity Assessment: Measure the transepithelial electrical resistance (TEER) to confirm the integrity of the cell monolayer. A TEER value above a predetermined threshold (e.g., >250 Ω·cm²) indicates a well-formed barrier.
-
Permeability Experiment:
-
Wash the cell monolayers with pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES).
-
Add the test compound (this compound) at a known concentration to the apical (donor) side.
-
Add fresh transport buffer to the basolateral (receiver) side.
-
Incubate the plate at 37°C with gentle shaking.
-
At specified time points (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral side and replace with fresh buffer.
-
At the end of the experiment, collect samples from both the apical and basolateral sides.
-
-
Quantification: Analyze the concentration of this compound in the collected samples using a validated analytical method, such as LC-MS/MS.
-
Calculation of Apparent Permeability (Papp):
-
Calculate the rate of transport (dQ/dt) from the change in concentration in the receiver compartment over time.
-
Calculate Papp using the following equation: Papp = (dQ/dt) / (A * C0) where:
-
dQ/dt is the steady-state flux (µmol/s)
-
A is the surface area of the membrane (cm²)
-
C0 is the initial concentration in the donor chamber (µmol/cm³)
-
-
Madin-Darby Canine Kidney (MDCK) Cell Assay
The MDCK cell line, derived from canine kidney epithelial cells, is another widely used model for permeability studies. MDCK cells form a polarized monolayer with tight junctions and are particularly useful for assessing the potential for blood-brain barrier penetration.
Methodology:
The protocol for the MDCK assay is similar to the Caco-2 assay, with the main difference being the cell type and a shorter culture period for monolayer formation (typically 3-5 days).
Parallel Artificial Membrane Permeability Assay (PAMPA)
PAMPA is a non-cell-based assay that measures passive diffusion across an artificial lipid membrane. It is a high-throughput and cost-effective method for screening compounds for their passive permeability.
Methodology:
-
Preparation of the Artificial Membrane: A filter plate is coated with a solution of lipids (e.g., lecithin) in an organic solvent (e.g., dodecane) to form an artificial membrane.
-
Preparation of Donor and Acceptor Solutions:
-
The donor solution contains the test compound (this compound) dissolved in a buffer at a specific pH.
-
The acceptor solution is a buffer.
-
-
Assay Setup: The filter plate (donor plate) is placed on top of an acceptor plate, creating a "sandwich."
-
Incubation: The plate sandwich is incubated for a set period (e.g., 4-16 hours) with gentle shaking to allow the compound to diffuse from the donor to the acceptor chamber.
-
Quantification: After incubation, the concentration of this compound in both the donor and acceptor wells is determined using an appropriate analytical method (e.g., UV-Vis spectroscopy or LC-MS/MS).
-
Calculation of Permeability: The effective permeability (Pe) is calculated based on the concentration of the compound in the donor and acceptor wells at the end of the incubation period.
Logical Comparison of Permeability Assays
Conclusion
Validating the cell permeability of this compound in a new cell line is a crucial step to ensure its efficacy in your experimental model. While direct quantitative permeability data for this compound is not yet widely available, the qualitative evidence suggests it possesses favorable cell permeability characteristics compared to its analogs. By employing the detailed protocols provided in this guide, researchers can generate robust, quantitative data for this compound and relevant comparators in their specific cell line of interest. This will enable a confident assessment of its suitability for further investigation and contribute to a deeper understanding of HDAC11 biology.
References
A Comparative Analysis of SIS17 and Other Notable HDAC11 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of SIS17, a selective inhibitor of Histone Deacetylase 11 (HDAC11), with other known HDAC inhibitors. The content is designed to offer an objective overview of performance, supported by experimental data, to aid in research and drug development decisions.
Executive Summary
Histone Deacetylase 11 (HDAC11) is the sole member of the class IV HDAC family and has emerged as a promising therapeutic target in oncology, immunology, and metabolic diseases. Its unique substrate specificity, particularly its efficient defatty-acylation activity, distinguishes it from other HDAC isoforms. This report focuses on this compound, a potent and selective HDAC11 inhibitor, and compares its performance with other compounds known to inhibit HDAC11, including the selective inhibitor FT895 and the sirtuin inhibitor Tenovin-6. The analysis is based on in vitro inhibition and selectivity data, cellular activity, and available in vivo studies.
Data Presentation: Quantitative Comparison of HDAC Inhibitors
The following table summarizes the in vitro potency and selectivity of this compound and other relevant HDAC inhibitors. IC50 values represent the half-maximal inhibitory concentration and are a measure of inhibitor potency.
| Inhibitor | HDAC11 IC50 (µM) | Selectivity Profile (IC50 in µM for other HDACs) | Substrate Used for HDAC11 IC50 |
| This compound | 0.83[1] | No significant inhibition of HDAC1, HDAC8, HDAC4, SIRT1, SIRT2, SIRT3, and SIRT6 at 100 µM[1] | Myristoyl-H3K9 peptide[1] |
| FT895 | 0.74[1] | HDAC4: 25, HDAC8: 9.2[1] | Myristoyl-H3K9 peptide[1] |
| Tenovin-6 | Not Available | SIRT1: 21, SIRT2: 10, SIRT3: 67 | Not Applicable |
| Quisinostat | 0.00037 | Pan-HDAC inhibitor | Not Specified |
| Fimepinostat | 0.0054 | Pan-HDAC inhibitor | Not Specified |
| Pracinostat | 0.093 | Pan-HDAC inhibitor | Not Specified |
| Mocetinostat | 0.59 | Pan-HDAC inhibitor | Not Specified |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are the protocols for key assays cited in this guide.
In Vitro HDAC Inhibition Assay (Fluorometric)
This assay is used to determine the IC50 values of inhibitors against purified HDAC enzymes.
-
Reagents and Materials:
-
Recombinant human HDAC enzymes (HDAC1, 4, 8, 11, and Sirtuins)
-
Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC) or a myristoylated peptide substrate for HDAC11.
-
Assay Buffer: 50 mM Tris-HCl (pH 8.0), 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2.
-
Inhibitor compounds (this compound, FT895, etc.) dissolved in DMSO.
-
Developer solution (e.g., Trypsin in assay buffer).
-
96-well black microplates.
-
Fluorometric plate reader.
-
-
Procedure:
-
Prepare serial dilutions of the inhibitor compounds in assay buffer.
-
In a 96-well plate, add the diluted inhibitors to the respective wells. Include a no-inhibitor control (DMSO vehicle) and a no-enzyme control.
-
Add the recombinant HDAC enzyme to each well (except the no-enzyme control) and incubate for 15 minutes at 37°C.
-
Initiate the reaction by adding the fluorogenic or myristoylated substrate to all wells.
-
Incubate the plate at 37°C for a specified time (e.g., 60 minutes).
-
Stop the reaction by adding the developer solution. The developer cleaves the deacetylated substrate, releasing a fluorescent molecule.
-
Measure the fluorescence intensity using a plate reader (e.g., excitation at 360 nm and emission at 460 nm).
-
Calculate the percent inhibition for each inhibitor concentration relative to the no-inhibitor control.
-
Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
-
Cellular HDAC11 Activity Assay (Western Blot for SHMT2 Acylation)
This assay assesses the ability of an inhibitor to engage HDAC11 within a cellular context by measuring the acylation status of its substrate, Serine Hydroxymethyltransferase 2 (SHMT2).
-
Reagents and Materials:
-
Cell line expressing SHMT2 (e.g., MCF7).
-
Cell culture medium and supplements.
-
HDAC11 inhibitor (this compound).
-
Lysis Buffer: RIPA buffer with protease and phosphatase inhibitors.
-
Primary antibodies: anti-acetylated lysine, anti-SHMT2, anti-GAPDH (loading control).
-
Secondary antibody: HRP-conjugated anti-rabbit or anti-mouse IgG.
-
SDS-PAGE gels and Western blot apparatus.
-
Chemiluminescent substrate.
-
Imaging system.
-
-
Procedure:
-
Seed cells in culture plates and allow them to adhere overnight.
-
Treat the cells with varying concentrations of the HDAC11 inhibitor (e.g., 0, 10, 25, 50 µM) for a specified duration (e.g., 24 hours).
-
Wash the cells with cold PBS and lyse them using the lysis buffer.
-
Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
Denature an equal amount of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against acetylated lysine overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
To confirm equal loading, strip the membrane and re-probe with antibodies against total SHMT2 and a loading control like GAPDH.
-
Quantify the band intensities to determine the relative increase in SHMT2 acetylation upon inhibitor treatment.
-
Signaling Pathways and Experimental Workflows
The following diagrams illustrate key signaling pathways involving HDAC11 and a typical experimental workflow for inhibitor analysis.
Caption: HDAC11 regulates interferon signaling via SHMT2.
Caption: HDAC11 represses IL-10 transcription.
Caption: Workflow for evaluating HDAC11 inhibitors.
Comparative Performance Analysis
In Vitro Potency and Selectivity
This compound demonstrates potent inhibition of HDAC11 with an IC50 of 0.83 µM when a physiologically relevant myristoylated peptide substrate is used.[1] A key advantage of this compound is its exceptional selectivity. It shows no significant inhibition of other HDACs from class I (HDAC1, HDAC8), class II (HDAC4), and class III (SIRT1, SIRT2, SIRT3, and SIRT6) at concentrations up to 100 µM.[1] This high degree of selectivity is crucial for minimizing off-target effects and for precisely dissecting the biological functions of HDAC11.
FT895 exhibits slightly higher potency against HDAC11 in the same assay, with an IC50 of 0.74 µM.[1] However, its selectivity is lower than that of this compound. FT895 also inhibits HDAC4 and HDAC8 with IC50 values of 25 µM and 9.2 µM, respectively.[1] This cross-reactivity could lead to confounding effects in biological studies and potential off-target toxicities in a therapeutic setting.
Tenovin-6 is primarily known as an inhibitor of sirtuins (class III HDACs), with reported IC50 values of 21 µM for SIRT1 and 10 µM for SIRT2. Its activity against HDAC11 has not been extensively reported, making a direct comparison of potency difficult. Its mechanism of action is distinct from the zinc-chelating inhibitors like this compound and FT895.
Other pan-HDAC inhibitors such as Quisinostat, Fimepinostat, Pracinostat, and Mocetinostat also inhibit HDAC11, some with high potency. However, their lack of selectivity means they affect multiple HDAC isoforms, making them less suitable as specific probes for studying HDAC11 function.
Cellular Activity
A critical aspect of a chemical probe is its ability to penetrate cell membranes and engage its target in a cellular environment. This compound has been shown to be cell-permeable and effectively inhibits the demyristoylation of the endogenous HDAC11 substrate, SHMT2, in MCF7 cells.[1] This demonstrates that this compound can reach its target and exert its inhibitory effect within living cells.
FT895 has also been used in cellular assays and has shown efficacy in various cancer cell lines.
In Vivo Efficacy
In vivo studies are essential to evaluate the therapeutic potential of an inhibitor. FT895 has been investigated in preclinical animal models of cancer, where it has demonstrated anti-tumor activity.[2] For instance, it has been shown to potentiate the effects of other anti-cancer agents in malignant peripheral nerve sheath tumors.[2]
Currently, there is a lack of publicly available in vivo efficacy data for this compound. While its cellular activity and selectivity are promising, further studies are needed to establish its in vivo performance and pharmacokinetic profile. A direct head-to-head in vivo comparison between this compound and FT895 would be highly valuable to the research community.
Conclusion
This compound stands out as a highly selective and cell-active inhibitor of HDAC11. Its superior selectivity profile compared to FT895 makes it a more precise tool for investigating the specific biological roles of HDAC11. While FT895 has shown promise in in vivo models, the off-target effects on HDAC4 and HDAC8 should be considered when interpreting results. The development and characterization of inhibitors like this compound are crucial for advancing our understanding of HDAC11 biology and for the potential development of novel therapeutics targeting this unique enzyme. Future in vivo studies on this compound are eagerly awaited to fully assess its therapeutic potential.
References
Navigating Specificity: A Comparative Guide to Confirming the Absence of Off-Target Effects for the HDAC11 Inhibitor SIS17
For Researchers, Scientists, and Drug Development Professionals
In the quest for targeted therapeutics, ensuring a small molecule inhibitor interacts solely with its intended target is paramount. Any deviation, or "off-target" effect, can lead to misinterpretation of experimental results and potential toxicity. This guide provides a comprehensive framework for confirming the on-target specificity of SIS17, a selective inhibitor of histone deacetylase 11 (HDAC11), and compares its performance with alternative inhibitors.
This compound is a potent and selective inhibitor of HDAC11 with a reported IC50 of 0.83 μM.[1][2] It operates through a non-hydroxamate mechanism, which may offer a superior safety profile compared to traditional hydroxamate-based HDAC inhibitors known for potential off-target interactions with other metalloenzymes.[3][4]
A Multi-Pronged Approach to Validating Specificity
A robust assessment of an inhibitor's specificity requires a combination of computational and experimental approaches. This workflow outlines a systematic process to confidently rule out off-target effects.
Caption: A stepwise workflow for validating the specificity of a small molecule inhibitor, from initial computational predictions to in-cell functional assays.
Comparative Analysis of HDAC11 Inhibitors
While this compound demonstrates high selectivity for HDAC11, it is crucial to compare its profile with that of other available inhibitors. The following table summarizes the inhibitory activity and known selectivity of this compound and its alternatives.
| Inhibitor | Type | HDAC11 IC50/Kᵢ | Selectivity Profile |
| This compound | Non-hydroxamate | 0.83 μM (IC50) | No significant inhibition of HDAC1, 4, 8 or SIRT1, 2, 3, 6 at 100 μM.[5] |
| FT895 | Hydroxamate | 3 nM (IC50) | >1000-fold selective against 10 other HDAC family members.[6][7][8] |
| Compound 31 | Non-hydroxamate (α-amino amide) | 2.2 nM (Kᵢ) | >10,000-fold selective for HDAC11 over other defatty-acylases (HDAC8, SIRT2, 3, 6).[9][10] |
| CAPE | Non-hydroxamate | 1.5 µM (IC50) | Selective for HDAC11.[3] |
| 9SPC045H03 | Non-hydroxamate | 2.3 µM (IC50) | >30-fold selective for HDAC11 over HDAC1, 4, and 6; ~3-fold selective over HDAC8.[11] |
| PB94 | Hydroxamate | 108 nM (IC50) | >40-fold selective over other HDAC isoforms.[12] |
Key Experimental Protocols for Off-Target Validation
To rigorously assess the specificity of this compound, a series of well-established experimental protocols should be employed.
In Vitro Selectivity Profiling (Biochemical Assays)
This initial step assesses the inhibitory activity of this compound against a panel of related enzymes, primarily other HDAC isoforms and sirtuins.
Methodology:
-
Enzyme Source: Recombinant human HDAC and sirtuin enzymes.
-
Substrate: Fluorogenic acetylated peptide substrates specific for each enzyme class.
-
Assay Principle: The deacetylase activity of the enzyme is measured by the fluorescence generated upon cleavage of the acetyl group from the substrate.
-
Procedure:
-
Prepare serial dilutions of this compound.
-
In a microplate, incubate each enzyme with the respective substrate and varying concentrations of this compound.
-
Measure the fluorescence intensity over time using a plate reader.
-
Calculate the IC50 value for each enzyme by plotting the percentage of inhibition against the inhibitor concentration.
-
-
Data Analysis: A highly selective inhibitor will exhibit a significantly higher IC50 value for off-target enzymes compared to its on-target IC50.
Kinome Profiling
Given that protein kinases are a frequent source of off-target effects for small molecule inhibitors, a broad kinase screen is essential.
Methodology:
-
Service: Typically performed by a specialized commercial vendor (e.g., KINOMEscan™).
-
Assay Principle: A competition binding assay where the test compound (this compound) competes with an immobilized ligand for binding to a large panel of recombinant human kinases.
-
Procedure:
-
This compound is incubated with a DNA-tagged kinase and a ligand-coated solid support.
-
The amount of kinase bound to the solid support is quantified via qPCR of the DNA tag.
-
A displacement of the kinase from the support indicates an interaction between this compound and the kinase.
-
-
Data Analysis: Results are often presented as the percentage of remaining kinase bound to the support at a given concentration of the inhibitor. Significant inhibition (e.g., >90% displacement) at a relevant concentration (e.g., 1-10 µM) warrants further investigation.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method to confirm direct target engagement in a cellular context. The principle is that the binding of a ligand stabilizes the target protein, leading to an increase in its thermal stability.
Methodology:
-
Cell Culture: Grow cells of interest to a suitable confluency.
-
Treatment: Treat cells with this compound or a vehicle control.
-
Heating: Heat the cell lysate or intact cells across a temperature gradient.
-
Protein Analysis: Separate the soluble protein fraction from the precipitated proteins by centrifugation.
-
Detection: Quantify the amount of soluble HDAC11 at each temperature point using Western blotting or mass spectrometry.
-
Data Analysis: A shift in the melting curve of HDAC11 to a higher temperature in the presence of this compound confirms target engagement. The absence of a shift for other proteins indicates specificity.
Proteomic Profiling
To obtain a global view of this compound's interactions, unbiased proteomic approaches can identify both direct and indirect off-targets.
Methodology (Affinity-Based Proteomics):
-
Probe Synthesis: Synthesize a derivative of this compound with an affinity tag (e.g., biotin).
-
Cell Lysate Incubation: Incubate the biotinylated this compound with cell lysates.
-
Pull-down: Use streptavidin beads to capture the biotinylated probe and its interacting proteins.
-
Mass Spectrometry: Identify the captured proteins by mass spectrometry.
-
Data Analysis: Proteins that are significantly enriched in the this compound pull-down compared to a control pull-down are considered potential off-targets.
Signaling Pathway Considerations
Understanding the signaling pathway of HDAC11 and potential off-target pathways is crucial for interpreting experimental data.
Caption: The on-target pathway of this compound involves the inhibition of HDAC11-mediated substrate defatty-acylation. Potential off-target effects could involve other metalloenzymes or kinase signaling pathways.
Conclusion
Confirming the absence of off-target effects is a critical and multi-faceted process in drug discovery and chemical biology. For this compound, the available data strongly suggests a high degree of selectivity for HDAC11 over other HDAC isoforms. However, a comprehensive evaluation requires broader screening against other protein families, such as kinases. By employing the systematic approach and experimental protocols outlined in this guide, researchers can confidently characterize the specificity of this compound and other small molecule inhibitors, leading to more reliable and translatable scientific findings.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. mdpi.com [mdpi.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Activity-Guided Design of HDAC11-Specific Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. FT895 | HDAC11 (histone deacetylase) inhibitor | CAS# 2225728-57-2 | InvivoChem [invivochem.com]
- 7. FT895 (FT-895) | HDAC11 inhibitor | Probechem Biochemicals [probechem.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Substrate-Guided Development of HDAC11-Selective Inhibitors Featuring α‑Amino Amide Zinc-Binding Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Discovery and Characterization of Novel Non-Hydroxamate HDAC11 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Development and Pharmacochemical Characterization Discover a Novel Brain-Permeable HDAC11-Selective Inhibitor with Therapeutic Potential by Regulating Neuroinflammation in Mice - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Role of HDAC11: A Comparative Analysis of the Selective Inhibitor SIS17 and Genetic Knockdown
A detailed guide for researchers and drug development professionals on the cross-validation of SIS17's activity with the genetic knockdown of Histone Deacetylase 11 (HDAC11), providing a comparative analysis of their effects, experimental protocols, and impact on key signaling pathways.
Histone Deacetylase 11 (HDAC11), the sole member of the class IV HDAC family, has emerged as a critical regulator in a variety of cellular processes, including immune response, metabolism, and cancer progression.[1] Its unique enzymatic activity, primarily functioning as a lysine defatty-acylase rather than a robust histone deacetylase, sets it apart from other HDACs.[2] Understanding the specific roles of HDAC11 is paramount for the development of targeted therapeutics. This guide provides a comprehensive comparison of two key methodologies used to probe HDAC11 function: the selective small molecule inhibitor this compound and genetic knockdown approaches such as siRNA and shRNA.
Comparative Efficacy and Cellular Effects
While direct head-to-head comparative studies are limited, analysis of existing literature allows for a cross-validation of the effects of this compound and HDAC11 genetic knockdown. Both methods have been shown to modulate the activity of HDAC11's known substrate, Serine Hydroxymethyltransferase 2 (SHMT2), and impact downstream signaling pathways.
This compound is a potent and selective inhibitor of HDAC11 with an IC50 value of approximately 0.83 μM.[3][4] Cellular studies have demonstrated its ability to increase the fatty acylation of SHMT2 in MCF7 breast cancer cells, confirming its target engagement in a cellular context.[5] Genetic knockdown of HDAC11 has been shown to produce congruent effects on downstream pathways, such as the upregulation of interferon-stimulated genes, providing confidence that the pharmacological effects of this compound are indeed mediated through HDAC11 inhibition.[1][6]
Below is a summary of the reported effects of this compound and HDAC11 genetic knockdown on various cellular processes. It is important to note that these findings are collated from different studies and experimental systems.
| Feature | This compound (Pharmacological Inhibition) | HDAC11 Genetic Knockdown (siRNA/shRNA) | Key Findings & References |
| Mechanism of Action | Inhibition of HDAC11's defatty-acylase activity. | Reduction of HDAC11 protein expression. | This compound acts as a direct enzymatic inhibitor, while genetic knockdown prevents the synthesis of the enzyme.[3][7] |
| Target Selectivity | Highly selective for HDAC11 over other HDACs. | Specific to the HDAC11 gene. | This compound shows minimal off-target effects on other HDAC isoforms.[5] Genetic knockdown offers high specificity, assuming minimal off-target effects of the siRNA/shRNA. |
| Effect on SHMT2 Acylation | Increases fatty acylation of SHMT2 in MCF7 cells. | Leads to increased global lysine fatty-acylation.[8] | Both methods validate the role of HDAC11 in regulating the acylation status of its substrate.[5] |
| Impact on Apoptosis | Synergistic cytotoxicity with Oxaliplatin in K562 cells.[9] | Induces apoptosis in neuroblastoma and liver cancer cells.[10][11] | Inhibition of HDAC11 appears to be a pro-apoptotic signal in certain cancer contexts. |
| Gene Expression Regulation | Not extensively documented. | Upregulates interferon-stimulated genes (ISG15, PKR) and IL-10.[1][4][6] | Genetic knockdown has provided more direct evidence of HDAC11's role in transcriptional regulation. |
| Cell Viability | In combination with other agents, shows cytotoxic effects.[9] | Reduces cell viability in various cancer cell lines.[7][10] | Both approaches suggest that targeting HDAC11 can impair cancer cell survival. |
Key Signaling Pathways Modulated by HDAC11
HDAC11 has been implicated in the regulation of at least two crucial signaling pathways: the type I interferon (IFN) response and the production of the anti-inflammatory cytokine Interleukin-10 (IL-10).
HDAC11 in Type I Interferon Signaling
HDAC11 negatively regulates type I interferon signaling through its defatty-acylase activity on SHMT2. De-acylated SHMT2 is unable to prevent the ubiquitination and subsequent degradation of the IFN-α receptor 1 (IFNAR1). Consequently, inhibition or knockdown of HDAC11 leads to increased SHMT2 acylation, stabilization of IFNAR1 at the cell surface, and enhanced downstream signaling, resulting in the increased expression of interferon-stimulated genes (ISGs) like ISG15 and PKR.[1][6][12]
HDAC11 in IL-10 Regulation
HDAC11 also acts as a transcriptional repressor of the IL10 gene in antigen-presenting cells (APCs). By being recruited to the IL10 promoter, HDAC11 is thought to deacetylate histones, leading to a more condensed chromatin structure and reduced gene expression.[4] Consequently, both pharmacological inhibition and genetic knockdown of HDAC11 result in increased IL-10 production.[4]
Experimental Protocols
To facilitate the replication and further investigation of HDAC11's functions, detailed protocols for the key experimental techniques discussed in this guide are provided below.
This compound Treatment of Cultured Cells
This protocol is adapted for a 6-well plate format and should be optimized for specific cell lines and experimental endpoints.
Materials:
-
This compound (stock solution in DMSO)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
Cultured cells (e.g., MCF7)
Procedure:
-
Cell Seeding: Plate cells at a density that will result in 70-80% confluency at the time of treatment.
-
This compound Preparation: Prepare a working solution of this compound in complete culture medium from the DMSO stock. The final DMSO concentration should be kept below 0.1% to avoid solvent-induced toxicity. A dose-response experiment (e.g., 0, 1, 5, 10, 25, 50 µM) is recommended to determine the optimal concentration.[5]
-
Treatment: Remove the existing medium from the cells and wash once with PBS. Add the medium containing the desired concentration of this compound or vehicle control (medium with the same concentration of DMSO).
-
Incubation: Incubate the cells for the desired period (e.g., 6, 24, or 48 hours) at 37°C in a 5% CO2 incubator.
-
Downstream Analysis: Following incubation, cells can be harvested for various analyses, such as Western blotting, qPCR, or cell viability assays.
Genetic Knockdown of HDAC11 using siRNA
This protocol provides a general guideline for transient knockdown of HDAC11.
Materials:
-
HDAC11-specific siRNA and a non-targeting control siRNA
-
Lipofectamine RNAiMAX or a similar transfection reagent
-
Opti-MEM or other serum-free medium
-
Complete cell culture medium
-
Cultured cells
Procedure:
-
Cell Seeding: Plate cells one day before transfection to achieve 30-50% confluency on the day of transfection.
-
siRNA-Lipid Complex Formation:
-
In one tube, dilute the siRNA (e.g., 20 pmol) in Opti-MEM.
-
In a separate tube, dilute the transfection reagent in Opti-MEM according to the manufacturer's instructions.
-
Combine the diluted siRNA and diluted transfection reagent, mix gently, and incubate at room temperature for 5-20 minutes to allow for complex formation.
-
-
Transfection: Add the siRNA-lipid complexes to the cells in fresh, antibiotic-free complete medium.
-
Incubation: Incubate the cells for 48-72 hours at 37°C in a 5% CO2 incubator. The efficiency of knockdown should be assessed at different time points to determine the optimal duration.
-
Validation and Analysis: Harvest the cells to validate knockdown efficiency by qPCR or Western blotting and proceed with the desired functional assays.
Western Blotting for HDAC11 and Acylated SHMT2
Materials:
-
RIPA buffer or other suitable lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-HDAC11, anti-pan-acetyl-lysine, or a specific anti-acetylated SHMT2 antibody if available, and a loading control like anti-GAPDH or anti-β-actin)
-
HRP-conjugated secondary antibody
-
ECL Western blotting substrate
Procedure:
-
Cell Lysis: Lyse the treated or transfected cells with lysis buffer on ice.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
Sample Preparation: Prepare protein samples by mixing equal amounts of protein with Laemmli sample buffer and boiling for 5-10 minutes.
-
SDS-PAGE and Transfer: Load equal amounts of protein per lane on an SDS-PAGE gel. After electrophoresis, transfer the proteins to a membrane.
-
Blocking and Antibody Incubation: Block the membrane for 1 hour at room temperature. Incubate with the primary antibody overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. After further washing, apply the ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
Cell Viability Assay (MTT Assay)
Materials:
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well plates
Procedure:
-
Cell Treatment: Seed cells in a 96-well plate and treat with this compound or transfect with siRNA as described above.
-
MTT Addition: At the end of the treatment period, add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.
-
Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader. Cell viability is proportional to the absorbance.
Conclusion
The selective inhibitor this compound and genetic knockdown techniques represent two powerful and complementary approaches for elucidating the multifaceted functions of HDAC11. The convergence of their observed effects on key cellular processes and signaling pathways provides a robust cross-validation of HDAC11 as a therapeutic target. While this compound offers the advantage of a reversible, dose-dependent inhibition amenable to preclinical and potentially clinical development, genetic knockdown provides a highly specific tool for dissecting the fundamental biological roles of the enzyme. The experimental data and protocols presented in this guide offer a solid foundation for researchers and drug developers to further explore the therapeutic potential of targeting HDAC11 in various disease contexts. Future studies employing direct, side-by-side comparisons of these methodologies will be invaluable in further refining our understanding of HDAC11 biology.
References
- 1. HDAC11 regulates type I interferon signaling through defatty-acylation of SHMT2 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A network map of Interleukin-10 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. The histone deacetylase HDAC11 regulates the expression of interleukin 10 and immune tolerance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Activity-Guided Design of HDAC11-Specific Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. shRNA-mediated gene silencing of HDAC11 empowers CAR-T cells against prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. medchemexpress.com [medchemexpress.com]
- 10. researchgate.net [researchgate.net]
- 11. Inhibition of histone deacetylase 11 promotes human liver cancer cell apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pnas.org [pnas.org]
Assessing the Purity and Integrity of a New Batch of SIS17: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for assessing the purity and integrity of a new batch of SIS17, a selective inhibitor of histone deacetylase 11 (HDAC11).[1][2][3] By presenting objective comparisons with alternative compounds and detailing supporting experimental data, this document aims to equip researchers with the necessary information to ensure the quality and reliability of their experimental results.
Introduction to this compound
This compound is a potent and selective inhibitor of mammalian HDAC11 with a reported IC50 value of approximately 0.83 μM.[1][2][3] Its mechanism of action involves the inhibition of the demyristoylation of serine hydroxymethyltransferase 2 (SHMT2), a known substrate of HDAC11.[1][4] This selectivity for HDAC11 over other HDAC isoforms makes this compound a valuable tool for investigating the specific biological roles of this enzyme in various physiological and pathological processes, including cancer and neuroinflammation.[5][6] However, like many small molecule inhibitors, the purity and integrity of each new batch of this compound must be rigorously assessed to ensure reproducible and reliable experimental outcomes.
Comparative Analysis of HDAC11 Inhibitors
The selection of an appropriate HDAC11 inhibitor is critical for targeted research. While this compound is a valuable tool, several alternatives exist, each with distinct characteristics. A comparative summary of key performance indicators is presented below.
Table 1: Comparison of HDAC11 Inhibitors
| Compound | Target | IC50 (μM) | Selectivity Profile | Key Considerations |
| This compound | HDAC11 | 0.83[1][2][3] | Highly selective for HDAC11; does not significantly inhibit other HDACs at concentrations up to 100 μM.[5] | Good cell permeability and metabolic stability.[4] Potential for poor aqueous solubility.[7] |
| SIS7 | HDAC11 | 1.0[4] | Highly selective for HDAC11. | Less effective than this compound in cellular assays, potentially due to lower cell permeability or metabolic stability.[4] |
| FT895 | HDAC11 | 0.003[2][8] | Highly selective for HDAC11, with over 1000-fold selectivity against other HDACs.[2] | More potent than this compound but may also inhibit HDAC4 and HDAC8 at higher concentrations.[5] |
| TD034 | HDAC11 | Not specified | Selective for HDAC11. | Alternative scaffold to alkyl-hydrazides like this compound.[9] |
Experimental Protocols for Purity and Integrity Assessment
To ensure the quality of a new batch of this compound, a series of analytical tests should be performed. The following are detailed protocols for key experiments.
Purity Assessment by High-Performance Liquid Chromatography (HPLC)
Objective: To determine the percentage purity of the this compound compound by separating it from any impurities.
Methodology:
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and water, both containing 0.1% formic acid.
-
Solvent A: 0.1% Formic Acid in Water
-
Solvent B: 0.1% Formic Acid in Acetonitrile
-
-
Gradient:
-
0-2 min: 5% B
-
2-15 min: 5% to 95% B
-
15-18 min: 95% B
-
18-19 min: 95% to 5% B
-
19-25 min: 5% B
-
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve a known concentration of this compound (e.g., 1 mg/mL) in a suitable solvent such as DMSO.
-
Data Analysis: The purity is calculated based on the area of the main peak relative to the total area of all peaks in the chromatogram.
Integrity and Molecular Weight Confirmation by Liquid Chromatography-Mass Spectrometry (LC-MS)
Objective: To confirm the chemical integrity and molecular weight of this compound.
Methodology:
-
Instrumentation: An HPLC system coupled to a mass spectrometer (e.g., a quadrupole or time-of-flight analyzer).
-
LC Conditions: Utilize the same HPLC method as described in section 3.1.
-
Mass Spectrometry Settings:
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
Scan Range: m/z 100-1000.
-
Capillary Voltage: 3.5 kV.
-
Cone Voltage: 30 V.
-
Source Temperature: 120°C.
-
Desolvation Temperature: 350°C.
-
-
Data Analysis: The mass spectrum should show a prominent peak corresponding to the expected molecular weight of this compound (C₂₁H₃₈N₂OS, Molecular Weight: 366.60 g/mol ) plus a proton [M+H]⁺.
Structural Confirmation by Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To confirm the chemical structure of this compound and identify any structural impurities.
Methodology:
-
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Sample Preparation: Dissolve 5-10 mg of this compound in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
-
Experiments:
-
¹H NMR: Provides information on the number and environment of protons.
-
¹³C NMR: Provides information on the carbon skeleton.
-
-
Data Analysis: The obtained spectra should be compared with a reference spectrum of this compound to confirm the presence of all expected signals and the absence of significant unassigned peaks.
Visualizing Key Pathways and Workflows
HDAC11 Signaling Pathway
HDAC11 plays a crucial role in regulating the type I interferon signaling pathway through its interaction with SHMT2.[10] HDAC11 removes the fatty acyl group from SHMT2, which in turn influences the ubiquitination and subsequent degradation of the type I interferon receptor (IFNαR1), leading to a downregulation of the interferon response.[10]
Caption: HDAC11-mediated regulation of Type I Interferon signaling.
Experimental Workflow for Purity Assessment
A systematic workflow is essential for the comprehensive assessment of a new batch of this compound. This involves a multi-step process from sample preparation to data analysis and final batch acceptance.
Caption: Workflow for purity and integrity assessment of this compound.
Logical Framework for Inhibitor Selection
The choice between this compound and its alternatives depends on the specific requirements of the experiment. This diagram illustrates a logical decision-making process.
Caption: Decision framework for selecting an HDAC11 inhibitor.
References
- 1. Identification of Critical Molecular Pathways Induced by HDAC11 Overexpression in Cardiac Mesenchymal Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. agilent.com [agilent.com]
- 4. Evaluation of chemical purity using quantitative 1H-nuclear magnetic resonance | NIST [nist.gov]
- 5. Activity-Guided Design of HDAC11-Specific Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Selective Targeting of Epigenetic Readers and Histone Deacetylases in Autoimmune and Inflammatory Diseases: Recent Advances and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Small Molecule Quantification by Liquid Chromatography-Mass Spectrometry for Metabolites of Drugs and Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. FT895 (FT-895) | HDAC11 inhibitor | Probechem Biochemicals [probechem.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pnas.org [pnas.org]
Safety Operating Guide
Essential Safety and Operational Guide for Handling SIS17
For Researchers, Scientists, and Drug Development Professionals: This document provides immediate, essential safety and logistical information for the handling of SIS17, a selective histone deacetylase 11 (HDAC11) inhibitor. Adherence to these guidelines is crucial for ensuring laboratory safety and maintaining experimental integrity.
Personal Protective Equipment (PPE)
While the Safety Data Sheet (SDS) for this compound indicates that the substance does not meet the classification criteria for hazardous materials under EC Directives, standard laboratory precautions are still highly recommended to minimize any potential risk.[1] The following personal protective equipment should be utilized when handling this compound in a research setting.
| PPE Category | Item | Specifications and Use |
| Eye and Face Protection | Safety Glasses | Must have side shields to protect against splashes. |
| Chemical Splash Goggles | Recommended when handling solutions of this compound. | |
| Hand Protection | Chemical-Resistant Gloves | Nitrile or other suitable material. Inspect for tears or degradation before use. |
| Body Protection | Laboratory Coat | Standard lab coat to protect skin and clothing from potential contamination. |
| Respiratory Protection | Fume Hood | All handling of powdered this compound and preparation of solutions should be conducted in a certified chemical fume hood to prevent inhalation.[1] |
Operational and Disposal Plan
Proper operational procedures and waste disposal are critical for laboratory safety and environmental compliance. The following table outlines the key steps for the operational lifecycle of this compound, from receipt to disposal.
| Stage | Procedure | Key Considerations |
| Receiving and Storage | Inspect container upon arrival. Store at -20°C in a tightly sealed container. | Note the date of receipt. |
| Preparation of Solutions | Handle solid compound in a chemical fume hood.[1] For in vitro studies, this compound is often dissolved in DMSO.[2] For in vivo experiments, a common vehicle is a mixture of DMSO, PEG300, Tween-80, and saline.[2] | Solutions should be freshly prepared as the compound can be unstable in solution.[2] |
| Experimental Use | Follow established laboratory protocols for cell culture or animal studies. | Ensure all personnel are aware of the nature of the compound. |
| Spill Cleanup | For small spills, absorb with an inert material (e.g., vermiculite, sand). For large spills, evacuate the area and contact your institution's Environmental Health and Safety (EHS) department. | Wear appropriate PPE during cleanup. |
| Waste Disposal | Solid Waste: Collect contaminated consumables (e.g., pipette tips, gloves) in a designated hazardous waste container.[1] | Do not dispose of in regular trash. |
| Liquid Waste: Collect unused solutions and contaminated solvents in a separate, labeled hazardous waste container.[1] | Do not pour down the drain.[1] | |
| Empty Containers: Triple-rinse the original vial with a suitable solvent. Collect the rinsate as hazardous liquid waste. | Follow your institution's guidelines for the disposal of rinsed, empty chemical containers. | |
| Final Disposal: Arrange for pickup and disposal of all hazardous waste through your institution's EHS department.[1] | Ensure all waste containers are properly labeled with the full chemical name and associated hazards. |
Experimental Protocols
This compound is a valuable tool for studying the biological functions of HDAC11. Below are summaries of common experimental applications.
Cell-Based Assays
-
Cell Viability Assay: To assess the cytotoxic effects of this compound, cancer cell lines (e.g., K562) can be treated with varying concentrations of this compound, alone or in combination with other therapeutic agents like oxaliplatin.[2] Cell viability can be measured using standard methods such as MTT or CellTiter-Glo assays after a specified incubation period (e.g., 48 hours).[2]
-
Western Blot Analysis: To investigate the effect of this compound on protein acylation, cells (e.g., MCF7) can be treated with this compound for a defined period (e.g., 6 hours).[2] Following treatment, cell lysates are prepared and subjected to SDS-PAGE and western blotting to detect changes in the acylation status of target proteins, such as SHMT2.[2]
Visualizing Key Processes
To further clarify procedural and biological concepts related to this compound, the following diagrams are provided.
Caption: A flowchart illustrating the safe handling and disposal workflow for this compound.
References
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Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
